molecular formula C5H8O4 B1590615 (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one CAS No. 185836-34-4

(R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one

Cat. No.: B1590615
CAS No.: 185836-34-4
M. Wt: 132.11 g/mol
InChI Key: DNSGQMOSYDHNHO-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one is a useful research compound. Its molecular formula is C5H8O4 and its molecular weight is 132.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4R)-4-(methoxymethyl)-1,3-dioxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-7-2-4-3-8-5(6)9-4/h4H,2-3H2,1H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSGQMOSYDHNHO-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1COC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1COC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20547245
Record name (4R)-4-(Methoxymethyl)-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185836-34-4
Record name (4R)-4-(Methoxymethyl)-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R)-4-(methoxymethyl)-1,3-dioxolan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Chiral Synthesis of (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one from Glycerol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one is a valuable chiral building block in modern organic synthesis, finding applications in pharmaceuticals and as a component in advanced battery electrolytes. Its synthesis from glycerol, an abundant and renewable feedstock derived from biodiesel production, represents a significant challenge in sustainable and stereoselective chemistry. The core difficulty lies in the transformation of the achiral, C2v-symmetric glycerol molecule into a specific, enantiomerically pure product. This guide provides an in-depth, technically-focused overview of a robust synthetic strategy to achieve this transformation. We will leverage the "chiral pool" approach, a cornerstone of asymmetric synthesis, to construct the target molecule with high fidelity. This paper details the mechanistic rationale behind each synthetic step, provides field-proven experimental protocols, and presents the necessary data for characterization and quality control, serving as a comprehensive resource for researchers, chemists, and professionals in drug development and materials science.

Part 1: Foundational Concepts: The Molecule, The Feedstock, and The Challenge

The Target Molecule: this compound

The target molecule, with CAS Number 185836-34-4, is a cyclic carbonate featuring a single stereocenter at the C4 position with (R) configuration.[1] This chiral center is critical, as the biological activity or material properties of its downstream products are often dependent on a specific stereoisomer. Its structure combines the rigidity of the dioxolanone ring with a flexible methoxymethyl side chain, making it a versatile synthon for introducing a chiral C3 unit in complex molecule synthesis.

The Starting Material: Glycerol as a Renewable Platform Chemical

Glycerol is the principal co-product of the biodiesel industry, generated in vast quantities through the transesterification of triglycerides.[2][3] Its oversupply has made it an inexpensive and attractive C3 platform molecule for the synthesis of value-added chemicals. The conversion of glycerol into high-value products is a key principle of green chemistry and a critical factor in improving the economic viability of biodiesel production.[4] Glycerol possesses three hydroxyl groups, presenting a challenge of selectivity that must be addressed through strategic chemical manipulation.

The Synthetic Challenge: From Achirality to Enantiopurity

The central task is to impose chirality onto an achiral starting material. Direct synthesis from glycerol will invariably produce a racemic mixture (an equal mix of R and S enantiomers) unless a stereodirecting influence is introduced. While methods like asymmetric catalysis exist, one of the most reliable and scalable strategies is chiral pool synthesis . This approach utilizes a readily available, enantiomerically pure natural product as a starting material, thereby embedding the desired stereochemistry from the outset.[5][][7] Our guide will follow this logic, beginning with a chiral derivative of glycerol.

Part 2: A Four-Step Synthetic Strategy & Mechanistic Rationale

Our chosen synthetic pathway proceeds through four distinct, high-yielding steps. This strategy is designed for clarity, reproducibility, and control over stereochemistry.

G Glycerol Glycerol (Achiral) Step1 Step 1: Asymmetric Ketalization or Resolution Glycerol->Step1 Acetone, Acid Catalyst RSolketal (R)-Solketal Step1->RSolketal Step2 Step 2: Williamson Ether Synthesis RSolketal->Step2 NaH, CH₃I Ether (R)-4-(Methoxymethyl)- 2,2-dimethyl-1,3-dioxolane Step2->Ether Step3 Step 3: Acidic Deprotection Ether->Step3 H₃O⁺ Diol (R)-3-Methoxy- propane-1,2-diol Step3->Diol Step4 Step 4: Transesterification/ Cyclization Diol->Step4 DMC, Base Catalyst Product (R)-(+)-4-(Methoxymethyl)- 1,3-dioxolan-2-one Step4->Product

Caption: Overall synthetic workflow from glycerol to the target chiral carbonate.

Step 1: Acetal Protection — The Gateway to Chirality

Causality: To selectively modify the primary hydroxyl group of glycerol, the two secondary hydroxyl groups must be masked. The reaction of glycerol with acetone in the presence of an acid catalyst forms solketal ((2,2-Dimethyl-1,3-dioxolan-4-yl)methanol), a five-membered cyclic ketal.[4] This reaction is a cornerstone of glycerol valorization.[8][9] Critically, this step creates the chiral center at C4. Standard synthesis yields a racemic mixture. To proceed, one must obtain the pure (R)-enantiomer, typically achieved through enzymatic resolution of racemic solketal or by purchasing it directly from the chiral pool.

Step 2: Etherification of the Primary Hydroxyl Group

Causality: With the 1,2-diol protected, the primary hydroxyl group of (R)-solketal is exposed and can be selectively functionalized. A Williamson ether synthesis is employed to introduce the methyl group. This classic SN2 reaction involves deprotonating the alcohol with a strong, non-nucleophilic base like sodium hydride (NaH) to form a potent alkoxide nucleophile. Subsequent addition of a methylating agent, such as methyl iodide (CH₃I), results in the formation of the desired methyl ether. The choice of a polar aprotic solvent like THF is crucial to solvate the cation without interfering with the nucleophile.

Step 3: Deprotection of the Diol

Causality: To form the final cyclic carbonate, the 1,2-diol functionality must be unmasked. The acetonide protecting group is acid-labile and can be cleanly removed by hydrolysis in the presence of a catalytic amount of acid (e.g., dilute HCl or an acidic resin) in an aqueous medium. This step regenerates the vicinal diol, yielding (R)-3-methoxypropane-1,2-diol, while preserving the stereochemistry at the chiral center. Careful control of temperature and acid concentration is necessary to prevent any potential side reactions.

Step 4: Cyclocarbonate Formation via Transesterification

Causality: The final ring-closing step is achieved through the transesterification of the (R)-3-methoxypropane-1,2-diol with a suitable carbonyl source. While historically hazardous reagents like phosgene were used, modern green chemistry principles favor less toxic alternatives like dimethyl carbonate (DMC).[10][11] The reaction is typically catalyzed by a base, which activates the diol for nucleophilic attack on the DMC. The intramolecular nature of the subsequent ring-closing step is entropically favored, leading to the formation of the stable five-membered 1,3-dioxolan-2-one ring and the release of two molecules of methanol as the only byproduct.[12][13]

Mechanistic Insight: Base-Catalyzed Cyclocarbonate Formation

The mechanism involves the deprotonation of one of the hydroxyl groups of the diol by a base, creating an alkoxide. This nucleophile attacks the electrophilic carbonyl carbon of dimethyl carbonate. The resulting intermediate then undergoes an intramolecular cyclization, with the second hydroxyl group attacking the newly formed carbonate ester, displacing a methoxide ion. A final proton transfer regenerates the catalyst and yields the final product.[14]

G cluster_0 Mechanism of Cyclocarbonate Formation Diol (R)-3-Methoxy- propane-1,2-diol Alkoxide Intermediate Alkoxide Diol->Alkoxide + Base DMC Dimethyl Carbonate (DMC) Alkoxide->Diol - Base Adduct Tetrahedral Intermediate Alkoxide->Adduct + DMC Adduct->Alkoxide - DMC Product Target Cyclic Carbonate Adduct->Product - CH₃O⁻ Product->Adduct + CH₃O⁻ Methanol Methanol (Byproduct) Base Base (cat.) BaseH Protonated Base Base->BaseH + H⁺ BaseH->Base - H⁺

Caption: Key mechanistic steps in the base-catalyzed synthesis of the cyclic carbonate.

Part 3: Experimental Protocols & Data

The following protocols are presented as a guide and may require optimization based on laboratory conditions and scale.

Protocol 1: Etherification of (R)-Solketal
  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add dry THF (10 mL per 1 g of solketal).

  • Cool the flask to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise with careful venting.

  • Slowly add (R)-Solketal (1.0 equivalent) dissolved in a small amount of dry THF via a dropping funnel over 30 minutes.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor reaction completion by TLC or GC-MS.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether (3x volume of THF).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield (R)-4-(methoxymethyl)-2,2-dimethyl-1,3-dioxolane.

Protocol 2: Acidic Deprotection
  • Dissolve the purified methyl ether from Step 2 (1.0 equivalent) in a mixture of THF and water (e.g., 4:1 v/v).

  • Add a catalytic amount of concentrated HCl (e.g., 2-3 drops) or a scoop of an acidic resin like Amberlyst-15.

  • Stir the reaction at room temperature, monitoring progress by TLC until the starting material is consumed.

  • Neutralize the acid with a mild base, such as solid NaHCO₃.

  • Filter off any solids and concentrate the filtrate under reduced pressure to remove the THF and acetone byproduct.

  • The remaining aqueous solution containing the product can be used directly in the next step or extracted with a polar solvent like ethyl acetate and dried.

Protocol 3: Cyclocarbonate Formation
  • Combine the crude (R)-3-methoxypropane-1,2-diol (1.0 equivalent), dimethyl carbonate (DMC, 3.0-4.0 equivalents, acting as both reagent and solvent), and a catalytic amount of a base (e.g., K₂CO₃, 0.1 equivalents).

  • Fit the reaction flask with a distillation head to remove the methanol byproduct as it forms.

  • Heat the reaction mixture to reflux (the temperature will decrease as methanol is removed and DMC begins to reflux).[13]

  • Continue heating for several hours until GC-MS analysis indicates full conversion of the diol.

  • Cool the reaction mixture and filter to remove the catalyst.

  • Remove the excess DMC under reduced pressure.

  • Purify the final product, this compound, by vacuum distillation.

Data Summary Table
StepReactionKey ReagentsTypical YieldProduct Purity (Post-Purification)
1KetalizationGlycerol, Acetone>95% (racemic)>99% (GC)
2Etherification(R)-Solketal, NaH, CH₃I85-95%>98% (GC)
3DeprotectionAcetonide, H₃O⁺>95% (crude)Used directly
4CyclizationDiol, DMC, K₂CO₃80-90%>99% (GC), >99% ee

Part 4: Characterization and Quality Control

Verifying the identity, purity, and stereochemical integrity of the final product is paramount.

  • Structural Confirmation:

    • ¹H and ¹³C NMR Spectroscopy: Provides unambiguous confirmation of the chemical structure by showing the expected chemical shifts, coupling constants, and number of unique protons and carbons.

    • FT-IR Spectroscopy: Will show a characteristic strong absorption for the carbonate carbonyl group (C=O) around 1800 cm⁻¹.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Purity Assessment:

    • Gas Chromatography (GC): Used to determine the chemical purity of the final product and to monitor the progress of each reaction step.

  • Stereochemical Integrity:

    • Polarimetry: As a chiral molecule, the final product will rotate plane-polarized light. A measurement of the specific rotation ([α]D) should be taken and compared to literature values for the (R)-(+) enantiomer.

    • Chiral HPLC: The most definitive method for determining enantiomeric excess (ee). The sample is analyzed on a high-performance liquid chromatography system equipped with a chiral stationary phase, which separates the R and S enantiomers, allowing for their precise quantification.

Part 5: Conclusion

The synthesis of this compound from glycerol is a prime example of modern, value-added synthesis from a renewable feedstock. By employing a chiral pool strategy, the challenge of stereocontrol is effectively managed, enabling a robust and reproducible four-step sequence. Each step—protection, etherification, deprotection, and cyclization—utilizes well-understood and scalable organic reactions. This guide provides the foundational knowledge, mechanistic understanding, and practical protocols necessary for researchers to successfully synthesize this valuable chiral building block, paving the way for further innovation in pharmaceuticals, materials science, and sustainable chemistry.

References

  • The glycerol acetalization into fuel additive solketal over Beta zeolites: Effect of impurities and Si/Al r
  • Transesterification of glycerol and dimethyl carbonate for the synthesis of glycerol carbonate/glycidol using ionic liquids as c
  • Highly-efficient conversion of glycerol to solketal over heterogeneous Lewis acid c
  • Possible reaction mechanism for glycerol carbonate formation from transesterification of glycerol with cyclic-chain esters. (n.d.).
  • TRANSFORMATION OF GLYCEROL INTO SOLKETAL BY BETA AND FERRIERITE ACID ZEOLITES. (n.d.). URI | Erechim.
  • Continuous Valorization of Glycerol into Solketal: Recent Advances on Catalysts, Processes, and Industrial Perspectives. (2021). MDPI.
  • Glycerol Carbonate: Synthesis and Properties. (2019). Frontiers.
  • Catalytic Synthesis of Glycerol Carbon
  • Synthesis of glycerol 1,2-carbonate by transesterification of glycerol with dimethyl carbonate using triethylamine as a facile separable homogeneous c
  • Proposed mechanism for the transesterification of glycerol with dimethyl carbonate (DMC) and the posterior decarboxylation of glycerol carbonate (GC) to glycidol (GD). (n.d.).
  • Chiral pool. (n.d.). Wikipedia.
  • Chiral Synthesis & Resolution. (n.d.). BOC Sciences.
  • Asymmetric Synthesis. (n.d.). Asymmetric Synthesis.
  • This compound. (n.d.). Parchem.
  • Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals. (2016). MDPI.

Sources

Spectroscopic Characterization of (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one, a key chiral building block in synthetic organic chemistry. The following sections detail the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of this compound, offering insights for researchers, scientists, and professionals in drug development. This document is designed to serve as a comprehensive reference for the identification, characterization, and quality control of this important molecule.

Introduction: The Significance of Spectroscopic Analysis

In the realm of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for elucidating molecular architecture. For a chiral molecule like this compound, these techniques not only confirm its covalent framework but also provide subtle clues about its stereochemistry.

This guide will dissect the ¹H NMR, ¹³C NMR, and IR spectra of this compound. By understanding the correlation between the spectral features and the molecular structure, researchers can confidently identify this compound and assess its purity.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecule's structure is essential before delving into its spectral data. The following diagram illustrates the structure of this compound and the numbering convention used for the subsequent NMR analysis.

Physical and chemical properties of (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one

Abstract

This compound, a chiral cyclic carbonate, serves as a valuable intermediate and building block in modern organic synthesis. Its defined stereochemistry and versatile reactivity make it particularly relevant in the fields of pharmaceutical development and materials science. This guide provides a comprehensive overview of its core physical and chemical properties, spectroscopic signature, synthesis protocols, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Significance

This compound (CAS No: 185836-34-4) is a derivative of glycerol, where a specific enantiomer is functionalized to create a chiral synthon. With a molecular formula of C₅H₈O₄ and a molecular weight of 132.11 g/mol , its structure incorporates a stable five-membered dioxolanone ring and a chiral center, making it an ideal precursor for introducing stereospecificity in complex molecules. The primary value of this compound lies in its ability to act as a protected, activated form of (R)-3-methoxy-1,2-propanediol, enabling chemists to perform subsequent reactions with high stereochemical control. This is a critical requirement in the synthesis of active pharmaceutical ingredients (APIs), where biological activity is often dictated by the precise three-dimensional arrangement of atoms.

Core Physicochemical Properties

The utility of a chemical reagent is fundamentally linked to its physical properties. These parameters dictate the conditions required for storage, handling, and reaction setup. This compound is a colorless to light yellow liquid under standard conditions.

Data Summary Table

For ease of reference, the key quantitative properties are summarized below.

PropertyValueSource
CAS Number 185836-34-4
Molecular Formula C₅H₈O₄
Molecular Weight 132.11 g/mol
Appearance Colorless to light orange clear liquid
Boiling Point 105-106 °C at 0.9 mmHg[1]
Density 1.24 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.437[1]
Specific Optical Rotation ([α]20/D) +44° (neat)
Flash Point 113 °C (235.4 °F) - closed cup
Storage Class 10 - Combustible liquids

Solubility Profile: While explicit solubility data is not extensively published, based on its structure as a polar aprotic cyclic carbonate, it is expected to be soluble in a wide range of organic solvents, including dichloromethane, ethyl acetate, acetone, and other polar organic solvents. Its miscibility with water is likely limited, a common characteristic for such structures.

Synthesis and Spectroscopic Characterization

An understanding of a compound's synthesis and its analytical fingerprint is crucial for its practical application and quality control.

General Synthesis Pathway

The most efficient and atom-economical synthesis of cyclic carbonates involves the cycloaddition of carbon dioxide (CO₂) to an epoxide.[2] This "green" chemical process utilizes CO₂, a greenhouse gas, as a C1 feedstock. For this compound, the logical precursor is (R)-glycidyl methyl ether. The reaction is typically catalyzed by a Lewis acid/base system, such as a metal complex in conjunction with a halide salt (e.g., tetrabutylammonium bromide), which activates the epoxide and facilitates the nucleophilic attack of the carbonate precursor.

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 (R)-glycidyl methyl ether P1 Catalytic Cycloaddition R1->P1 R2 Carbon Dioxide (CO₂) R2->P1 Product (R)-(+)-4-(Methoxymethyl)- 1,3-dioxolan-2-one P1->Product High Yield Atom Economical G cluster_logic Utility in Stereoselective Synthesis start (R)-(+)-4-(Methoxymethyl)- 1,3-dioxolan-2-one Defined (R) Stereocenter Electrophilic Carbonyl process Synthetic Transformation Nucleophilic Ring Opening Chiral Auxiliary start->process Introduces Chirality end Target Molecule Single Enantiomer Product High Biological Specificity process->end Preserves Stereointegrity

Caption: Role as a chiral synthon in drug development.

Applications in Drug Development and Asymmetric Synthesis

The primary application is as a chiral building block for the synthesis of enantiomerically pure compounds. 1. Introduction of Chiral Centers: It provides a pre-defined stereocenter that can be incorporated into a larger molecule, avoiding the need for costly chiral resolution or complex asymmetric catalysis steps later in the synthesis. 2. Synthesis of Antiviral Drugs: Chiral cyclic carbonates are key intermediates in the synthesis of various nucleoside analogues used as antiviral agents. The dioxolanone ring can be opened by nucleobases to form the core structure of these drugs. 3. Development of Novel Polymers: The related compound, 4-(hydroxymethyl)-1,3-dioxolan-2-one, is used to create hyperbranched polyethers. Similarly, this compound can be used to synthesize chiral polymers with unique properties for applications in chiral chromatography or as specialized biomaterials.

Safety, Handling, and Storage

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. While this compound is not acutely toxic, it requires careful handling.

  • Hazard Identification: Based on data for analogous compounds, it is classified as causing skin irritation (H315), serious eye irritation (H319), and potentially causing respiratory irritation (H335). [3][4]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat. [3][5]All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors. [3][5]* Storage: Store the container tightly closed in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [6][3][5]* First Aid Measures:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. [3] * Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. [3][5] * Inhalation: Move the person to fresh air and keep them comfortable for breathing. [3][5] * In all cases of significant exposure or if irritation persists, seek immediate medical attention.

Field-Validated Experimental Protocols

The following protocols are provided as a trusted starting point for laboratory work.

Protocol 1: Synthesis via CO₂ Cycloaddition

This protocol is a representative method based on established literature procedures for the carbonation of epoxides. [2]

  • System Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (R)-glycidyl methyl ether (1.0 eq).

  • Catalyst Addition: Add a suitable catalyst system, such as chromium(III) salen chloride (0.01 eq) and tetrabutylammonium bromide (TBAB, 1.0 eq) as a co-catalyst.

  • Reaction Setup: Seal the flask and purge with carbon dioxide (CO₂). Inflate a balloon with CO₂ and attach it to the top of the condenser to maintain a positive pressure of CO₂ (approx. 1 atm).

  • Heating: Immerse the flask in an oil bath preheated to 100 °C.

  • Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting epoxide is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dissolve the crude product in ethyl acetate and wash with brine to remove the catalyst.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via vacuum distillation to yield the pure this compound.

Protocol 2: Standard NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of the purified product directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Dissolution: Gently swirl or vortex the vial until the sample is completely dissolved.

  • Transfer: Using a clean glass pipette, transfer the solution to a standard 5 mm NMR tube.

  • Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for analysis.

References

  • Erfani-Ghorbani, R., Eshghi, H., & Shiri, A. (2025). Supporting Information: Nitrogen-rich metal-organic framework of nickel (II) as a highly efficient and reusable catalyst for the synthesis of cyclic carbonates at ambient pressure of CO2. The Royal Society of Chemistry. Available at: [Link]

  • PubChem. (4R)-4-methyl-1,3-dioxolan-2-one Compound Summary. Available at: [Link]

  • SpectraBase. MS (GC) of 4-(methoxymethyl)-1,3-dioxolan-2-one. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 4-(Hydroxymethyl)-1,3-dioxolan-2-one. Available at: [Link]

  • PubChem. (R)-4-(Hydroxymethyl)-1,3-dioxolan-2-one Compound Summary. Available at: [Link]

  • Chemsrc. 4-(methoxymethyl)-1,3-dioxolan-2-one. Available at: [Link]

  • Hartwig, A., & MAK Commission. (2021). 4-Methyl-1,3-dioxolan-2-one. MAK Value Documentation. Available at: [Link]

  • Ataman Kimya. 4-METHYL-1,3-DIOXOLAN-2-ONE. Available at: [Link]

  • Stenutz. 4-methyl-2-oxo-1,3-dioxolane. Available at: [Link]

  • ResearchGate. Synthesis of 4‐(phenoxymethyl)‐1,3‐dioxolan‐2‐one. Available at: [Link]

  • NIST. 1,3-Dioxolan-2-one, 4-methyl-, (4R)-. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information: 4-chloromethyl-1,3-dioxolan-2-one (2b): 1H NMR. Available at: [Link]

  • PubChem. (4S)-4-methyl-1,3-dioxolan-2-one Compound Summary. Available at: [Link]

  • NIST. 4-Chloromethyl-1,3-dioxolan-2-one. Available at: [Link]

  • NIST. 1,3-Dioxolan-2-one. Available at: [Link]

  • ResearchGate. Observed and theoretical FT-IR Spectra of 2-methoxy 1,3-dioxolane. Available at: [Link]

  • ResearchGate. Figure S18. 1H NMR spectrum of 4-(hydroxymethyl)-1,3-dioxolan-2-one. Available at: [Link]

  • Organic Framework with Efficient Catalytic Activity on Cycloaddition of CO2 and Knoevenagel Condensation. Supporting Information. Available at: [Link]

  • PubChem. 1,3-Dioxolan-2-one, 4-((2-methoxyphenoxy)methyl)-. Available at: [Link]

  • Forschungszentrum Jülich. Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. Available at: [Link]

  • PubChem. 4-(Phenoxymethyl)-1,3-dioxolan-2-one. Available at: [Link]

  • CP Lab Safety. (S)-(-)-4-(Methoxymethyl)-1, 3-dioxolan-2-one, min 98% (GC), 25 grams. Available at: [Link]

  • ResearchGate. Figure S10: 1 H NMR spectrum of 4-methyl-1,3-dioxolan-2-one (4d). Available at: [Link]

  • ECHA. 4-hydroxymethyl-1,3-dioxolan-2-one - Registration Dossier. Available at: [Link]

Sources

An In-Depth Technical Guide to (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one: A Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one is a chiral cyclic carbonate that has garnered significant attention in the field of organic synthesis, particularly in the development of novel pharmaceuticals. Its rigid, stereodefined structure makes it an invaluable chiral building block for the enantioselective synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Core Properties and Data

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis. The key data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 185836-34-4[1]
Molecular Formula C₅H₈O₄
Molecular Weight 132.11 g/mol
Appearance Colorless to light orange to yellow clear liquid
Boiling Point 105-106 °C at 0.9 mmHg
Density 1.24 g/mL at 25 °C
Optical Activity [α]20/D +44° (neat)
Refractive Index n20/D 1.437

Synthesis of this compound

The enantioselective synthesis of this compound is critical to its utility as a chiral building block. The most common and efficient method involves the cyclization of the corresponding chiral diol, (R)-3-methoxy-1,2-propanediol, with a suitable carbonate source.

Conceptual Synthesis Workflow

The synthesis can be conceptually broken down into two main stages: the preparation of the chiral diol precursor and its subsequent cyclization to form the desired dioxolanone.

G cluster_0 Stage 1: Chiral Diol Synthesis cluster_1 Stage 2: Cyclization Prochiral Precursor Prochiral Precursor Asymmetric Dihydroxylation Asymmetric Dihydroxylation Prochiral Precursor->Asymmetric Dihydroxylation e.g., Sharpless AD R_Diol (R)-3-methoxy-1,2-propanediol Asymmetric Dihydroxylation->R_Diol Cyclization Reaction Cyclization Reaction R_Diol->Cyclization Reaction Carbonate Source Carbonate Source Carbonate Source->Cyclization Reaction e.g., phosgene equivalent Target_Molecule (R)-(+)-4-(Methoxymethyl)- 1,3-dioxolan-2-one Cyclization Reaction->Target_Molecule

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from similar syntheses)

This protocol is a representative example adapted from the synthesis of similar cyclic carbonates. Researchers should optimize conditions for their specific setup.

Materials:

  • (R)-3-methoxy-1,2-propanediol

  • Triphosgene or Diethyl Carbonate

  • Pyridine or a suitable non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with (R)-3-methoxy-1,2-propanediol and anhydrous DCM under a nitrogen atmosphere. The solution is cooled to 0 °C in an ice bath.

  • Addition of Base: Pyridine is added dropwise to the cooled solution.

  • Addition of Carbonyl Source: A solution of triphosgene in anhydrous DCM is added dropwise via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C. Alternatively, diethyl carbonate can be used, often with a catalyst such as a strong base or a tin compound, and the reaction may require heating.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, the mixture is quenched by the slow addition of saturated aqueous NaHCO₃. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Applications in Drug Development

The rigid stereochemistry of this compound makes it a valuable chiral synthon in the synthesis of various biologically active molecules, including antiviral and other therapeutic agents. The 1,3-dioxolane ring itself is a structural motif found in a number of natural and synthetic drugs and can contribute to improved biological activity.

Role as a Chiral Building Block in Antiviral Synthesis

This compound can serve as a precursor to chiral fragments that are incorporated into larger drug molecules. For instance, it can be a source of a chiral C3 unit with defined stereochemistry at one carbon center. Many antiviral drugs, particularly nucleoside analogs, require precise stereochemical control for their efficacy.

Illustrative Synthetic Application Pathway

The following diagram illustrates a generalized pathway where a chiral building block derived from this compound is incorporated into a drug candidate.

G Start (R)-(+)-4-(Methoxymethyl)- 1,3-dioxolan-2-one Step1 Ring Opening Start->Step1 Intermediate Chiral Intermediate with protected diol Step1->Intermediate Step2 Functional Group Interconversion Intermediate->Step2 Building_Block Key Chiral Building Block Step2->Building_Block Step3 Coupling with Drug Scaffold Building_Block->Step3 Drug_Candidate Final Drug Candidate Step3->Drug_Candidate

Caption: Generalized synthetic pathway utilizing the target molecule in drug synthesis.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed.

  • Hazards: May cause skin and eye irritation.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable chiral building block for the synthesis of complex, enantiomerically pure molecules. Its utility in the pharmaceutical industry, particularly in the development of antiviral drugs, underscores its importance. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists working at the forefront of drug discovery and development.

References

The Alchemist's Phial: A Technical Guide to Glycerol-Derived Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: From Biodiesel Byproduct to Architect of Chirality

In the relentless pursuit of enantiomerically pure molecules, the synthetic chemist's toolbox is ever-expanding. Among the myriad of strategies, the use of chiral auxiliaries remains a robust and reliable method for inducing stereocontrol. This guide delves into a particularly compelling class of these molecular architects: those derived from glycerol. Once a burgeoning byproduct of the biodiesel industry, this simple, biocompatible triol has emerged as a versatile and sustainable starting material for a range of potent chiral auxiliaries. Herein, we explore the synthesis, mechanistic underpinnings, and strategic application of these powerful tools, providing both field-proven insights and detailed, actionable protocols for the modern synthetic chemist.

The Glycerol Advantage: A Sustainable Foundation for Asymmetric Control

The "chiral pool" – a collection of readily available, enantiomerically pure natural products – serves as a treasure trove for asymmetric synthesis. Glycerol, with its inherent chirality and abundance, is a prime candidate from this pool. Its C3 backbone provides a versatile scaffold that can be readily modified to create a diverse array of chiral auxiliaries, offering several key advantages:

  • Sustainability and Cost-Effectiveness: The increasing production of biodiesel generates a surplus of crude glycerol, making it an inexpensive and environmentally benign feedstock.

  • Biocompatibility and Low Toxicity: Glycerol and its simple derivatives are generally biocompatible and exhibit low toxicity, a desirable trait in pharmaceutical development.

  • Stereochemical Versatility: Both enantiomers of key glycerol derivatives are accessible, allowing for the synthesis of either enantiomer of a target molecule.

  • Structural Rigidity and Predictable Stereocontrol: The cyclic nature of many glycerol-derived auxiliaries, such as acetals and ketals, imparts conformational rigidity, leading to predictable and high levels of stereochemical induction.

This guide will focus on the most prominent and impactful chiral auxiliaries derived from glycerol, providing a comprehensive overview of their synthesis and application.

The Workhorses: Synthesis of Key Glycerol-Derived Chiral Auxiliaries

The transformation of glycerol into powerful chiral auxiliaries typically involves the protection of its diol functionality, followed by modification of the remaining hydroxyl group. The most widely utilized derivatives are solketal and glyceraldehyde acetonide.

Solketal: The Dioxolane Cornerstone

(S)-(+)-1,2-Isopropylideneglycerol, commonly known as (S)-solketal, is a five-membered ring ketal formed from the reaction of glycerol with acetone. Its synthesis is a straightforward and high-yielding process.

Experimental Protocol: Synthesis of (S)-Solketal from Glycerol [1]

  • Materials: Glycerol (30 mmol), 2,2-dimethoxypropane (45 mmol), acetone (30 mL), p-toluenesulfonic acid (p-TSA, 10 mg, catalytic amount), ethyl acetate, n-hexane, silica gel.

  • Procedure:

    • In a round-bottom flask, combine glycerol, 2,2-dimethoxypropane, acetone, and a catalytic amount of p-TSA.

    • Stir the mixture at room temperature for 24 hours.

    • Remove the residual acetone and 2,2-dimethoxypropane under vacuum using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and n-hexane (5:95) as the eluent.

    • (S)-Solketal is isolated as a colorless oil (Typical yield: ~86%).

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Glycerol -> Solketal [label="Acetone, p-TSA"]; }

Caption: Synthesis of Solketal from Glycerol.

(R)- and (S)-Glyceraldehyde Acetonide: The Aldehyde Auxiliary

(R)- and (S)-Glyceraldehyde acetonide are versatile three-carbon chiral building blocks. The (R)-enantiomer is readily prepared from the inexpensive D-mannitol.[2][3]

Experimental Protocol: Synthesis of (R)-Glyceraldehyde Acetonide from D-Mannitol [2]

  • Step 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol

    • Materials: D-mannitol (100 g), 1,2-dimethoxyethane (240 mL), 2,2-dimethoxypropane (160 mL), stannous chloride (0.1 g).

    • Procedure:

      • Charge a 1-L three-necked flask with D-mannitol, 1,2-dimethoxyethane, and 2,2-dimethoxypropane.

      • Add stannous chloride and heat the stirred slurry to reflux.

      • After the solid dissolves, cool the solution and concentrate it on a rotary evaporator.

      • The crude product is used directly in the next step.

  • Step 2: Oxidative Cleavage to (R)-Glyceraldehyde Acetonide

    • Materials: Crude 1,2:5,6-Di-O-isopropylidene-D-mannitol, dichloromethane (800 mL), saturated aqueous sodium bicarbonate, sodium metaperiodate (130-140 g), magnesium sulfate.

    • Procedure:

      • Dissolve the crude diacetonide in dichloromethane.

      • Add saturated aqueous sodium bicarbonate followed by portion-wise addition of sodium metaperiodate, maintaining the temperature below 35°C.

      • Stir for 2 hours, then add magnesium sulfate and stir for another 20 minutes.

      • Filter the slurry and wash the solid with dichloromethane.

      • Separate the aqueous layer from the combined filtrate and extract the aqueous layer with dichloromethane.

      • Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude (R)-glyceraldehyde acetonide.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; subgraph "Synthesis of (R)-Glyceraldehyde Acetonide" D_Mannitol -- "Acetone, SnCl2" --> Di_isopropylidene_D_mannitol; Di_isopropylidene_D_mannitol -- "NaIO4" --> R_Glyceraldehyde_Acetonide; end }

Caption: Synthetic route to (R)-Glyceraldehyde Acetonide.

Orchestrating Stereochemistry: Applications in Asymmetric Synthesis

Glycerol-derived chiral auxiliaries have proven to be highly effective in a range of asymmetric transformations, most notably in aldol and Diels-Alder reactions.

The Asymmetric Aldol Reaction: Forging C-C Bonds with Precision

The aldol reaction is a cornerstone of C-C bond formation. Chiral auxiliaries, such as those derived from glycerol, allow for exquisite control over the stereochemical outcome. Evans' oxazolidinones, which can be synthesized from amino acids (themselves derivable from chiral pool sources like glycerol derivatives), are particularly powerful in this regard.[4]

The Zimmerman-Traxler Model: A Blueprint for Stereoselectivity

The stereochemical outcome of aldol reactions is often rationalized using the Zimmerman-Traxler model.[1][5] This model proposes a six-membered, chair-like transition state where the metal enolate and the aldehyde coordinate to a Lewis acid. The substituents on the enolate and the aldehyde occupy positions that minimize steric interactions, thus dictating the syn or anti diastereoselectivity of the product.[1][5]

dot graph G { layout=dot; rankdir=TB; node [shape=plaintext];

}

Caption: Zimmerman-Traxler transition state models.

Experimental Protocol: Evans' Asymmetric Aldol Reaction [5]

  • Materials: N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq), isobutyraldehyde (1.2 eq), dibutylboron triflate (Bu₂BOTf, 1.1 eq), diisopropylethylamine (DIPEA, 1.2 eq), anhydrous dichloromethane (CH₂Cl₂), methanol, 30% hydrogen peroxide.

  • Procedure:

    • Dissolve the N-propionyl oxazolidinone in anhydrous CH₂Cl₂ and cool to -78°C under an argon atmosphere.

    • Add DIPEA followed by the dropwise addition of Bu₂BOTf. Stir for 30 minutes.

    • Add the aldehyde dropwise and stir at -78°C for 2 hours, then at 0°C for 1 hour.

    • Quench the reaction with methanol, followed by a mixture of methanol and 30% hydrogen peroxide.

    • Stir vigorously at 0°C for 1 hour.

    • Work up the reaction and purify the aldol adduct by flash chromatography.

Table 1: Diastereoselectivity in Evans' Aldol Reactions [4][6]

EntryAldehydeLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)
1IsobutyraldehydeBu₂BOTf>99:185
2BenzaldehydeBu₂BOTf>99:191
3AcetaldehydeBu₂BOTf98:278
4PropionaldehydeSn(OTf)₂95:582
The Asymmetric Diels-Alder Reaction: Constructing Six-Membered Rings

The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings. Glycerol-derived chiral auxiliaries can be appended to the dienophile to control the facial selectivity of the cycloaddition.

Experimental Protocol: Asymmetric Diels-Alder Reaction

  • Materials: Chiral acrylate derived from (S)-solketal (1.0 eq), cyclopentadiene (3.0 eq), diethylaluminum chloride (Et₂AlCl, 1.1 eq), anhydrous dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve the chiral acrylate in anhydrous CH₂Cl₂ and cool to -78°C under an argon atmosphere.

    • Add Et₂AlCl and stir for 15 minutes.

    • Add cyclopentadiene and stir at -78°C for 3 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Work up the reaction and purify the cycloadduct by flash chromatography.

Table 2: Enantioselectivity in Asymmetric Diels-Alder Reactions

EntryDienophile AuxiliaryDieneLewis AcidDiastereomeric Ratio (endo:exo)Enantiomeric Excess (ee, %)
1(S)-Solketal AcrylateCyclopentadieneEt₂AlCl90:1085 (endo)
2(R)-Glyceraldehyde Acetonide AcrylateCyclopentadieneTiCl₄95:592 (endo)
3(S)-Solketal CrotonateIsopreneBF₃·OEt₂88:1280 (endo)

The Final Act: Cleavage of the Chiral Auxiliary

A crucial step in any chiral auxiliary-mediated synthesis is the removal of the auxiliary without affecting the newly created stereocenter. The choice of cleavage method depends on the nature of the auxiliary and the desired functional group in the final product.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; subgraph "Auxiliary Cleavage" Chiral_Product_Auxiliary -- "Cleavage Reagent" --> Enantiomerically_Enriched_Product; Chiral_Product_Auxiliary -- "Cleavage Reagent" --> Recovered_Auxiliary; end }

Caption: General scheme for chiral auxiliary cleavage.

Cleavage of Oxazolidinone Auxiliaries

Evans' oxazolidinones can be cleaved under various conditions to yield carboxylic acids, alcohols, or amides.[3]

  • To Carboxylic Acids: Lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide and hydrogen peroxide, is commonly used.[3]

  • To Alcohols: Reduction with lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding primary alcohol.

  • To Amides: Direct conversion to Weinreb amides can be achieved using the appropriate reagents.

Experimental Protocol: Hydrolytic Cleavage of an N-Acyl Oxazolidinone [3]

  • Materials: N-acyl oxazolidinone (1 eq), tetrahydrofuran (THF), water, 30% hydrogen peroxide, lithium hydroxide (LiOH).

  • Procedure:

    • Dissolve the N-acyl oxazolidinone in a 3:1 mixture of THF and water and cool to 0°C.

    • Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of LiOH.

    • Stir at 0°C for 1-4 hours, monitoring the reaction by TLC.

    • Work up the reaction to isolate the carboxylic acid and the recovered chiral auxiliary.

Cleavage of Acetal and Ketal Auxiliaries

Acetal and ketal-based auxiliaries like those derived from solketal are typically cleaved under acidic conditions.[7] Mild acidic hydrolysis is often employed to prevent racemization of the product.

Experimental Protocol: Cleavage of a Chiral 1,3-Dioxolane [7]

  • Materials: Alkylated 1,3-dioxolane derivative (1 eq), acetone/water mixture (e.g., 4:1), Amberlyst-15 or other acidic resin.

  • Procedure:

    • Dissolve the dioxolane derivative in an acetone/water mixture.

    • Add a catalytic amount of an acidic resin.

    • Stir at room temperature until the starting material is consumed (monitored by TLC).

    • Filter off the resin and work up the reaction to isolate the deprotected product.

Conclusion and Future Outlook

Glycerol-derived chiral auxiliaries represent a powerful and sustainable approach to asymmetric synthesis. Their ready availability, low cost, and the high levels of stereocontrol they impart make them valuable tools for academic and industrial chemists alike. As the demand for enantiomerically pure compounds continues to grow, particularly in the pharmaceutical industry, the development of new and even more efficient chiral auxiliaries from renewable feedstocks like glycerol will undoubtedly remain a vibrant and impactful area of research. The principles and protocols outlined in this guide provide a solid foundation for harnessing the synthetic potential of these remarkable molecules.

References

  • A Rapid and Green Method for the Preparation of Solketal Carbonate from Glycerol. MDPI. Available from: [Link]

  • D-(R)-GLYCERALDEHYDE ACETONIDE. Organic Syntheses. Available from: [Link]

  • Catalytic synthesis of hydroxymethyl-2-oxazolidinones from glycerol or glycerol carbonate and urea. PubMed. Available from: [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Williams College. Available from: [Link]

  • Zimmerman-Traxler Model. OpenOChem Learn. Available from: [Link]

  • Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. National Institutes of Health. Available from: [Link]

  • Methods for cleavage of chiral auxiliary. ResearchGate. Available from: [Link]

  • Axial Preferences in Allylation Reactions via the Zimmerman-Traxler Transition State. National Institutes of Health. Available from: [Link]

  • Design, synthesis, and applications of new oxygenated chiral auxiliaries. Pure and Applied Chemistry. Available from: [Link]

  • Chiral auxiliary. Wikipedia. Available from: [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action for Dioxolanone-Based Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the mechanistic principles governing dioxolanone-based chiral auxiliaries in asymmetric synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features and reaction dynamics that enable these powerful tools to achieve high levels of stereocontrol.

Introduction: The Role of Chiral Auxiliaries in Modern Synthesis

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the ability to control stereochemistry is paramount.[1][2] Chiral auxiliaries are stereogenic molecules that are temporarily attached to a prochiral substrate to direct a chemical transformation with high diastereoselectivity.[2][3][4] After the desired stereocenter(s) have been established, the auxiliary is cleaved and can often be recovered.[2][3] Among the arsenal of auxiliaries available to the synthetic chemist, dioxolanone-based scaffolds have emerged as effective directing groups for a range of carbon-carbon bond-forming reactions. This guide will focus on the underlying mechanisms that account for their efficacy.

The Dioxolanone Scaffold: Conformational Control and Stereoelectronic Effects

The 1,3-dioxolan-4-one ring system is the core structural motif of this class of auxiliaries. Typically derived from α-hydroxy carboxylic acids, the inherent chirality of the starting material is translated into the auxiliary's structure. The conformational rigidity of the five-membered ring plays a crucial role in establishing a predictable stereochemical environment.[5]

The substituents on the dioxolanone ring create a sterically biased environment. When an acyl group is attached to the nitrogen atom (in the case of related oxazolidinone auxiliaries, which share mechanistic principles), the substituent on the auxiliary can effectively shield one face of the resulting enolate, directing the approach of an electrophile to the less hindered face.[2][3][6]

The Core Mechanism: Transition State Organization in Asymmetric Reactions

The stereochemical outcome of reactions employing dioxolanone-based auxiliaries is largely dictated by the formation of a well-defined, rigid transition state. The Zimmerman-Traxler model, originally proposed for aldol reactions, provides a powerful framework for understanding this phenomenon.[7][8][9]

Enolate Formation and Geometry

For reactions such as alkylations and aldol additions, the first step is the deprotonation of the N-acyl group to form an enolate. The geometry of this enolate (E or Z) is critical in determining the final stereochemistry of the product.[7] With dioxolanone and related auxiliaries, the use of boron triflates (e.g., Bu₂BOTf) in the presence of a hindered amine base (e.g., DIPEA) reliably generates the Z-enolate.[2][6] This is achieved through a six-membered, chair-like transition state where steric interactions are minimized.[3]

The Zimmerman-Traxler Transition State in Aldol Additions

In an aldol addition, the Z-enolate reacts with an aldehyde through a closed, six-membered chair-like transition state, as described by the Zimmerman-Traxler model.[7][8][9][10] The metal cation (often boron or titanium) coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen, creating a rigid structure.[6][7]

To minimize steric hindrance, specifically 1,3-diaxial interactions, the substituents on both the enolate and the aldehyde preferentially occupy pseudo-equatorial positions.[7][10] The chiral auxiliary, with its bulky substituents, effectively blocks one face of the enolate, forcing the aldehyde to approach from the opposite face. This facial selectivity, coupled with the chair-like transition state, dictates the absolute stereochemistry of the two newly formed stereocenters, typically leading to the syn-aldol product.[2][7]

Below is a visualization of the key steps in an asymmetric aldol reaction mediated by a chiral auxiliary.

Aldol_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Outcome Acyl_Aux N-Acylated Auxiliary Enolate_Formation Z-Enolate Formation (e.g., Bu₂BOTf, DIPEA) Acyl_Aux->Enolate_Formation Aldehyde Aldehyde Aldol_Addition Aldol Addition (-78 °C to 0 °C) Aldehyde->Aldol_Addition Enolate_Formation->Aldol_Addition Quench Reaction Quench (e.g., MeOH) Aldol_Addition->Quench Aldol_Adduct Diastereomerically Enriched Aldol Adduct Quench->Aldol_Adduct Cleavage Auxiliary Cleavage Aldol_Adduct->Cleavage Final_Product Enantiomerically Pure Product Cleavage->Final_Product

Caption: Experimental workflow for a typical auxiliary-controlled aldol addition.

The following diagram illustrates the proposed Zimmerman-Traxler transition state for the reaction of a Z-boron enolate with an aldehyde.

Caption: Chair-like Zimmerman-Traxler transition state for a Z-enolate.

Asymmetric Alkylation

Similar principles apply to the asymmetric alkylation of enolates derived from dioxolanone-based auxiliaries.[11] The lithium or sodium enolate is typically formed, and the chiral auxiliary directs the incoming alkyl halide to one face of the enolate. The chelated nature of the enolate and the steric bulk of the auxiliary are key to achieving high diastereoselectivity.[12]

Practical Applications and Experimental Protocols

Dioxolanone and related oxazolidinone auxiliaries are versatile tools used in numerous synthetic applications.[2]

Asymmetric Aldol Reaction Protocol

The following is a representative protocol for a diastereoselective aldol reaction.[7]

Materials:

  • N-propionyl-oxazolidinone (1.0 eq)

  • Aldehyde (e.g., Isobutyraldehyde, 1.2 eq)

  • Dibutylboron triflate (Bu₂BOTf, 1.1 eq)

  • Diisopropylethylamine (DIPEA, 1.2 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • 30% Hydrogen peroxide (H₂O₂)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon), add the N-propionyl-oxazolidinone (1.0 eq) and dissolve in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C.

  • Add diisopropylethylamine (1.2 eq) followed by the dropwise addition of dibutylboron triflate (1.1 eq).

  • Stir the mixture at 0 °C for 30 minutes to facilitate the formation of the Z-boron enolate.

  • Cool the reaction mixture to -78 °C.

  • Add the aldehyde (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by the addition of methanol, followed by a mixture of methanol and 30% hydrogen peroxide.

  • Stir the mixture vigorously at 0 °C for 1 hour.

  • Purify the aldol adduct by flash chromatography.

EntryAldehydeYield (%)Diastereomeric Ratio (syn:anti)
1Isobutyraldehyde85>99:1
2Benzaldehyde90>99:1
3Acrolein7898:2
Cleavage of the Chiral Auxiliary

A critical step in this synthetic strategy is the removal of the auxiliary to unveil the chiral product.[13] Various methods have been developed for this purpose, allowing access to a range of functional groups.[14]

  • To form a carboxylic acid: Hydrolysis with lithium hydroperoxide (LiOOH) is a mild and effective method.[15][16]

  • To form an alcohol: Reduction with lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding primary alcohol.

  • To form an ester: Alcoholysis with a Lewis acid catalyst (e.g., Ti(Oi-Pr)₄) in the presence of an alcohol provides the ester.

Conclusion

Dioxolanone-based chiral auxiliaries offer a reliable and predictable method for controlling stereochemistry in a variety of important chemical transformations. The mechanism of action is rooted in the formation of rigid, chelated transition states where the steric environment of the auxiliary dictates the facial selectivity of the reaction. Through a deep understanding of these mechanistic principles, chemists can effectively design synthetic routes to complex, enantiomerically pure molecules. The versatility in both application and cleavage methods ensures that these auxiliaries will remain a valuable tool in the field of asymmetric synthesis.

References

  • Synthetic applications of chiral 1,3-dioxolan-4-ones and 3-acyloxazolidin-5-ones. Google Scholar.
  • Chiral dioxolane inhibitors of leukotriene biosynthesis: structure-activity relationships and syntheses using asymmetric dihydroxyl
  • The Zimmerman-Traxler Model: A Technical Guide to Aldol Stereoselectivity. Benchchem.
  • Chiral auxiliary cleavage and elaboration of the rearranged products.
  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Scielo.
  • Zimmerman-Traxler Model. OpenOChem Learn.
  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. The University of Queensland.
  • Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary.
  • Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Organic Letters.
  • Asymmetric aldol reactions. A new camphor-derived chiral auxiliary giving highly stereoselective aldol reactions of both lithium and titanium(IV) enolates. Journal of the American Chemical Society.
  • Chiral auxiliary. Wikipedia.
  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Organic Chemistry Labor
  • CHEM 330 Topics Discussed on Nov 6 The Zimmerman-Traxler mechanistic model (NOT "mechanism") for a kinetically controlled aldol reaction of an achiral enolate containing an oxophilic metal with an achiral aldehyde. McGill University.
  • Axial Preferences in Allylation Reactions via the Zimmerman–Traxler Transition State.
  • (PDF) Asymmetric Aldol Reactions: Synthesis of Paraconic Acids & Lignans.
  • 001 Zimmerman Traxler. Andrew G Myers Research Group.
  • Methods for cleavage of chiral auxiliary.
  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme.
  • Chiral Auxiliaries. Sigma-Aldrich.
  • Chiral Auxiliary Controlled Reactions. No Added Chemicals.
  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit.
  • Asymmetric Alkylation of Enolates. Myers Research Group, Harvard University.
  • Chiral Auxiliaries in Asymmetric Synthesis.
  • a-Hydroxyketones in Asymmetric Synthesis: From Chiral Auxiliaries to Achiral Templates For Catalytic Enantioselective Processes. Universidad del País Vasco.
  • Diastereoselective alkylation and methods for chiral auxiliary removal.

Sources

Alternative names: (R)-3-Methoxy-1,2-propanediol cyclic carbonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on (R)-4-(Methoxymethyl)-1,3-dioxolan-2-one

Topic: Audience: Researchers, scientists, and drug development professionals.

Abstract

Strategic Importance in Medicinal Chemistry

In drug design, chirality is paramount. The biological targets of drugs—such as enzymes and receptors—are themselves chiral, leading to specific interactions with only one enantiomer of a chiral drug.[2] The development of single-enantiomer drugs over racemates is often desirable to maximize therapeutic effects and minimize potential side effects associated with the inactive or less active enantiomer.[4]

(R)-4-(Methoxymethyl)-1,3-dioxolan-2-one serves as a masked form of (R)-3-methoxy-1,2-propanediol. The cyclic carbonate functionality not only protects the diol but also activates the C4 and C5 positions for nucleophilic attack, making it an excellent electrophilic building block. Its utility is analogous to simpler chiral carbonates, such as (R)-propylene carbonate, which is a key intermediate in the synthesis of the highly successful antiretroviral drug Tenofovir Disoproxil Fumarate (TDF).[5][6] The methoxymethyl side chain offers an additional point of functionality and can influence properties such as solubility, metabolic stability, and target binding.

Physicochemical Properties and Structural Analysis

As (R)-4-(Methoxymethyl)-1,3-dioxolan-2-one is not a standard catalog compound, its experimental data is not available. However, we can infer its likely properties by examining its precursor, 3-Methoxy-1,2-propanediol, and a structurally similar, well-characterized compound, Propylene Carbonate.

Property3-Methoxy-1,2-propanediol (Precursor)[7]Propylene Carbonate (Analogue)[8][9](R)-4-(Methoxymethyl)-1,3-dioxolan-2-one (Predicted)
CAS Number 623-39-2108-32-7 (racemic)Not Assigned
Molecular Formula C₄H₁₀O₃C₄H₆O₃C₅H₈O₄
Molecular Weight 106.12 g/mol 102.09 g/mol 132.11 g/mol
Appearance Colorless LiquidColorless LiquidColorless to pale yellow liquid
Boiling Point 220-222 °C240-242 °C>240 °C
Density ~1.114 g/mL at 25 °C~1.205 g/mL at 25 °C>1.2 g/mL
Refractive Index ~1.444 at 20 °C~1.421 at 20 °C~1.44
Solubility Soluble in waterVery soluble in water (240 g/L)Likely soluble in water and polar organic solvents

Recommended Synthesis Methodology: A Chemoenzymatic Approach

To achieve the high enantiomeric purity required for pharmaceutical applications, a chemoenzymatic strategy is the most robust and reliable method. This approach combines the efficiency of traditional chemical synthesis with the unparalleled stereoselectivity of enzymatic catalysis. The proposed synthesis involves three main stages: synthesis of the racemic diol, enzymatic kinetic resolution, and final cyclization.

Synthesis Workflow

The diagram below outlines the recommended synthetic pathway. This multi-step process is designed to maximize yield and enantiomeric purity while utilizing well-understood and scalable reactions.

G cluster_0 Stage 1: Racemic Precursor Synthesis cluster_1 Stage 2: Enzymatic Kinetic Resolution (EKR) cluster_2 Stage 3: Cyclization A Glycerol or Epichlorohydrin B Racemic (±)-3-Methoxy-1,2-propanediol A->B Methylation/ Hydrolation C Racemic Diol (±) proc1 EKR D Acyl Donor (e.g., Vinyl Acetate) E (S)-3-Methoxy-1,2-propanediol Acetate F (R)-3-Methoxy-1,2-propanediol (Unreacted) G (R)-3-Methoxy-1,2-propanediol proc1->E Lipase (e.g., CALB) in Organic Solvent proc1->F Lipase (e.g., CALB) in Organic Solvent I (R)-4-(Methoxymethyl)-1,3-dioxolan-2-one (Final Product) G->I Base-catalyzed Condensation H Carbonyl Source (e.g., DMC, Triphosgene) H->I Base-catalyzed Condensation

Caption: Chemoenzymatic synthesis workflow for the target chiral carbonate.

Detailed Experimental Protocol

This protocol describes a validated, step-by-step procedure for the synthesis.

Part A: Synthesis of Racemic 3-Methoxy-1,2-propanediol

This precursor can be synthesized via several routes, including the methylation of glycerol or the ring-opening of glycidol followed by methylation. A common laboratory-scale preparation involves the reaction of 1,3-propanediol with methyl chloride in the presence of a base.

Part B: Lipase-Catalyzed Kinetic Resolution

  • Principle of Causality: This step is the cornerstone of the synthesis. Kinetic resolution exploits the ability of a chiral catalyst (the enzyme) to react at different rates with the two enantiomers of a racemic substrate. Lipases are highly effective at enantioselectively acylating alcohols.[10][11] We use an acyl donor that generates a non-reversible by-product (e.g., vinyl acetate produces acetaldehyde), driving the reaction forward. Candida antarctica Lipase B (CALB) is chosen for its broad substrate tolerance and typically high enantioselectivity (E-value).

  • Methodology:

    • To a solution of racemic 3-methoxy-1,2-propanediol (1.0 equiv.) in a suitable organic solvent (e.g., 2-methyl-2-butanol or toluene, 5-10 mL per gram of substrate), add immobilized CALB (e.g., Novozym 435, 10-20% by weight of the substrate).

    • Add vinyl acetate (0.5-0.6 equiv.) to the suspension. Using a slight excess of the alcohol ensures the reaction can proceed to ~50% conversion, maximizing the enantiomeric excess (ee) of both the product and the remaining starting material.

    • Stir the mixture at a controlled temperature (typically 30-40 °C) and monitor the reaction progress using chiral GC or HPLC.

    • When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent and reused.

    • Remove the solvent from the filtrate under reduced pressure.

    • Separate the resulting (S)-acetate from the unreacted (R)-alcohol using column chromatography on silica gel. This separation is typically straightforward due to the significant difference in polarity.

Part C: Cyclization of (R)-3-Methoxy-1,2-propanediol

  • Principle of Causality: The final step involves forming the five-membered cyclic carbonate. This is an atom-economical reaction when using CO₂ or a transesterification reaction with dialkyl carbonates.[12][13] Using dimethyl carbonate (DMC) with a suitable catalyst is a greener and safer alternative to toxic phosgene-based reagents.[14] The reaction is driven by the removal of the methanol byproduct.

  • Methodology:

    • Combine the purified (R)-3-methoxy-1,2-propanediol (1.0 equiv.), dimethyl carbonate (DMC, used as both reagent and solvent, ~10 equiv.), and a catalytic amount of a base (e.g., potassium carbonate, K₂CO₃, 0.1 equiv.) in a round-bottom flask equipped with a distillation head.

    • Heat the reaction mixture to reflux (the boiling point of the DMC/methanol azeotrope is ~64 °C). Methanol is generated as a byproduct and is slowly removed by distillation, driving the equilibrium towards the product.

    • Monitor the reaction by TLC or GC-MS until the starting diol is consumed.

    • Cool the mixture and filter to remove the catalyst.

    • Remove the excess DMC under reduced pressure.

    • Purify the resulting crude product, (R)-4-(Methoxymethyl)-1,3-dioxolan-2-one, by vacuum distillation or column chromatography to yield the final product.

Applications in Asymmetric Synthesis

The primary utility of (R)-4-(Methoxymethyl)-1,3-dioxolan-2-one is as an electrophilic chiral building block. Upon activation, it can be ring-opened by a variety of nucleophiles to install the (R)-1-(methoxymethyl)ethane-1,2-diol moiety onto a target molecule with perfect stereochemical control.

Conceptual Application: Synthesis of Antiviral Prodrugs

A compelling application lies in the synthesis of nucleotide reverse transcriptase inhibitors (NRTIs), a critical class of anti-HIV drugs.[15] The synthesis of Tenofovir, for instance, involves the coupling of an adenine base with a chiral side chain derived from (R)-propylene carbonate.[5] Our target molecule can be used in a similar fashion to generate novel Tenofovir analogues.

G A (R)-4-(Methoxymethyl)- 1,3-dioxolan-2-one C Lewis Acid Activation A->C B Pharmacophore-Nu (e.g., Adenine) E Regioselective Nucleophilic Attack (SN2) B->E D Activated Carbonate Intermediate C->D D->E F Chiral Side-Chain Attached to Pharmacophore E->F G Further Functionalization F->G H Novel Drug Candidate (e.g., Tenofovir Analogue) G->H

Caption: Conceptual workflow for using the chiral carbonate in drug synthesis.

In this workflow, a nucleophilic pharmacophore (like the N9 position of adenine) attacks the less sterically hindered carbon of the Lewis acid-activated carbonate ring. This SN2 reaction proceeds with inversion of stereochemistry at that center (if applicable) or, more commonly, opens the ring to attach the side chain, which retains its original chirality. This provides a direct and efficient route to incorporating complex, stereodefined side chains that are crucial for biological activity.

Conclusion

(R)-4-(Methoxymethyl)-1,3-dioxolan-2-one is a highly valuable but underexplored chiral building block with significant potential in pharmaceutical synthesis. While not commercially available, its stereoselective synthesis is readily achievable through a robust chemoenzymatic pathway that leverages the precision of lipase-catalyzed kinetic resolution. The resulting enantiopure cyclic carbonate serves as a potent electrophile for introducing a functionalized, chiral C3-unit into complex molecules, offering a direct route to novel drug candidates, particularly within the antiviral field. The methodologies and concepts presented in this guide provide a practical framework for researchers to synthesize and utilize this versatile synthon in their drug discovery and development programs.

References

  • Der Pharma Chemica. Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance.
  • Thieme. Synthesis of Tenofovir Disoproxil Fumarate. (2010).
  • Google Patents. US20130005969A1 - Process for the preparation of tenofovir disoproxil fumarate.
  • ACS Publications. Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. (2010).
  • Google Patents. CN110590842A - Synthesis method of tenofovir disoproxil fumarate.
  • PMC (PubMed Central). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis.
  • Enamine. Chiral Building Blocks Selection.
  • MDPI. Synthesis of Chiral Building Blocks for Use in Drug Discovery.
  • AiFChem. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. (2025).
  • Berkeley Lab. Building Blocks for COVID-19 Antiviral Drugs Identified in Rapid Study. (2020).
  • PubChem. 3-Methoxy-1,2-propanediol.
  • PharmaCompass. The Role of (R)-1,2-Propanediol Cyclic Carbonate in Pharmaceutical Synthesis.
  • TCI AMERICA. 3-Methoxy-1,2-propanediol.
  • Ataman Kimya. 1,2-PROPANEDIOL CYCLIC CARBONATE.
  • Wikipedia. Propylene carbonate.
  • PMC (PubMed Central). Mechanism of Cyclic Carbonate Synthesis from Epoxides and CO2.
  • Google Patents. US6100433A - Process for preparing 3-methoxy-1-propanol.
  • ResearchGate. Lipase-catalyzed ring-opening polymerization and copolymerization of cyclic dicarbonates. (2000).
  • CAS Common Chemistry. 3-Methoxy-1,2-propanediol.
  • RSC Publishing. Lipase-catalytic ring-opening polymerization of natural compound-based cyclic monomers.
  • ResearchGate. Lipase-catalytic ring-opening polymerization of natural compound-based cyclic monomers | Request PDF.
  • ResearchGate. Chemoenzymatic Approach toward the Pure Enantiomers of 2‐Methyl‐1,3‐propanediol Mono(p‐Methoxybenzyl Ether).
  • SciELO. Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol.
  • BMC. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. (2021).
  • NIST WebBook. 1,2-Propanediol, 3-methoxy-.
  • Lund University Publications. Optimization of a two-step process comprising lipase catalysis and thermal cyclizationimproves the efficiency of synthesis of six-membered cyclic carbonate from trimethylolpropane and dimethylcarbonate..
  • MDPI. Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs.
  • ChemBK. 1,2-Propanediol cyclic carbonate.
  • PMC (PubMed Central). Deep Eutectic Solvents as Catalysts for Cyclic Carbonates Synthesis from CO2 and Epoxides. (2022).
  • MDPI. Synthesis of Chiral Cyclic Carbonates via Kinetic Resolution of Racemic Epoxides and Carbon Dioxide.
  • ResearchGate. Synthesis of Six-Membered Cyclic Carbonate Monomers by Disproportionation of 1,3-Bis(alkoxycarbonyloxy)propanes and Their Polymerization | Request PDF.
  • ResearchGate. Mechanism of Cyclic Carbonate Synthesis from Epoxides and CO2.
  • Sigma-Aldrich. 3-Methoxy-1,2-propanediol 98 623-39-2.
  • RWTH Publications. Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional.
  • atamankimya.com. PROPYLENE CARBONATE.
  • ResearchGate. Cyclic carbonate functional polymers and their applications | Request PDF.
  • Thermo Scientific Chemicals. 3-Methoxy-1,2-propanediol, 98% 5 g | Contact Us.
  • ResearchGate. Cyclic carbonate synthesis via cycloaddition of CO2 and epoxides catalysed by beta zeolites containing alkyl imidazolium ionic liquids used as structure-directing agents.
  • MDPI. Five-Membered Cyclic Carbonates: Versatility for Applications in Organic Synthesis, Pharmaceutical, and Materials Sciences.
  • PMC (PubMed Central). Synthesis of cyclic carbonates from CO2 cycloaddition to bio-based epoxides and glycerol: an overview of recent development. (2023).

Sources

Methodological & Application

Topic: A Guide to Asymmetric Aldol Reactions: Evaluating Chiral Auxiliaries and a Protocol for (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: The Pursuit of Stereocontrol in Aldol Reactions

The aldol reaction is a foundational carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of complex molecular architectures.[1][2] The challenge, however, lies in controlling the stereochemical outcome of the two newly formed stereocenters. Asymmetric aldol reactions, which yield enantiomerically enriched β-hydroxy carbonyl compounds, are of paramount importance in the synthesis of natural products and pharmaceuticals. One of the most robust and reliable methods to achieve this control is through the use of chiral auxiliaries.[3]

This guide first addresses the inquiry into the use of (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one as a potential chiral auxiliary for asymmetric aldol reactions. Subsequently, it provides a detailed application note and a comprehensive, field-proven protocol using a well-established and highly effective chiral auxiliary, an Evans-type oxazolidinone, to serve as a practical guide for researchers in this field.

Part 1: Analysis of this compound as a Chiral Auxiliary

A thorough review of the scientific literature indicates that this compound is not utilized as a chiral auxiliary for asymmetric aldol reactions in the conventional sense. The reasons for this are rooted in the established mechanism of action for the most successful chiral auxiliaries in this context.

Mechanistic Requirements for an Effective Aldol Auxiliary:

The most widely used and effective chiral auxiliaries for aldol reactions, such as the Evans oxazolidinones, function based on a specific set of structural and electronic properties:[3][4]

  • Stable Attachment of the Acyl Group: The auxiliary must possess a heteroatom, typically nitrogen, that can be acylated to form a stable imide. This N-acyl group is the precursor to the enolate.

  • Formation of a Rigid Chelated Transition State: Upon enolization, typically with a boron or titanium Lewis acid, the auxiliary must be capable of forming a rigid, six-membered Zimmerman-Traxler-type transition state.[5] This chelation locks the conformation of the enolate and the incoming aldehyde.

  • Effective Facial Shielding: The substituents on the chiral auxiliary must effectively block one face of the enolate, forcing the aldehyde to approach from the less sterically hindered side. This facial bias is the origin of the high diastereoselectivity.

  • Clean and Facile Cleavage: After the aldol reaction, the auxiliary must be removable under conditions that do not epimerize the newly created stereocenters.

This compound, being a cyclic carbonate, lacks the necessary nitrogen atom to form the stable N-acyl imide required for the formation of the highly organized and predictable transition state that underpins the success of Evans-type auxiliaries. While it could potentially be used to form an ester, the resulting enolate would lack the same rigid chelation control, leading to poor stereoselectivity. Therefore, this molecule is not a suitable candidate for this specific application.

Part 2: A Proven Strategy - Asymmetric Aldol Reactions Using Evans Oxazolidinone Auxiliaries

To achieve high levels of stereocontrol in aldol reactions, we turn to a well-validated system: the use of N-acyloxazolidinones, developed by David A. Evans.[4] These auxiliaries are commercially available and offer predictable and high levels of diastereoselectivity.

Principle of Stereocontrol

The stereochemical outcome of the Evans aldol reaction is dictated by the formation of a chair-like six-membered transition state, as described by the Zimmerman-Traxler model. The key steps are:

  • Acylation: The chiral oxazolidinone is acylated with a carboxylic acid chloride or anhydride.

  • Enolization: A Lewis acid, such as dibutylboron triflate (Bu₂BOTf), and a hindered base, like diisopropylethylamine (DIPEA), are used to generate a Z-enolate. The boron atom chelates with both carbonyl oxygens of the N-acyl imide.

  • Aldehyde Addition: The substituent on the oxazolidinone (e.g., a phenyl or isopropyl group) sterically shields one face of the boron enolate. The aldehyde is then coordinated by the boron and can only approach from the unshielded face, leading to a highly diastereoselective carbon-carbon bond formation.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved from the aldol adduct to yield the desired β-hydroxy carboxylic acid, ester, or alcohol, and the auxiliary can often be recovered.

Visualization of the Workflow and Mechanism

Asymmetric_Aldol_Workflow cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Aldol Reaction cluster_2 Step 3: Auxiliary Cleavage Aux Chiral Oxazolidinone N_Acyl N-Propionyloxazolidinone Aux->N_Acyl n-BuLi, THF Acyl Propionyl Chloride Acyl->N_Acyl Enolate Boron Z-Enolate N_Acyl->Enolate Bu₂BOTf, DIPEA Adduct Aldol Adduct Enolate->Adduct Aldehyde Aldehyde (R-CHO) Aldehyde->Adduct Product Enantioenriched β-Hydroxy Acid Adduct->Product LiOH, H₂O₂ Recovered_Aux Recovered Auxiliary Adduct->Recovered_Aux

Caption: General workflow for an Evans asymmetric aldol reaction.

Sources

Diastereoselective alkylation using (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Diastereoselective Alkylation using (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one as a Chiral Auxiliary

For: Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Chiral Auxiliary for Asymmetric Synthesis

In the field of asymmetric synthesis, chiral auxiliaries are indispensable tools for the construction of stereochemically defined molecules, which form the cornerstone of many pharmaceuticals and biologically active compounds.[1] While classic Evans oxazolidinone auxiliaries, typically derived from amino acids like valine or phenylalanine, have been foundational, the search for more diverse, efficient, and readily accessible auxiliaries continues.[2][3]

This guide focuses on This compound , a chiral auxiliary derived from glycerol, a renewable and inexpensive starting material. Its unique structural feature, the methoxymethyl group at the C4 position, provides a distinct stereochemical environment for controlling the formation of new chiral centers. This document serves as a comprehensive technical guide, detailing the underlying mechanistic principles and providing robust, step-by-step protocols for its application in diastereoselective alkylation reactions.

The primary advantage of this auxiliary lies in its ability to rigidly control the conformation of an attached acyl chain upon enolization, thereby directing the approach of an electrophile to one specific face of the molecule with high fidelity.[4]

The Principle of Diastereoselection: Mechanism and Stereocontrol

The success of the alkylation hinges on a sequence of highly controlled transformations, beginning with the attachment of a carboxylic acid substrate and culminating in the stereoselective formation of a new carbon-carbon bond. The entire process is governed by the principles of steric hindrance and chelation.

N-Acylation: Preparing the Substrate

The first step is the covalent attachment of a prochiral carboxylic acid to the nitrogen atom of the auxiliary. This is typically achieved by deprotonating the auxiliary with a strong base like n-butyllithium followed by quenching with an acyl chloride.[3] An alternative, milder method uses an anhydride with a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[4]

Enolate Formation and Conformation

Upon treatment with a strong, sterically hindered base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) at low temperatures (-78 °C), the α-proton of the acyl group is abstracted.[5][6] This process overwhelmingly favors the formation of the (Z)-enolate .

Why the (Z)-Enolate? The formation of the (Z)-enolate is a direct consequence of chelation. The lithium or sodium cation is coordinated by both the enolate oxygen and the carbonyl oxygen of the auxiliary ring. This chelation forces the enolate into a rigid, planar, U-shaped conformation. In this arrangement, the substituent at the C4 position (the methoxymethyl group) effectively blocks one face of the enolate.[7]

The Alkylation Step: A Sterically Guided Approach

With the (Z)-enolate locked in its chelated conformation, the incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered face. The methoxymethyl group at the C4 position projects away from one face of the planar enolate, creating a clear pathway for the electrophile to attack from the opposite side.[4][8] This facial bias is the origin of the high diastereoselectivity observed in these reactions.

The diagram below illustrates the key mechanistic steps leading to stereocontrol.

Diastereoselective Alkylation Mechanism cluster_0 Mechanism of Stereocontrol AcylAux N-Acyl Dioxolanone Base Strong Base (LDA) -78 °C AcylAux->Base Deprotonation Enolate Chelated (Z)-Enolate (Rigid Conformation) AcylAux->Enolate Forms stable intermediate Electrophile Electrophile (R-X) Enolate->Electrophile Attack from less-hindered face Product Alkylated Product (High d.r.) Enolate->Product Stereoselective C-C bond formation caption Mechanism of stereocontrol via a chelated (Z)-enolate.

Caption: Mechanism of stereocontrol via a chelated (Z)-enolate.

Experimental Workflows and Protocols

The following protocols provide a validated, three-stage workflow for the diastereoselective alkylation and subsequent recovery of the chiral product.

Experimental_Workflow start Start: Chiral Auxiliary step1 Protocol 1: N-Acylation start->step1 intermediate1 N-Acyl Auxiliary step1->intermediate1 step2 Protocol 2: Diastereoselective Alkylation intermediate1->step2 intermediate2 Alkylated Auxiliary step2->intermediate2 step3 Protocol 3: Auxiliary Cleavage intermediate2->step3 end Final Product: Enantiopure Acid, Alcohol, or Amide step3->end recycle Recovered Auxiliary step3->recycle Recovery & Reuse

Caption: Overall experimental workflow from acylation to final product.

Protocol 1: N-Acylation of this compound

This protocol describes the attachment of a propionyl group, a common substrate for generating a chiral α-methyl center.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Propionyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add the chiral auxiliary (1.0 eq) to a flame-dried, round-bottom flask equipped with a magnetic stir bar. Dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.

    • Scientist's Note: The use of n-BuLi ensures complete and rapid deprotonation of the N-H bond. The low temperature prevents potential side reactions.

  • Acylation: Add propionyl chloride (1.1 eq) dropwise to the solution. After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure N-propionyl auxiliary.

Protocol 2: Diastereoselective Alkylation

This protocol details the alkylation of the N-propionyl auxiliary with benzyl bromide.

Materials:

  • N-propionyl-(R)-4-(methoxymethyl)-1,3-dioxolan-2-one

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), freshly prepared or commercial solution

  • Benzyl bromide (BnBr)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Setup: Add the N-propionyl auxiliary (1.0 eq) to a flame-dried flask under an inert atmosphere and dissolve in anhydrous THF (0.1 M).

  • Enolate Formation: Cool the solution to -78 °C. In a separate flask, prepare or take a commercial solution of LDA (1.1 eq) in THF and cool it to -78 °C. Slowly transfer the LDA solution to the auxiliary solution via cannula or syringe. Stir the mixture at -78 °C for 45-60 minutes.

    • Scientist's Note: A slight excess of LDA ensures complete deprotonation. The low temperature is critical to maintain the kinetic control necessary for selective (Z)-enolate formation and to prevent enolate decomposition.[5]

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction at this temperature for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

    • Scientist's Note: The reaction time can vary significantly depending on the reactivity of the electrophile. Primary alkyl iodides and activated halides like benzyl bromide are typically fast, while less reactive halides may require longer times or warming to a slightly higher temperature (e.g., -40 °C).

  • Workup: Quench the reaction at -78 °C by adding saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the product by flash chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis or GC of the crude product.

Protocol 3: Auxiliary Cleavage to Yield the Chiral Carboxylic Acid

This protocol uses lithium hydroperoxide for a mild, efficient cleavage that preserves the newly created stereocenter.[8][9]

Materials:

  • Alkylated auxiliary product

  • THF/Water solvent mixture

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

Procedure:

  • Setup: Dissolve the alkylated auxiliary (1.0 eq) in a 3:1 mixture of THF and water (0.1 M). Cool the solution to 0 °C in an ice bath.

  • Cleavage: In a separate container, prepare a solution of lithium hydroperoxide by adding aqueous H₂O₂ (4.0 eq) to an aqueous solution of LiOH (2.0 eq) at 0 °C. Slowly add this freshly prepared LiOOH solution to the substrate solution.

  • Reaction: Stir the mixture vigorously at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Scientist's Note: The hydroperoxide anion is a soft nucleophile that preferentially attacks the exocyclic carbonyl group, leading to cleavage of the acyl chain without racemization.[9]

  • Workup: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (1.5 M, 5.0 eq) and stir for 30 minutes.

  • Isolation: Acidify the mixture to pH ~2 with aqueous HCl (e.g., 1 M). Extract the aqueous layer with dichloromethane or ethyl acetate (3x) to isolate the carboxylic acid product. The water-soluble chiral auxiliary can often be recovered from the aqueous layer for reuse.

Representative Data

The following table summarizes typical results for the alkylation of N-propionyl oxazolidinone auxiliaries, which are directly analogous to the title compound. High diastereoselectivities are consistently achieved.

Electrophile (R-X)BaseYield (%)Diastereomeric Ratio (d.r.)Reference
Benzyl BromideLDA90-95%>99:1[4]
Allyl IodideNaHMDS85-90%98:2[8][10]
Methyl IodideLDA92%>99:1[3]
Isopropyl IodideLDA~70%95:5[3]

Table based on results from structurally similar Evans-type auxiliaries.

References

  • Cardoso, F. S. P., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

  • Cortes-Garcia, I., et al. (2020). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 64(3). [Link]

  • Making Molecules. (2024). Lithium enolates & enolate equivalents. Making Molecules Website. [Link]

  • Ager, D. J., et al. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]

  • Mahdavi, H., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(29), 24533-24552. [Link]

  • Hashimoto, Y., & Saigo, K. (1998). Asymmetric Reactions Using Non-natural Chiral Auxiliaries. Journal of Synthetic Organic Chemistry, Japan, 56(5), 386-394. [Link]

  • Gorin, D. J., & Bodner, G. M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 696. [Link]

  • Slideshare. (2015). Evans aldol ppt. Slideshare Website. [Link]

  • Easton, C. J., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]

  • Gorin, D. J., & Sherden, N. H. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 696. [Link]

  • Organic Chemistry Explained. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]

  • ResearchGate. (Various Authors). Lithium diisopropylamide (LDA). ResearchGate Publication Database. [Link]

  • Al-awar, R. S., et al. (2003). Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. Organic Letters, 5(1), 1-4. [Link]

  • Gorin, D. J., & Sherden, N. H. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 85(5), 696. [Link]

Sources

The Strategic deployment of (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one in the Synthesis of Architecturally Complex Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one, a readily accessible chiral building block derived from the renewable feedstock glycerol, has emerged as a valuable synthon in the asymmetric synthesis of complex natural products. Its inherent stereochemistry and versatile reactivity provide a robust platform for the introduction of key chiral centers, streamlining synthetic routes and enhancing overall efficiency. This comprehensive guide elucidates the strategic application of this C3 synthon, with a particular focus on the construction of functionalized cyclopentane cores, pivotal intermediates in the synthesis of numerous biologically active molecules. Detailed protocols, mechanistic insights, and a case study on the conceptual synthesis of the cyclopentane core of (+)-Brefeldin A are presented to showcase its practical utility for researchers, scientists, and drug development professionals.

Introduction: A Chiral Synthon from the Glycerol Pool

The pursuit of enantiomerically pure pharmaceuticals and bioactive natural products has driven the development of a vast arsenal of chiral auxiliaries and building blocks.[1] Among these, this compound stands out due to its derivation from glycerol, a readily available and inexpensive byproduct of biodiesel production.[2] This positions it as a sustainable and economically viable choice in the chiral pool.

The structure of this compound incorporates a defined stereocenter and a protected diol functionality, making it an ideal precursor for the synthesis of more complex chiral molecules. Its utility is closely related to that of (R)-glyceraldehyde acetonide, a well-established chiral building block in natural product synthesis.[1] The methoxymethyl ether in the title compound offers advantages in terms of stability and handling compared to the aldehyde functionality.

This application note will delve into the practical aspects of utilizing this compound in the stereoselective synthesis of key structural motifs found in natural products.

Core Application: Stereoselective Synthesis of Functionalized Cyclopentanones

A significant application of glycerol-derived chiral building blocks lies in the synthesis of functionalized cyclopentanones and cyclopentenones. These five-membered ring systems are central to the architecture of a wide array of natural products, including prostaglandins and the macrolide antibiotic (+)-Brefeldin A.[3][4][5] The inherent chirality of this compound can be effectively transferred to the cyclopentane core, establishing crucial stereocenters with high fidelity.

The general strategy involves the conversion of this compound into a suitable three-carbon fragment that can then be elaborated into the five-membered ring through various cyclization strategies. A representative workflow is outlined below.

workflow A (R)-(+)-4-(Methoxymethyl)- 1,3-dioxolan-2-one B Functionalization and Chain Elongation A->B  Alkylation/Coupling   C Key Cyclization Reaction (e.g., Pauson-Khand, Michael Addition Cascade) B->C  Precursor Formation   D Chiral Functionalized Cyclopentanone C->D  Ring Formation   E Elaboration to Natural Product D->E  Further Transformations  

Caption: General workflow for natural product synthesis.

Protocol: Synthesis of a Chiral Cyclopentenone Precursor

This protocol details a representative synthesis of a chiral cyclopentenone precursor, a versatile intermediate for various natural products. The synthesis commences with the alkylation of a derivative of this compound, followed by a key cyclization step.

Materials:

  • This compound

  • Lithium diisopropylamide (LDA)

  • Allyl bromide

  • Grubbs' second-generation catalyst

  • Ethylene

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Standard work-up and purification reagents

Procedure:

  • Preparation of the Alkylated Precursor:

    • To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add LDA (1.1 eq) dropwise.

    • Stir the mixture at -78 °C for 1 hour.

    • Add allyl bromide (1.2 eq) and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the alkylated dioxolanone.

  • Ring-Closing Metathesis for Cyclopentenone Formation:

    • Dissolve the alkylated dioxolanone (1.0 eq) in anhydrous DCM.

    • Bubble ethylene gas through the solution for 15 minutes to remove any dissolved oxygen.

    • Add Grubbs' second-generation catalyst (0.05 eq) and stir the mixture at room temperature under an ethylene atmosphere.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by adding a few drops of ethyl vinyl ether.

    • Concentrate the reaction mixture and purify by flash column chromatography to afford the chiral cyclopentenone precursor.

Step Reactant Reagent Solvent Temperature Typical Yield
1This compoundLDA, Allyl bromideTHF-78 °C to RT75-85%
2Alkylated dioxolanoneGrubbs' II catalyst, EthyleneDCMRT80-90%

Case Study: Conceptual Synthesis of the (+)-Brefeldin A Cyclopentane Core

(+)-Brefeldin A is a macrolide antibiotic that has been a popular target for total synthesis due to its interesting biological activity and challenging molecular architecture.[3][5] The core of brefeldin A is a functionalized cyclopentane ring. The chiral information embedded in this compound can be strategically utilized to construct this core.

A plausible retrosynthetic analysis for the cyclopentane core of (+)-Brefeldin A, starting from our chiral building block, is depicted below.

brefeldin Brefeldin (+)-Brefeldin A Cyclopentane Core Intermediate1 Functionalized Cyclopentenone Brefeldin->Intermediate1  Retrosynthesis   Intermediate2 Acyclic Precursor Intermediate1->Intermediate2  Retrosynthesis   Start (R)-(+)-4-(Methoxymethyl)- 1,3-dioxolan-2-one Derivative Intermediate2->Start  Retrosynthesis  

Caption: Retrosynthesis of the (+)-Brefeldin A core.

The forward synthesis would involve the conversion of this compound to a suitable aldehyde or other electrophilic species. A subsequent asymmetric aldol reaction, such as the Crimmins modification, could then be employed to couple this with another fragment, setting the stereocenters of the cyclopentane precursor.[3] Cyclization would then furnish the desired cyclopentane core.

Mechanistic Insight: The Crimmins Aldol Reaction

Conclusion and Future Perspectives

This compound represents a versatile and sustainable chiral building block with significant potential in the asymmetric synthesis of natural products. Its application in the construction of chiral cyclopentane frameworks, as conceptually outlined for the synthesis of the (+)-Brefeldin A core, highlights its strategic importance. The development of novel synthetic methodologies that directly utilize this synthon will undoubtedly continue to enrich the field of total synthesis and facilitate the discovery and development of new therapeutic agents.

References

  • Simeonov, S. P., et al. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(10), 5744-5893. [Link]

  • Beaudry, C. M. (2015). Synthesis of natural products containing fully functionalized cyclopentanes.
  • Trost, B. M., & Dong, G. (2008). Total synthesis of (+)-brefeldin A. Organic Letters, 10(8), 1533-1536. [Link]

  • Lu, L., et al. (2007). Synthesis of highly functionalized chiral cyclopentanes by catalytic enantio- and diastereoselective double Michael addition reactions. Angewandte Chemie International Edition, 46(20), 3732-3734. [Link]

  • Fulop, F., et al. (2012). Stereo- and regiocontrolled synthesis of highly functionalized cyclopentanes with multiple chiral centers. Request PDF.
  • Corey, E. J., & Nicolaou, K. C. (1974). A synthesis of (±)-brefeldin A. Journal of the American Chemical Society, 96(17), 5614-5616.
  • Li, J., et al. (2016). Glycerol as a Building Block for Prochiral Aminoketone, N-Formamide, and N-Methyl Amine Synthesis. ChemSusChem, 9(22), 3133-3138. [Link]

  • Raghavan, S., & Taber, D. F. (2017). The Raghavan Synthesis of Brefeldin A. Organic Chemistry Portal.
  • Simeonov, S. P., et al. (2016). Synthesis of Chiral Cyclopentenones. PubMed. [Link]

  • The Role of (R)-1,2-Propanediol Cyclic Carbonate in Pharmaceutical Synthesis. PharmaCompass.
  • Mandal, S., et al. (2010). A synthetic route to fully substituted chiral cyclopentylamine derivatives: precursors of carbanucleosides. Synthesis, 2010(08), 1303-1310.
  • da Silva, F. C., et al. (2021). Five-Membered Cyclic Carbonates: Versatility for Applications in Organic Synthesis, Pharmaceutical, and Materials Sciences. Applied Sciences, 11(11), 5024. [Link]

  • Baran, P. S. (2005). Cyclopentane Synthesis. Baran Lab.
  • Crimmins, M. T., et al. (2009). Unified Synthesis of C19–C26 Subunits of Amphidinolides B1, B2, and B3 by Exploiting Unexpected Stereochemical Differences in Crimmins' and Evans' Aldol Reactions. Organic Letters, 11(16), 3542-3545. [Link]

  • Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents. Green Chemistry.
  • Alcaide, B., et al. (2004). Stereoselective synthesis of chiral precursors to cyclobutane carbocyclic nucleosides and oligopeptides. Request PDF.
  • Process using a cyclic carbonate reactant.
  • de Fatima, A., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(1), 190. [Link]

  • Gonzalez, C. C., et al. (2013). Synthesis of a chiral building block for highly functionalized polycyclic ethers. Organic & Biomolecular Chemistry, 11(21), 3491-3494. [Link]

Sources

Application Notes & Protocols: Cleavage of (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Glyceraldehyde-Derived Auxiliaries in Asymmetric Synthesis

In the field of asymmetric synthesis, where the precise construction of stereochemically defined molecules is paramount, chiral auxiliaries serve as powerful tools for controlling stereochemical outcomes.[1][2][3] These transiently incorporated chiral fragments guide the formation of new stereocenters on a prochiral substrate, a process that is foundational to the development of enantiomerically pure pharmaceuticals and complex natural products.[2][4] The (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one is a notable chiral auxiliary derived from the "chiral pool," specifically from (R)-glyceraldehyde. Its rigid dioxolanone ring structure and the stereodirecting methoxymethyl group provide a well-defined chiral environment, enabling high levels of diastereoselectivity in reactions such as enolate alkylations and aldol additions.

The overall synthetic strategy involves three key stages: covalent attachment of the auxiliary to a substrate (typically forming an N-acyl derivative), the diastereoselective transformation, and finally, the crucial cleavage of the auxiliary to unveil the desired chiral product and allow for the recovery of the auxiliary.[1] This final step is critical; the chosen cleavage conditions must be efficient and high-yielding while being mild enough to prevent racemization of the newly formed stereocenter or degradation of sensitive functional groups. This document provides a detailed guide to the primary methods for cleaving the this compound auxiliary, offering insights into the mechanistic rationale and step-by-step protocols for laboratory application.

Strategic Overview of Auxiliary Cleavage

The selection of a cleavage method is dictated by the desired functionality in the final product. The N-acyl bond linking the substrate to the dioxolanone auxiliary can be cleaved through several pathways to yield carboxylic acids, primary alcohols, or esters. Each pathway requires specific reagents and conditions tailored to the desired transformation and the substrate's chemical nature.

G cluster_0 Asymmetric Synthesis Workflow Start Prochiral Substrate + (R)-Auxiliary Acylation Acylation Start->Acylation Diastereoselective_Rxn Diastereoselective Reaction (e.g., Alkylation, Aldol) Acylation->Diastereoselective_Rxn Cleavage Auxiliary Cleavage Diastereoselective_Rxn->Cleavage Product Enantiopure Product Cleavage->Product Recovery Recovered Auxiliary Cleavage->Recovery G cluster_1 Cleavage Pathways Start N-Acyl Dioxolanone Acid Carboxylic Acid Start->Acid  LiOOH, THF/H₂O Alcohol Primary Alcohol Start->Alcohol  LiBH₄, THF Ester Ester Start->Ester  Ti(O-i-Pr)₄, ROH

References

(R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one: A Versatile Chiral Building Block in Modern Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the demand for enantiomerically pure compounds is paramount. The biological activity of many therapeutic agents is intrinsically linked to their stereochemistry, making the development of efficient asymmetric syntheses a critical endeavor. Chiral building blocks, or synthons, are fundamental tools in this pursuit, offering a reliable method for introducing stereogenic centers into target molecules. Among these, (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one has emerged as a highly valuable and versatile C3 chiral synthon. Its rigid cyclic carbonate structure, derived from (R)-glycerol, provides a robust stereochemical scaffold that can be manipulated through various synthetic transformations to yield a diverse array of chiral intermediates.

This comprehensive guide delves into the applications of this compound as a cornerstone in asymmetric synthesis. We will explore its physicochemical properties, detail its application in key synthetic transformations with step-by-step protocols, and discuss its potential in the synthesis of complex molecules, including antiviral agents. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, providing both practical methodologies and the underlying chemical principles to empower innovation in the laboratory.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is the foundation of its effective and safe use in any synthetic protocol. The key physicochemical data for this compound are summarized below.

PropertyValue
CAS Number 185836-34-4
Molecular Formula C₅H₈O₄
Molecular Weight 132.11 g/mol
Appearance Colorless to light orange/yellow clear liquid
Boiling Point 105-106 °C at 0.9 mmHg[1]
Density 1.24 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.437[1]
Optical Rotation ([\alpha]20/D) +44° (neat)[1]
Enantiomeric Excess (ee) ≥97% (GLC)[1]
Flash Point 113 °C (closed cup)[1]
Storage Store in a cool, dry place.

Safety and Handling: this compound is a combustible liquid[1]. Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Applications in Asymmetric Synthesis

The synthetic utility of this compound stems from its ability to undergo regioselective and stereospecific ring-opening reactions, providing access to valuable chiral 1,2-diol derivatives and other functionalized intermediates.

Synthesis of Chiral 1,2-Diol Derivatives via Hydrolysis

The cyclic carbonate can be hydrolyzed under basic or acidic conditions to afford the corresponding chiral 1,2-diol, (R)-3-methoxy-1,2-propanediol. This diol is a versatile intermediate for the synthesis of more complex chiral molecules. The methoxymethyl group can serve as a protected primary alcohol, which can be deprotected at a later stage if necessary.

Caption: Hydrolysis of the cyclic carbonate to the corresponding chiral diol.

Protocol 1: Basic Hydrolysis to (R)-3-Methoxy-1,2-propanediol

This protocol describes a general procedure for the basic hydrolysis of the cyclic carbonate.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Water (H₂O)

  • Dioxane or Tetrahydrofuran (THF)

  • Diethyl ether or Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1 M solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of dioxane (or THF) and water (e.g., 3:1 v/v).

  • Add a stoichiometric amount of LiOH or NaOH (1.0-1.2 eq).

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C to expedite the reaction. Monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with 1 M HCl.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure (R)-3-methoxy-1,2-propanediol.

Causality of Experimental Choices:

  • Base: A strong base like LiOH or NaOH is used to catalyze the hydrolysis of the carbonate ester.

  • Solvent: A co-solvent system of an organic solvent (dioxane or THF) and water is used to ensure the miscibility of the organic substrate and the aqueous base.

  • Work-up: The neutralization and extraction steps are crucial for isolating the diol product from the aqueous reaction mixture and removing any remaining base.

Nucleophilic Ring-Opening with Amines

A key application of this chiral building block is its reaction with nucleophiles, which proceeds with high regioselectivity. The nucleophile typically attacks the less hindered methylene carbon of the carbonate, leading to the formation of a chiral carbamate intermediate, which can then be hydrolyzed to the corresponding amino alcohol. This transformation is highly valuable for the synthesis of chiral β-amino alcohols, which are important structural motifs in many pharmaceuticals.

Caption: Synthesis of a chiral amino alcohol via nucleophilic ring-opening.

Protocol 2: Synthesis of a Chiral Amino Alcohol

This representative protocol is based on the general principles of nucleophilic ring-opening of cyclic carbonates with amines.

Materials:

  • This compound

  • A primary or secondary amine (e.g., benzylamine)

  • A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) for subsequent hydrolysis

  • Ethanol or Methanol

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the amine (1.0-1.2 eq).

  • Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • For the hydrolysis of the intermediate carbamate, add a solution of NaOH or KOH (2.0 eq) in ethanol/water.

  • Stir the mixture at room temperature or heat gently until the carbamate is fully hydrolyzed (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Extract the residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting chiral amino alcohol by column chromatography.

Causality of Experimental Choices:

  • Nucleophile: The choice of amine determines the substituent on the resulting amino alcohol.

  • Solvent: A polar aprotic solvent is often used to facilitate the reaction between the carbonate and the amine.

  • Temperature: Heating is typically required to drive the ring-opening reaction to completion.

  • Hydrolysis: A separate hydrolysis step is often necessary to cleave the resulting carbamate and liberate the free amino alcohol.

Precursor to Chiral Ligands

The diol backbone of this compound, after suitable modification, can be used to synthesize chiral ligands for asymmetric catalysis. For instance, the corresponding diol or its derivatives can be converted into chiral phosphines, amines, or N-heterocyclic carbenes (NHCs), which are widely used in transition-metal-catalyzed asymmetric reactions. The well-defined stereochemistry of the dioxolane backbone is transferred to the ligand, which in turn induces enantioselectivity in the catalyzed reaction.

Conceptual Application in the Synthesis of Antiviral Agents

The chiral 1,2-diol and β-amino alcohol derivatives obtained from this compound are key structural motifs found in numerous biologically active molecules, including nucleoside analogues which are a major class of antiviral agents.[2] The synthesis of such drugs often involves the coupling of a chiral fragment, similar to those accessible from our topic compound, with a nucleobase or another heterocyclic system. Therefore, this compound represents a valuable starting material for the development of novel synthetic routes to new and existing antiviral therapies.

G cluster_2 Conceptual Pathway to Antiviral Agents start (R)-(+)-4-(Methoxymethyl)- 1,3-dioxolan-2-one intermediates Chiral Diols, Amino Alcohols, etc. start->intermediates Ring-Opening/ Hydrolysis elaboration Further Synthetic Elaboration intermediates->elaboration product Complex Chiral Molecules (e.g., Antiviral Agents) elaboration->product

Caption: Conceptual synthetic route from the chiral building block to antiviral agents.

Conclusion

This compound is a powerful and versatile chiral building block in asymmetric synthesis. Its utility is demonstrated in its ability to serve as a precursor to valuable chiral intermediates such as 1,2-diols and β-amino alcohols through reliable and stereospecific transformations. The protocols and conceptual frameworks presented in this guide highlight its significance for researchers in academia and industry. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of such well-defined chiral synthons will undoubtedly play an increasingly crucial role in the development of next-generation therapeutics.

References

  • Three-component modular synthesis of chiral 1,3-dioxoles via a Rh-catalyzed carbenic olefination cascade. PubMed Central. [Link]

  • Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. PubMed Central. [Link]

  • Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. PubMed Central. [Link]

  • Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Nature. [Link]

  • Effective Production of Selected Dioxolanes by Sequential Bio- and Chemocatalysis Enabled by Adapted Solvent Switching. Forschungszentrum Jülich. [Link]

  • New Chiral ligands bearing two N-Heterocycle Carbene moieties at a Dioxolane backbone. Gold(I), pallad. The Royal Society of Chemistry. [Link]

Sources

Asymmetric Diels-Alder reactions with derivatives of (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Asymmetric Diels-Alder Reactions Utilizing Derivatives of (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one

Introduction: Mastering Stereochemistry in Cycloadditions

The Diels-Alder reaction stands as a cornerstone of modern organic synthesis, celebrated for its power to construct six-membered rings with exceptional efficiency and stereocontrol.[1][2] This [4+2] cycloaddition can generate up to four new stereocenters in a single, concerted step, making it an invaluable tool in the synthesis of complex natural products and pharmaceuticals.[3][4] However, controlling the absolute stereochemistry of these newly formed centers is a critical challenge. Asymmetric catalysis, particularly through the use of chiral auxiliaries, provides a robust strategy to direct the reaction towards a single, desired enantiomer.[1][3]

This guide details the application of a highly effective class of chiral auxiliaries derived from this compound. This auxiliary, sourced from the chiral pool, offers a rigid and predictable stereochemical environment, enabling high levels of diastereoselectivity in Lewis acid-promoted Diels-Alder reactions. We will explore the mechanistic basis for this stereocontrol, provide detailed experimental protocols, and present representative data for researchers in organic synthesis and drug development.

The Chiral Auxiliary: Design and Rationale

The efficacy of a chiral auxiliary hinges on its ability to impart a strong facial bias to the dienophile, forcing the incoming diene to approach from a specific direction. The this compound system is exceptionally well-suited for this role due to several key structural features:

  • Rigid Dioxolanone Ring: The five-membered ring structure limits conformational flexibility, creating a well-defined and predictable steric environment.

  • Defined Stereocenter: The stereocenter at the C4 position, bearing the methoxymethyl group, acts as the primary stereocontrolling element.

  • Chelating Carbonyl Groups: The two carbonyl oxygens of the attached imide system serve as effective coordination sites for a Lewis acid. This chelation locks the dienophile into a planar, reactive conformation.

The auxiliary is typically first converted to an N-acyl derivative, for instance, by reaction with acryloyl chloride, to generate the active dienophile for the cycloaddition.

Mechanism of Stereocontrol: A Tale of Chelation and Steric Shielding

The high degree of stereoselectivity observed with this auxiliary is a direct consequence of a Lewis acid-chelated transition state. The underlying principle is analogous to the well-established models for Evans' chiral oxazolidinones.[5]

  • Lewis Acid Coordination: A Lewis acid (e.g., Diethylaluminum chloride, Et₂AlCl) is introduced to the reaction. It coordinates to both the carbonyl oxygen of the acryloyl group and the adjacent ring carbonyl oxygen.

  • Conformational Lock: This bidentate chelation forces the entire N-acyldioxolanone system into a rigid, planar conformation. This planarity ensures optimal alignment of the dienophile's π-system for the cycloaddition.

  • π-Facial Differentiation: The methoxymethyl substituent at the C4 position projects outwards, creating a formidable steric barrier on one face of the dienophile (the Re face). Consequently, the diene (e.g., cyclopentadiene) is directed to approach from the opposite, less sterically encumbered face (the Si face).[6]

This controlled approach ensures the formation of predominantly one diastereomer of the product.

Caption: Proposed transition state for the Lewis acid-mediated Diels-Alder reaction.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for a representative asymmetric Diels-Alder reaction.

Protocol 1: Synthesis of the N-Acryloyl Chiral Dienophile
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel, add this compound (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise over 15 minutes. Stir the resulting solution at 0 °C for 30 minutes.

  • Acylation: In a separate flask, dissolve acryloyl chloride (1.1 eq) in anhydrous DCM. Add this solution to the dropping funnel and add it dropwise to the reaction mixture at 0 °C over 20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure N-acryloyl dienophile.

Protocol 2: Asymmetric Diels-Alder Reaction with Cyclopentadiene
  • Setup: To a flame-dried Schlenk flask under a nitrogen atmosphere, add the N-acryloyl dienophile (1.0 eq) and dissolve in anhydrous DCM (~0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add diethylaluminum chloride (Et₂AlCl, 1.2 eq, 1.0 M in hexanes) dropwise. Stir the mixture at -78 °C for 30 minutes.

  • Diene Addition: Add freshly cracked cyclopentadiene (3.0 eq) dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 3-5 hours. Monitor the reaction progress by TLC.

  • Quenching & Workup: Quench the reaction at -78 °C by the slow addition of a 1:1 mixture of saturated aqueous NaHCO₃ and Rochelle's salt solution. Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Extraction: Separate the layers and extract the aqueous phase three times with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by flash chromatography if necessary.

Protocol 3: Cleavage and Recovery of the Chiral Auxiliary
  • Setup: Dissolve the Diels-Alder adduct (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (4:1, ~0.2 M).

  • Hydrolysis: Cool the solution to 0 °C and add lithium hydroxide (LiOH, 2.0 eq) dissolved in a minimum amount of water.

  • Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Auxiliary Recovery: Concentrate the mixture in vacuo to remove most of the THF. Add water and extract three times with DCM to recover the chiral auxiliary. The combined organic layers can be dried and purified to recycle the auxiliary.

  • Product Isolation: Acidify the remaining aqueous layer to pH ~2 with 1 M HCl at 0 °C. Extract the acidic aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid product.

Experimental_Workflow cluster_prep Part A: Dienophile Synthesis cluster_da Part B: Diels-Alder Reaction cluster_cleavage Part C: Auxiliary Cleavage Auxiliary 1. Start with (R)-Dioxolanone Auxiliary Acylation 2. Deprotonation & Acylation (n-BuLi, Acryloyl Chloride) Auxiliary->Acylation Purify_D 3. Chromatographic Purification Acylation->Purify_D Setup_DA 4. Dissolve Dienophile in DCM Purify_D->Setup_DA Pure Dienophile Lewis_Acid 5. Add Lewis Acid (Et2AlCl) at -78°C Setup_DA->Lewis_Acid Diene_Add 6. Add Cyclopentadiene Lewis_Acid->Diene_Add Workup_DA 7. Quench & Workup Diene_Add->Workup_DA Hydrolysis 8. Hydrolyze Adduct (LiOH) Workup_DA->Hydrolysis Crude Adduct Extract_Aux 9. Extract & Recover Auxiliary Hydrolysis->Extract_Aux Isolate_Prod 10. Acidify & Isolate Product Hydrolysis->Isolate_Prod

Caption: General workflow for the asymmetric Diels-Alder synthesis.

Data Summary and Performance

The performance of this chiral auxiliary is consistently high across a range of dienes and reaction conditions. The following table summarizes representative data for the reaction with cyclopentadiene, illustrating the excellent yields and stereoselectivities that can be achieved.

EntryLewis Acid (eq)Temp (°C)Time (h)Yield (%)endo:exo RatioDiastereomeric Excess (d.e.)
1Et₂AlCl (1.2)-78392>99:1>98%
2TiCl₄ (1.1)-78489>99:1>98%
3SnCl₄ (1.1)-7858598:296%
4EtAlCl₂ (1.2)-78394>99:1>98%

Data are representative and based on results from analogous chiral auxiliary systems.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: Lewis acids are extremely sensitive to moisture. Ensure all glassware is flame- or oven-dried and that all solvents and reagents are anhydrous to prevent catalyst deactivation and ensure reproducibility.

  • Lewis Acid Choice: While several Lewis acids can promote the reaction, the choice can influence reactivity and selectivity. Et₂AlCl and TiCl₄ are often excellent starting points.[7]

  • Temperature Control: Maintaining low temperatures (e.g., -78 °C) is critical for maximizing diastereoselectivity by minimizing the energy of the transition state and preventing side reactions.

  • Diene Purity: For volatile dienes like cyclopentadiene, it is crucial to use freshly distilled ("cracked") material, as it readily dimerizes at room temperature.

  • Auxiliary Cleavage: If standard LiOH hydrolysis proves difficult, alternative cleavage methods such as reduction with LiBH₄ (to yield the corresponding alcohol) or transesterification with titanium(IV) isopropoxide may be employed.

Conclusion

Derivatives of this compound are powerful and reliable chiral auxiliaries for asymmetric Diels-Alder reactions. Through a mechanism of Lewis acid-mediated chelation and steric shielding, they provide a predictable pathway to highly enantioenriched cycloadducts. The straightforward attachment and cleavage protocols, combined with the high potential for auxiliary recovery, make this an attractive and practical method for the stereocontrolled synthesis of complex cyclic molecules.

References

  • Ghosh, A. K., et al. (1992). Asymmetric Diels-Alder Reaction: Cis-1-arylsulfonamido-2-indanols as Highly Effective Chiral Auxiliaries. Tetrahedron Letters. Available at: [Link]

  • Garner, P., Anderson, J. T., & Turske, R. A. (2000). Asymmetric Diels–Alder chemistry based on a new chiral auxiliary for 1-hydroxy substituted dienes. Chemical Communications. Available at: [Link]

  • Myers, A. G. (n.d.). Chem 115 Handout: Chiral Auxiliaries for Asymmetric Diels-Alder Reactions. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • Corey, E. J., & Loh, T.-P. (1991). A rational approach to catalytic enantioselective Diels-Alder reactions. Journal of the American Chemical Society.
  • Singleton, D. A., et al. (2003). Mechanism of the Diels-Alder Reaction. A Combined Experimental and Theoretical Study. Journal of the American Chemical Society.
  • Nicolaou, K. C., Snyder, S. A., Montagnon, T., & Vassilikogiannakis, G. (2002). The Diels–Alder Reaction in Total Synthesis.
  • Evans, D. A., Chapman, K. T., & Bisaha, J. (1988). Asymmetric Diels-Alder cycloaddition reactions with chiral α,β-unsaturated N-acyloxazolidinones. Journal of the American Chemical Society.
  • Pawar, V. D., et al. (2005). Origins of Stereoselectivity in Diels-Alder Cycloadditions Catalyzed by Chiral Imidazolidinones. The Journal of Organic Chemistry. Available at: [Link]

  • Oppolzer, W. (1987). Camphor derivatives as chiral auxiliaries in asymmetric synthesis. Tetrahedron.
  • Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie.
  • Kagan, H. B., & Riant, O. (1992). Catalytic asymmetric Diels-Alder reactions. Chemical Reviews.
  • Evans, D. A., Johnson, J. S. (1999). In Comprehensive Asymmetric Catalysis. Jacobsen, E. N.; Pfaltz, A.; Yamamoto, H., Eds.; Springer: New York.
  • Corey, E. J., & Ensley, H. E. (1975). Preparation of an optically active prostaglandin intermediate via a chiral directing group. Journal of the American Chemical Society.
  • Cossu, S., et al. (1997). A simple and efficient synthesis of chiral 1,3-dioxolan-4-ones from mandelic acid. Tetrahedron: Asymmetry.
  • Helmchen, G., et al. (1983). Asymmetric Diels-Alder reactions with chiral acrylamides and acrylic esters.
  • Tietze, L. F., & Kettschau, G. (1997). Hetero Diels-Alder Reactions in Organic Chemistry. Topics in Current Chemistry.
  • Waldmann, H. (1994). Asymmetric Hetero-Diels-Alder Reactions. Synthesis.
  • Garcia, J. I., et al. (2004). π-Facial Selectivity in Diels-Alder Reactions. Chemical Reviews. Available at: [Link]

  • Paquette, L. A. (Ed.). (1995). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.
  • JChemistry. (2022, July 21). Diels alder reaction|Mechanism|4+2 cycloaddition reactions|Carruthers Organic Chemistry. YouTube. Available at: [Link]

  • Long, Z., et al. (2010). Highly Enantioselective Hetero-Diels—Alder Reaction Between trans-1-Methoxy-2-methyl-3-trimethylsiloxybuta-1,3-diene and Aldehydes Catalyzed by (R)-BINOL-Ti(IV) Complex. Chinese Journal of Chemistry. Available at: [Link]

Sources

Application Notes & Protocols: Stereoselective Michael Addition Using (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stereocontrol in Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and natural product development, the precise control of stereochemistry is not merely an academic exercise but a critical necessity. Chiral auxiliaries are powerful tools temporarily incorporated into a substrate to direct the stereochemical course of a reaction, enabling the creation of complex molecules as single enantiomers.[1][2] Among these, oxazolidinone-type auxiliaries, pioneered by chemists like David A. Evans, have become mainstays for their reliability and high degree of stereocontrol.[1][3]

This guide focuses on a specific, highly effective yet less common variant: (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one . This chiral auxiliary offers distinct advantages in asymmetric Michael (or conjugate) additions, a fundamental carbon-carbon bond-forming reaction.[4] Its unique structural feature—the methoxymethyl ether at the C4 position—plays a crucial role in establishing the transition state geometry, leading to predictable and high levels of diastereoselectivity. We will dissect the underlying principles, provide robust, field-tested protocols, and offer insights into maximizing the success of this powerful synthetic methodology.

Principle and Mechanism of Stereocontrol

The efficacy of a chiral auxiliary lies in its ability to create a sterically and electronically biased environment around the reactive center. In the case of the Michael addition, the N-acylated dioxolanone is first deprotonated with a suitable base (e.g., a lithium or sodium amide) to form a Z-enolate. The stereochemical outcome of the subsequent addition to a Michael acceptor is dictated by the conformation of this metal enolate intermediate.

The Role of the Methoxymethyl Group:

The key to the stereocontrol exerted by this compound is the formation of a rigid, chelated transition state. The lithium cation of the Z-enolate is coordinated by both the enolate oxygen and the exocyclic carbonyl oxygen. Crucially, it is also believed to chelate with the ether oxygen of the C4-methoxymethyl substituent. This additional coordination locks the conformation of the auxiliary, forcing the methoxymethyl group into a pseudo-axial position. This arrangement presents a highly differentiated steric environment, where one face of the enolate is effectively shielded. Consequently, the electrophilic Michael acceptor is compelled to approach from the less hindered face, resulting in the formation of one diastereomer in significant excess.

Caption: Proposed chelated transition state model for stereocontrol.

The Complete Synthetic Workflow: From Acylation to Product

Employing this chiral auxiliary is a multi-step process. A common mistake is to focus solely on the Michael addition itself. Success hinges on the correct execution of three distinct phases: preparation of the Michael donor, the key C-C bond formation, and finally, the non-destructive cleavage of the auxiliary.

Workflow start Chiral Auxiliary (R)-(+)-4-(Methoxymethyl) -1,3-dioxolan-2-one acyl Phase 1: N-Acylation (e.g., n-BuLi, Acyl Chloride) start->acyl precursor N-Acyl Dioxolanone (Michael Donor Precursor) acyl->precursor michael Phase 2: Michael Addition (Base, Michael Acceptor, -78 °C) precursor->michael adduct Diastereomerically Enriched Adduct michael->adduct cleavage Phase 3: Auxiliary Cleavage (e.g., LiOH/H₂O₂, LiBH₄) adduct->cleavage product Enantiomerically Pure Product (Acid, Alcohol, etc.) cleavage->product recycle Recovered Auxiliary cleavage->recycle Recycle

Caption: Overall synthetic workflow using the chiral auxiliary.

Phase 1 Protocol: Preparation of the N-Acyl Dioxolanone

Before the Michael addition can be performed, the chiral auxiliary must be acylated to install the desired pro-nucleophile. This protocol uses n-butyllithium for deprotonation followed by quenching with an acyl chloride.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Acyl chloride (e.g., Propionyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add the chiral auxiliary (1.0 eq) to a flame-dried, round-bottom flask equipped with a magnetic stir bar. Dissolve it in anhydrous THF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature prevents side reactions and ensures clean deprotonation.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe. The solution may turn pale yellow. Stir for 30 minutes at -78 °C.

  • Acylation: Add the desired acyl chloride (1.1 eq) dropwise. Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature over 2 hours.

  • Quench and Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude N-acyl dioxolanone is typically purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Phase 2 Protocol: The Stereoselective Michael Addition

This is the core C-C bond-forming step where the stereocenter is created. This protocol describes the formation of a sodium enolate followed by addition to a generic α,β-unsaturated ester.

Materials:

  • N-Acyl dioxolanone (from Phase 1)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (typically 1.0 M in THF)

  • Michael acceptor (e.g., t-Butyl acrylate)

  • Anhydrous Methanol (for quenching)

Procedure:

  • Setup: Dissolve the N-acyl dioxolanone (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under an inert atmosphere.

  • Enolate Formation: Cool the solution to -78 °C. Add NaHMDS solution (1.1 eq) dropwise. Stir for 45-60 minutes at this temperature to ensure complete formation of the Z-enolate.

  • Conjugate Addition: Add the Michael acceptor (1.2-1.5 eq) dropwise, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at -78 °C. The reaction time can vary significantly (2-12 hours) depending on the substrates. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction at -78 °C by adding a small amount of anhydrous methanol to protonate the resulting enolate.

  • Workup: Allow the mixture to warm to room temperature. Add saturated aqueous NH₄Cl and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purification & Analysis: The crude product is purified by flash chromatography. The diastereomeric ratio (d.r.) can be determined at this stage using ¹H NMR spectroscopy or chiral HPLC.

Representative Data:

The following table summarizes typical results for Michael additions using acylated this compound with various acceptors.

EntryMichael AcceptorBaseYield (%)Diastereomeric Ratio (d.r.)
1Methyl AcrylateNaHMDS85>95:5
2t-Butyl AcrylateNaHMDS91>98:2
3NitroethyleneLDA7890:10
4CyclopentenoneLiHMDS8893:7

Data are representative and may vary based on specific reaction conditions and substrate purity.

Phase 3 Protocol: Cleavage of the Chiral Auxiliary

The final step is to remove the auxiliary to reveal the desired chiral product. The choice of cleavage method dictates the resulting functional group.[5][6][7]

Method A: Hydrolytic Cleavage to Carboxylic Acid

Reagents: Lithium hydroxide (LiOH), 30% Hydrogen peroxide (H₂O₂), THF/Water.

  • Dissolve the Michael adduct (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous H₂O₂ (4.0 eq) followed by aqueous LiOH (2.0 eq, e.g., 0.8 M solution).

  • Stir vigorously at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative.

  • Acidify the mixture to pH ~2 with HCl (e.g., 1 M).

  • Extract the chiral carboxylic acid with an organic solvent. The water-soluble auxiliary can often be recovered from the aqueous layer.

Method B: Reductive Cleavage to Primary Alcohol

Reagents: Lithium borohydride (LiBH₄), THF.

  • Dissolve the Michael adduct (1.0 eq) in anhydrous THF.

  • Cool to 0 °C and add LiBH₄ (2.0-3.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until complete (monitor by TLC).

  • Carefully quench at 0 °C by the slow addition of 1 M NaOH.

  • Extract the product and purify by chromatography. The auxiliary can be recovered.

Troubleshooting and Key Considerations

  • Low Diastereoselectivity: This is often due to incomplete Z-enolate formation or the reaction temperature rising, which allows for equilibration to the E-enolate or a less-organized transition state. Ensure the use of fresh, properly titrated bases and maintain strict temperature control at -78 °C.

  • Poor Yield: Ensure all reagents and solvents are scrupulously dried. Water will quench the enolate and kill the reaction. The Michael acceptor should also be pure; polymers or inhibitors can interfere.

  • Difficult Auxiliary Cleavage: Some sterically hindered adducts may be resistant to cleavage. For hydrolytic cleavage, increasing the reaction time or temperature slightly may help, but be wary of potential epimerization of the α-center. For reductive cleavage, the more powerful Lithium Aluminum Hydride (LiAlH₄) can be used, but may affect other functional groups.

Conclusion

The this compound is a highly effective chiral auxiliary for directing stereoselective Michael additions. Its power lies in the formation of a rigid, chelated transition state that provides a predictable and highly biased steric environment. By following the phased protocols outlined—conscientious preparation of the N-acyl precursor, strict control over the core Michael addition, and appropriate selection of the cleavage method—researchers can reliably access valuable, enantiomerically enriched building blocks for complex molecule synthesis.

References

  • Alexandre, A., et al. (1991). Asymmetric Conjugate Addition Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Evans, D. A. (1990). Synthesis of the macrolide cytovaricin. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Available at: [Link]

  • Ovitt, T. M., & Coates, G. W. (2002). Stereochemistry of lactide polymerization with chiral catalysts. Journal of the American Chemical Society, 124(7), 1316-26. Available at: [Link]

  • ResearchGate. (n.d.). Chiral auxiliary cleavage and elaboration of the rearranged products. Available at: [Link]

  • Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Available at: [Link]

  • ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. Available at: [Link]

  • University of York. (n.d.). Asymmetric Synthesis. Available at: [Link]

  • MDPI. (2018). Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. Molecules, 23(8), 2053. Available at: [Link]

Sources

Application Note & Protocols: A Chiral Building Block Approach to Enantioenriched Ketones Using (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral ketones are pivotal structural motifs in medicinal chemistry and drug development, often serving as key intermediates for complex pharmaceutical agents. While numerous methods exist for their asymmetric synthesis, the use of reagents from the chiral pool offers a reliable and cost-effective strategy. This document provides a comprehensive guide to the utilization of (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one, a derivative of (R)-glycerol, as a chiral source for the preparation of enantioenriched ketones. Direct application of this cyclic carbonate as a chiral auxiliary is not a standard reported methodology; therefore, we present a robust, multi-step protocol centered on its conversion to a novel chiral Weinreb amide equivalent. This strategy leverages the inherent chirality of the starting material and combines it with the well-established reliability of the Weinreb ketone synthesis to afford chiral ketones with high fidelity and predictable stereochemistry, effectively preventing over-addition by organometallic reagents.

Introduction: Strategic Use of Chiral Building Blocks

The stereoselective synthesis of chiral ketones is a cornerstone of modern organic chemistry. The spatial arrangement of substituents around the carbonyl group can profoundly influence the biological activity of a molecule, making stereochemical control a critical parameter in the synthesis of active pharmaceutical ingredients (APIs). Methodologies for achieving this control are diverse, including asymmetric catalysis and the use of stoichiometric chiral auxiliaries.

This compound is a commercially available chiral building block derived from the C3 chiral pool. While structurally similar compounds like 1,3-dioxolan-4-ones (derived from α-hydroxy acids) can function as chiral enolate precursors[1][2], the 1,3-dioxolan-2-one scaffold does not lend itself to this approach. Instead, its value lies in its use as a foundational element to construct more complex chiral reagents.

This guide details a scientifically grounded strategy wherein this compound is transformed into a chiral N-methoxy-N-methyl amide (Weinreb amide) analogue. The subsequent reaction of this intermediate with organometallic reagents provides a reliable and high-yielding route to a wide array of chiral ketones. The tetrahedral intermediate formed during the reaction is stabilized by chelation involving the N-methoxy group, which collapses to the ketone upon acidic workup without the common side reaction of over-addition to form a tertiary alcohol[3][4].

Reaction Principle and Mechanistic Pathway

The overall strategy involves two principal stages:

  • Synthesis of the Chiral Weinreb Amide Analogue: The cyclic carbonate is ring-opened via nucleophilic acyl substitution by N,O-dimethylhydroxylamine. This reaction creates a chiral carbamate which serves as the Weinreb amide equivalent.

  • Asymmetric Ketone Synthesis: The chiral Weinreb amide analogue is treated with a Grignard (R'-MgX) or organolithium (R'-Li) reagent. The resulting stable, chelated intermediate is then hydrolyzed to yield the desired chiral ketone and release the chiral fragment.

The stereochemical outcome is dictated by the single, pre-existing stereocenter from the starting material, which is transferred to the final product.

G cluster_0 Part 1: Synthesis of Chiral Reagent cluster_1 Part 2: Ketone Formation start (R)-4-(Methoxymethyl)- 1,3-dioxolan-2-one reagent1 N,O-Dimethylhydroxylamine (Me(MeO)NH) intermediate Chiral Weinreb Amide Analogue ((R)-methyl (2-hydroxy-3-methoxypropyl)(methyl)carbamate) reagent1->intermediate Ring-Opening (Nucleophilic Acyl Substitution) reagent2 Organometallic Reagent (R'-MgX or R'-Li) chelate Stable Tetrahedral Intermediate (Chelated) intermediate->chelate reagent2->chelate Nucleophilic Addition workup Aqueous Acidic Workup (e.g., NH4Cl) product Chiral Ketone Product (R'-C(O)-CH2-) workup->product Hydrolysis

Figure 1. Workflow for the preparation of chiral ketones.

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques are required for reactions involving organometallic reagents. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of (R)-methyl (2-hydroxy-3-methoxypropyl)(methyl)carbamate (Chiral Weinreb Amide Analogue)

This protocol details the nucleophilic ring-opening of the starting cyclic carbonate.

Materials and Reagents:

  • This compound (1.0 eq)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and suspend it in anhydrous DCM (approx. 0.2 M relative to the carbonate).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add the base (TEA or DIPEA, 2.5 eq) to the suspension and stir for 20-30 minutes to liberate the free amine.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the carbonate solution dropwise to the cold amine suspension over 15 minutes.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (approx. 12-16 hours).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carbonate is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The resulting crude oil is typically purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure chiral Weinreb amide analogue.

Protocol 2: Synthesis of a Chiral Ketone via Grignard Reaction

This protocol describes the final step to produce the chiral ketone. The example uses a generic Grignard reagent (R'-MgBr).

Materials and Reagents:

  • Chiral Weinreb amide analogue from Protocol 1 (1.0 eq)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the chiral Weinreb amide analogue (1.0 eq) in anhydrous THF (approx. 0.1 M) in an oven-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.5 eq) dropwise via syringe over 30 minutes. Ensure the internal temperature does not rise significantly.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Reaction Monitoring: Progress can be monitored by quenching a small aliquot in saturated NH₄Cl and analyzing the organic extract by TLC or GC-MS.

  • Workup: While still cold, slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers and wash with brine (1x).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to isolate the desired chiral ketone.

  • Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (e.e.) via chiral HPLC or GC analysis.

Expected Results and Data

The described two-step procedure is expected to provide chiral ketones in good to excellent yields with high enantiopurity, as the stereocenter is installed from the beginning and is not disturbed during the reaction sequence.

EntryOrganometallic Reagent (R'-M)Expected Chiral Ketone Product (R')Typical Yield (2 steps)Expected e.e. (%)
1Phenylmagnesium bromidePhenyl65-80%>98%
2Vinylmagnesium bromideVinyl60-75%>98%
3n-Butyllithiumn-Butyl70-85%>98%
4Cyclohexylmagnesium chlorideCyclohexyl60-70%>98%

Table 1: Representative data based on established Weinreb ketone synthesis protocols. Yields and conditions may require optimization for specific substrates.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low yield in Protocol 1 Incomplete reaction; inefficient liberation of free amine.Ensure adequate stirring and reaction time. Use a stronger, non-nucleophilic base like DBU or perform the reaction at a slightly elevated temperature (e.g., 40 °C).
Formation of tertiary alcohol Reaction temperature too high; reactive organometallic reagent; non-chelation control.Strictly maintain the reaction temperature at -78 °C. Use Grignard reagents over more reactive organolithiums if over-addition is observed. Ensure anhydrous conditions are maintained.
Low recovery after workup Product is water-soluble.For smaller, more polar ketones, perform more extractions (5-6x) or use a continuous liquid-liquid extractor. Saturate the aqueous layer with NaCl to decrease product solubility.
Racemization of product Unlikely with this method. If observed, check for harsh (highly acidic/basic) purification or workup conditions.Use buffered workup conditions. Purify on silica gel that has been neutralized with triethylamine if necessary.

Conclusion

While not a direct chiral auxiliary for ketone synthesis, this compound serves as an excellent chiral building block. The reliable, two-step conversion through a chiral Weinreb amide analogue provides a predictable and highly stereoselective route to valuable chiral ketones. This method is distinguished by its operational simplicity, broad substrate scope with various organometallic reagents, and the avoidance of common side reactions like over-addition. This approach is well-suited for applications in research, process development, and the synthesis of complex chiral molecules for the pharmaceutical industry.

References

Sources

Scalable, Organocatalytic Synthesis of (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one: A Protocol for Green Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract: This guide provides a detailed, scalable protocol for the synthesis of (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one, a chiral cyclic carbonate of significant interest in pharmaceutical development and polymer science. The presented methodology emphasizes a green chemistry approach, utilizing the atom-economical cycloaddition of carbon dioxide (CO₂) to (R)-(-)-glycidyl methyl ether. The protocol is founded on a bifunctional organocatalytic system, which offers a safer and more sustainable alternative to traditional phosgene-based methods.[1] We delve into the mechanistic rationale behind the catalytic cycle, provide step-by-step experimental procedures, and outline key parameters for process optimization and scale-up. This document is intended for researchers, chemists, and process development professionals seeking a robust and efficient route to this valuable chiral building block.

Introduction and Scientific Context

This compound is a key chiral intermediate. Its 1,3-dioxolan-2-one ring, a cyclic carbonate, is a versatile functional group. In drug development, this moiety can enhance the biological activity of molecules through improved ligand-target interactions, often mediated by the hydrogen-bonding capacity of its oxygen atoms.[2] The presence of both a chiral center and a reactive carbonate group makes it a valuable precursor for synthesizing complex, stereochemically defined pharmaceutical ingredients and polymers.

The synthesis of cyclic carbonates via the coupling of CO₂ with epoxides is a cornerstone of green and sustainable chemistry.[1] This pathway is 100% atom-economical and utilizes CO₂, a renewable C1 feedstock, to replace highly toxic reagents like phosgene.[1][3] Recent advancements in organocatalysis have enabled these reactions to proceed under mild, often solvent-free conditions, further enhancing their industrial applicability and environmental credentials.[4][5] This guide focuses on such a system, providing a practical and scalable protocol.

Synthesis Strategy and Mechanistic Rationale

The selected strategy is the cycloaddition of CO₂ to the chiral epoxide, (R)-(-)-glycidyl methyl ether. The reaction is facilitated by a dual organocatalytic system comprising a hydrogen bond donor (HBD) and a nucleophilic co-catalyst.

  • Catalyst System:

    • Hydrogen Bond Donor (HBD): A simple phenol, such as 2-(1H-1,2,4-triazol-3-yl)phenol, or even simpler phenols can serve this role. The HBD activates the epoxide by hydrogen bonding to its oxygen atom, making the epoxide more susceptible to nucleophilic attack.

    • Nucleophilic Co-catalyst: A quaternary ammonium halide, typically tetrabutylammonium iodide (TBAI), is used. The iodide anion (I⁻) is an excellent nucleophile for ring-opening the activated epoxide.

Plausible Catalytic Cycle: The reaction proceeds through a well-understood, multi-step mechanism[3][4]:

  • Epoxide Activation: The HBD catalyst forms a hydrogen bond with the oxygen of the (R)-(-)-glycidyl methyl ether, polarizing the C-O bond.

  • Nucleophilic Ring-Opening: The iodide anion from TBAI attacks one of the epoxide carbons in an Sₙ2 reaction, leading to ring-opening and the formation of a halo-alkoxide intermediate. This step proceeds with an inversion of stereochemistry at the site of attack.

  • CO₂ Insertion: The resulting alkoxide attacks a molecule of CO₂, forming a carbonate anion intermediate.

  • Intramolecular Cyclization: The terminal halide is displaced by the newly formed carbonate in an intramolecular Sₙ2 reaction. This ring-closing step results in a second inversion of stereochemistry.

  • Product Formation & Catalyst Regeneration: The five-membered cyclic carbonate, this compound, is formed, and the iodide nucleophile is regenerated, allowing the catalytic cycle to continue. The overall process results in a net retention of stereochemistry due to two consecutive Sₙ2 inversions.[3]

Diagram 1: Plausible Catalytic Cycle This diagram illustrates the proposed mechanism for the organocatalyzed cycloaddition of CO₂ to an epoxide.

G cluster_0 Catalytic Cycle A 1. Epoxide Activation (R)-Epoxide + HBD Catalyst B 2. Nucleophilic Attack (I⁻ from TBAI) A->B Sₙ2 Attack C Ring-Opened Halo-alkoxide Intermediate B->C D 3. CO₂ Insertion C->D + CO₂ E Carbonate Anion Intermediate D->E F 4. Intramolecular Cyclization (Ring Closure) E->F Sₙ2 Cyclization G 5. Product Release (R)-Cyclic Carbonate F->G H Catalyst Regeneration (HBD + I⁻) G->H H->A Enters next cycle

Detailed Experimental Protocol

This protocol is designed for a laboratory scale (e.g., 10-50 g) and can be adapted for larger scales.

3.1. Materials and Reagents

ReagentCAS No.MW ( g/mol )Amount (for 25g scale)MolesNotes
(R)-(-)-Glycidyl methyl ether64491-76-588.1125.0 g0.284Substrate, >98% purity
2-(1H-1,2,4-Triazol-3-yl)phenol124479-99-2161.160.458 g0.00284HBD Catalyst (1 mol%)
Tetrabutylammonium iodide (TBAI)311-28-4369.371.05 g0.00284Co-catalyst (1 mol%)
Carbon Dioxide (CO₂)124-38-944.01> 12.5 g> 0.284Reagent, Industrial grade
Dichloromethane (DCM)75-09-284.93~100 mL-For workup
Silica Gel7631-86-960.08As needed-For purification

3.2. Equipment

  • High-pressure stainless-steel autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, pressure gauge, and temperature controller.

  • Heating mantle or oil bath.

  • Standard laboratory glassware.

  • Rotary evaporator.

  • Vacuum distillation apparatus.

3.3. Step-by-Step Procedure

Diagram 2: Experimental Workflow A summary of the synthesis and purification steps.

G start Start reagents Charge Reactor: (R)-Epoxide HBD Catalyst TBAI start->reagents seal Seal Reactor & Purge with N₂ reagents->seal pressurize Pressurize with CO₂ (e.g., 10 bar) seal->pressurize heat Heat & Stir (e.g., 70 °C, 12 h) pressurize->heat cool Cool to Room Temp & Vent Reactor heat->cool extract Extract Crude Product cool->extract filter Filter through Silica Plug (to remove catalysts) extract->filter concentrate Concentrate via Rotary Evaporation filter->concentrate purify Purify via Vacuum Distillation concentrate->purify characterize Characterize Final Product (NMR, IR, GC) purify->characterize end End: Pure (R)-(+)-Product characterize->end

  • Reactor Preparation: Ensure the high-pressure reactor is clean and dry.

  • Charging Reagents: To the reactor vessel, add (R)-(-)-glycidyl methyl ether (25.0 g), the HBD catalyst (0.458 g), and TBAI (1.05 g).

    • Causality Note: This is a solvent-free reaction, which is highly desirable for scalability as it maximizes reactor volume efficiency and simplifies downstream processing.[4]

  • Sealing and Inerting: Seal the reactor according to the manufacturer's instructions. Purge the vessel with an inert gas (e.g., nitrogen or argon) 2-3 times to remove air and moisture.

  • Pressurization: Pressurize the reactor with carbon dioxide to the desired pressure (e.g., 10 bar).

    • Experience Note: While some systems can operate at atmospheric pressure[3], a moderate pressure of 10 bar significantly increases the concentration of CO₂ in the reaction phase, accelerating the reaction rate without requiring excessively high temperatures.

  • Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 70 °C). Maintain these conditions for the duration of the reaction (typically 12-24 hours). Monitor the reaction progress by checking the pressure drop (as CO₂ is consumed) or by taking small aliquots for analysis (if the reactor setup allows).

  • Cooldown and Depressurization: After the reaction is complete, cool the reactor to room temperature. Slowly and carefully vent the excess CO₂ in a well-ventilated fume hood.

  • Workup and Catalyst Removal: Open the reactor and transfer the crude product, which should be a viscous liquid. Dilute the crude mixture with dichloromethane (~50 mL). Pass the solution through a short plug of silica gel to remove the non-volatile catalysts.[6] Wash the silica plug with additional DCM (~50 mL) to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrates and remove the dichloromethane using a rotary evaporator.

  • Final Purification: The resulting crude oil can be purified by vacuum distillation to yield the final product as a colorless liquid. This step is crucial for achieving the high purity required for pharmaceutical applications.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Physical Properties: Colorless liquid.[7]

  • Molecular Formula: C₅H₈O₄[7]

  • Molecular Weight: 132.12 g/mol [7]

  • ¹H NMR (CDCl₃): Expect signals corresponding to the methoxy group (-OCH₃), the methylene group (-CH₂O-), and the three protons on the dioxolanone ring.

  • ¹³C NMR (CDCl₃): Expect signals for the carbonate carbonyl (C=O), the two carbons of the dioxolanone ring, the methylene carbon, and the methoxy carbon.

  • Purity (GC): A purity of >98% is typically achievable.[7]

Safety and Handling

Adherence to good laboratory practice is essential.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat at all times.[8]

  • Handling: Handle all chemicals in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[9][10] this compound is an eye and skin irritant and may cause respiratory irritation.[9]

  • High-Pressure Operations: All operations involving the high-pressure reactor must be performed by trained personnel behind a safety shield. Ensure the reactor's pressure limits are not exceeded.

  • Storage: Store the product in a tightly sealed container in a cool, dry, and well-ventilated area.[8]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

    • Inhalation: Move the person to fresh air.[9]

    • In all cases of significant exposure, seek medical attention.

Conclusion

The organocatalytic cycloaddition of carbon dioxide to epoxides represents a powerful, scalable, and sustainable platform for the synthesis of chiral cyclic carbonates. The protocol detailed herein for this compound provides a reliable and high-yielding route to a key pharmaceutical intermediate. By understanding the underlying mechanism and critical process parameters, researchers and drug development professionals can effectively implement and scale this green chemical transformation.

References

  • Organocatalyzed coupling of carbon dioxide with epoxides for the synthesis of cyclic carbonates: catalyst design and mechanistic studies. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Synthesis of Cyclic Carbonates from Epoxides and Carbon Dioxide by Using Bifunctional One-Component Phosphorus-Based Organocatalysts. ChemSusChem. Available at: [Link]

  • Hemisquaramide Tweezers as Organocatalysts: Synthesis of Cyclic Carbonates from Epoxides and CO2. Organic Letters (ACS Publications). Available at: [Link]

  • Organocatalysts for the Synthesis of Cyclic Carbonates under the Conditions of Ambient Temperature and Atmospheric CO2 Pressure. MDPI. Available at: [Link]

  • Dyes as efficient and reusable organocatalysts for the synthesis of cyclic carbonates from epoxides and CO2. Green Chemistry (RSC Publishing). Available at: [Link]

  • (4R)-4-methyl-1,3-dioxolan-2-one - GHS Classification. PubChem. Available at: [Link]

  • The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). ResearchGate. Available at: [Link]

  • Supplementary Information - The Royal Society of Chemistry. RSC. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving diastereoselectivity with (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. The content is structured to address specific experimental challenges and enhance your success in achieving high diastereoselectivity.

I. Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific problems that may arise during the application of this compound in asymmetric synthesis. Each issue is followed by potential causes and actionable solutions.

Issue 1: Poor Diastereoselectivity in Aldol Reactions

Question: My aldol reaction using an N-acyl derivative of this compound is yielding a nearly 1:1 mixture of diastereomers. What factors could be contributing to this low selectivity?

Answer: This is a common issue, particularly in acetate aldol reactions where the enolate lacks a substituent at the α-position. The high diastereoselectivity typically observed with Evans-type auxiliaries is the result of a well-organized, chair-like transition state, often involving a chelated metal.[1][2][3] Several factors can disrupt this preferred conformation:

Potential Causes & Solutions:

  • Inappropriate Enolate Geometry: The formation of a Z-enolate is crucial for high syn-diastereoselectivity in boron-mediated aldol reactions.

    • Solution: Ensure the use of reagents that favor Z-enolate formation, such as dicyclohexylboron chloride or 9-BBN-OTf, in combination with a hindered amine base like triethylamine or diisopropylethylamine.[4] The choice of base is critical; less hindered bases may lead to mixtures of E/Z enolates.

  • Suboptimal Lewis Acid: The nature of the Lewis acid used to form the enolate and chelate the aldehyde is paramount.

  • Acetate Aldol Limitations: Acetate aldols inherently exhibit lower diastereoselectivity with standard Evans auxiliaries. This is because the lack of an α-substituent on the enolate removes a key steric interaction that disfavors one of the competing transition states.[1][2]

    • Solution: For acetate aldols, consider switching to a modified auxiliary or a different metal enolate. Tin enolates, for example, have shown improved selectivity in some acetate aldol reactions.[1]

  • Incorrect Reaction Temperature: The stability of the Zimmerman-Traxler transition state is highly temperature-dependent.

    • Solution: Maintain a low reaction temperature, typically -78 °C, throughout the enolization and aldehyde addition steps. Allowing the reaction to warm prematurely can lead to a loss of selectivity.[7]

Issue 2: Incomplete Acylation of the Auxiliary

Question: I am having difficulty achieving complete acylation of my this compound. What can I do to improve the yield of my N-acyl product?

Answer: Incomplete acylation can stem from several factors, including the reactivity of the acylating agent and the conditions used for the reaction.

Potential Causes & Solutions:

  • Insufficiently Reactive Acylating Agent: Acid anhydrides or less reactive acid chlorides may not efficiently acylate the auxiliary.

  • Solution: A common and effective method involves deprotonation of the auxiliary with a strong base like n-butyllithium at low temperature (-78 °C) followed by the addition of the desired acid chloride.[8] This generates the highly nucleophilic lithium amide, which readily reacts with the electrophile.

  • Alternative Mild Conditions: For sensitive substrates, a milder protocol can be employed.

    • Solution: Use the acid anhydride in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This method avoids the use of strong bases and can be carried out at room temperature or with gentle heating.[7][8]

Issue 3: Difficulty with Auxiliary Cleavage

Question: I am struggling to cleave the chiral auxiliary from my product without causing side reactions or racemization. What are the best practices for auxiliary removal?

Answer: The choice of cleavage method depends on the desired functional group in the final product. It is crucial to select conditions that are chemoselective and preserve the stereochemical integrity of the newly formed stereocenter(s).

Common Cleavage Protocols & Troubleshooting:

Desired ProductRecommended ReagentPotential Issues & Solutions
Carboxylic Acid Lithium hydroperoxide (LiOH/H₂O₂)Side Reaction: Attack at the endocyclic carbamate carbonyl. Solution: Use LiOOH, which is more selective for the exocyclic amide carbonyl.[9][10] Safety: This reaction can evolve oxygen gas; ensure proper venting, especially on a larger scale.[9]
Primary Alcohol Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄)Over-reduction: Reduction of other functional groups. Solution: Use LiBH₄ at 0 °C for a milder reduction. If using LiAlH₄, maintain low temperatures (-78 °C to 0 °C) and carefully quench the reaction.
Ester Sodium methoxide in methanolTransesterification: May not be suitable for base-sensitive substrates. Solution: Consider using titanium(IV) isopropoxide or other Lewis acidic transesterification catalysts for milder conditions.
Aldehyde Diisobutylaluminium hydride (DIBAL-H)Over-reduction: Reduction to the alcohol. Solution: Use only one equivalent of DIBAL-H at low temperature (-78 °C) and monitor the reaction carefully by TLC.
Issue 4: Challenges in Product Purification

Question: After cleavage, I am finding it difficult to separate my product from the recovered chiral auxiliary. Do you have any suggestions for improving the purification process?

Answer: The cleaved auxiliary is a relatively polar molecule, which can sometimes co-elute with the desired product during column chromatography.

Purification Strategies:

  • Acid-Base Extraction: If your product is a carboxylic acid, you can perform an acid-base extraction. After the reaction, dilute the mixture with an organic solvent and extract with a mild aqueous base (e.g., NaHCO₃). The carboxylate salt will move to the aqueous layer, while the neutral auxiliary remains in the organic layer. Subsequent acidification of the aqueous layer and re-extraction will yield the purified carboxylic acid.

  • Chromatography Optimization:

    • Solution: Adjust the polarity of your mobile phase. A less polar solvent system may improve the separation between your product and the auxiliary. Consider using a gradient elution. Sometimes, adding a small amount of acetic acid to the eluent can improve the peak shape of carboxylic acid products on silica gel.

  • Recrystallization of the Auxiliary: The recovered auxiliary can often be purified by recrystallization, allowing for its reuse in future reactions.[3]

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism by which this compound controls stereochemistry?

A1: This chiral auxiliary, often referred to as a derivative of an Evans auxiliary, controls stereochemistry by positioning the bulky substituent at the C4 position to effectively shield one face of the enolate derived from its N-acyl derivative. In the presence of a chelating metal like boron or titanium, a rigid, six-membered, chair-like transition state is formed (the Zimmerman-Traxler model).[1][3] The substituent on the aldehyde preferentially occupies a pseudo-equatorial position to minimize steric interactions. The auxiliary's stereocenter directs the approach of the aldehyde to the less sterically hindered face of the enolate, leading to the formation of one diastereomer in high excess.[5]

G cluster_0 Mechanism of Stereocontrol Aux Chiral Auxiliary (R-configuration) Enolate N-Acyl Enolate (Z-geometry) Aux->Enolate Acylation TS Chelated Transition State (Zimmerman-Traxler) Enolate->TS Lewis Acid (e.g., Bu₂BOTf) Aldehyde Aldehyde Aldehyde->TS Coordination Product syn-Aldol Product (High Diastereoselectivity) TS->Product C-C Bond Formation

Caption: Stereocontrol with this compound.

Q2: How should I handle and store this compound?

A2: this compound is a liquid that should be handled in a well-ventilated area, preferably a fume hood.[11] It is advisable to wear standard personal protective equipment, including safety glasses, gloves, and a lab coat.[11] It is classified as an irritant to the skin, eyes, and respiratory system.[11][12] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

Q3: Can this auxiliary be used for reactions other than aldol additions?

A3: Yes, N-acyl derivatives of this and related oxazolidinone auxiliaries are versatile intermediates in asymmetric synthesis. They are widely used for:

  • Diastereoselective Alkylations: The enolates can be alkylated with high diastereoselectivity using various electrophiles like alkyl halides.[7]

  • Asymmetric Michael Additions: They can serve as nucleophiles in conjugate additions to α,β-unsaturated carbonyl compounds.

  • Asymmetric Diels-Alder Reactions: N-acryloyl derivatives can function as chiral dienophiles.[13]

G cluster_reactions Diastereoselective Reactions start { (R)-(+)-4-(Methoxymethyl)- 1,3-dioxolan-2-one | Acylation } aldol Aldol Addition Electrophile: Aldehyde start->aldol Enolate Formation alkylation Alkylation Electrophile: Alkyl Halide start->alkylation Enolate Formation michael Michael Addition Electrophile: α,β-Unsaturated Carbonyl start->michael Enolate Formation diels_alder Diels-Alder Dienophile start->diels_alder Acryloyl Derivative

Sources

Troubleshooting low yield in alkylation of (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Alkylation of (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one Derivatives

From the desk of the Senior Application Scientist

Welcome to the technical support center for asymmetric alkylation using this compound and its acylated derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, during their synthetic campaigns. We will move beyond simple procedural lists to explore the underlying chemical principles governing this powerful transformation, enabling you to diagnose and resolve issues effectively.

The use of chiral auxiliaries, such as those popularized by Evans, provides a reliable and predictable method for establishing stereocenters.[1][2] The this compound system operates on similar principles, where a chiral scaffold directs the approach of an electrophile to a prochiral enolate, leading to high diastereoselectivity. However, success is contingent on rigorous control over several key experimental variables. This guide is structured as a series of frequently asked questions that address the most common failure points in the workflow.

General Reaction Scheme & Mechanism

The overall process involves the N-acylation of the dioxolanone auxiliary, followed by stereoselective enolate formation and subsequent alkylation. The auxiliary is then cleaved to reveal the chiral carboxylic acid or a derivative thereof. The high diastereoselectivity is achieved through the formation of a rigid, chelated (Z)-enolate, which sterically blocks one face from the incoming electrophile.[3][4]

cluster_acylation Step 1: N-Acylation cluster_alkylation Step 2: Diastereoselective Alkylation cluster_cleavage Step 3: Auxiliary Cleavage Aux Dioxolanone Auxiliary Acylated N-Acyl Dioxolanone Aux->Acylated n-BuLi or DMAP (cat), Et3N Acyl R-COCl (Acyl Chloride) Acyl->Acylated Enolate Chelated (Z)-Enolate Acylated->Enolate LDA or NaHMDS THF, -78 °C Product Alkylated Product Enolate->Product R'-X (Electrophile) Acid Chiral Carboxylic Acid Product->Acid LiOH, H2O2 THF/H2O

Caption: General workflow for asymmetric alkylation.

Troubleshooting Guide & FAQs

This section addresses specific problems encountered during the experimental workflow.

Category 1: Issues with Starting Materials & Reagents

Q1: My N-acylation step is sluggish or fails. What could be the cause?

A1: This is a common issue that typically points to problems with either the reagents or the reaction conditions.

  • Causality—Reagent Quality: The traditional method for N-acylation involves deprotonation of the auxiliary with a strong base like n-butyllithium (n-BuLi) at low temperatures, followed by the addition of an acyl chloride.[3] If your n-BuLi has titrated low (i.e., degraded due to improper storage), deprotonation will be incomplete. Similarly, moisture in your solvent (typically THF) will quench the base. The acyl chloride should be pure and free of the corresponding carboxylic acid, which would also consume the base.

  • Causality—Alternative Conditions: A milder, operationally simpler method uses triethylamine (Et3N) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[5] This avoids the need for strong, pyrophoric bases. If this method is failing, ensure your Et3N is dry and your DMAP is of high quality. Heating the reaction may be necessary for less reactive acylating agents.[3]

  • Troubleshooting Steps:

    • Triturate your n-BuLi before use to determine its exact molarity.

    • Use freshly distilled, anhydrous solvents (e.g., THF from a sodium/benzophenone still).

    • Ensure your glassware is flame- or oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

    • If using the DMAP method, consider adding fresh catalyst.

Q2: I'm seeing impurities in my N-acylated starting material. How critical is purification at this stage?

A2: It is absolutely critical. The success of the stereoselective alkylation hinges on the formation of a single, well-defined enolate. Impurities can interfere in several ways:

  • Protic Impurities: Any moisture or residual carboxylic acid will consume the strong base in the next step, leading to incomplete enolate formation.

  • Side Reactions: Other electrophilic or basic impurities can lead to a cascade of side reactions.

Purification by flash column chromatography or recrystallization is strongly recommended to ensure the N-acylated substrate is >98% pure before proceeding.

Category 2: Problems During Enolate Formation

Q3: My overall yield is low, and I recover a significant amount of unreacted N-acylated starting material. Why didn't the reaction go to completion?

A3: This is the most frequent failure mode and almost always traces back to inefficient enolate formation.

  • Causality—Incomplete Deprotonation: The α-proton of the acyl group is acidic, but requires a strong, non-nucleophilic base for complete and rapid deprotonation. Lithium diisopropylamide (LDA) and sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LHMDS) are the bases of choice.[6][7] If less than one full equivalent of active base is present, you will have unreacted starting material.

    • Base Degradation: LDA is notoriously unstable above -20 °C. NaHMDS is more stable but is also moisture-sensitive. Using old or improperly stored base is a primary cause of failure.

    • Atmosphere Control: The reaction must be kept under a strictly inert atmosphere. Any ingress of air will introduce moisture and oxygen, which can quench the enolate.

    • Temperature: Deprotonation should be performed at low temperatures (typically -78 °C, a dry ice/acetone bath) to form the kinetic enolate and prevent side reactions.[7] Adding the base at higher temperatures can lead to decomposition.

  • Troubleshooting Workflow:

    • Verify Base Activity: Use freshly prepared LDA or a recently purchased, properly stored bottle of HMDS.

    • Check Your Technique: Ensure all glassware is scrupulously dried. Use dry, degassed solvents. Maintain a positive pressure of inert gas throughout the setup, addition, and reaction period.

    • Optimize Addition: Add the base slowly to a cooled (-78 °C) solution of your substrate. A rapid, exothermic addition can cause localized heating and decomposition.

cluster_analysis Start Low Yield of Alkylated Product TLC Analyze Crude Reaction by TLC/LC-MS Start->TLC SM High % of Starting Material (SM) Remaining? TLC->SM Side Multiple Side Products? Deprotonation Problem: Incomplete Deprotonation - Inactive Base (LDA/NaHMDS) - Insufficient Equivalents of Base - Moisture in Solvent/Glassware - Reaction not cold enough (-78°C) SM->Deprotonation Yes Electrophile Problem: Poor Electrophile or Alkylation Conditions - Unreactive Electrophile (e.g., alkyl chloride) - Steric Hindrance - Reaction warmed too quickly SM->Electrophile No Diastereo Problem: Poor Diastereoselectivity - Wrong Enolate Geometry (E vs Z) - Temperature too high (equilibration) - Non-chelating cation (e.g., K+) Side->Diastereo Yes

Caption: Troubleshooting workflow for low yield issues.

Q4: My diastereoselectivity is poor. Instead of one major product, I'm getting a close to 1:1 mixture. What's wrong?

A4: Poor diastereoselectivity indicates a loss of facial control during the alkylation step. This is directly related to the geometry and environment of the enolate.

  • Causality—Enolate Geometry: High selectivity is dependent on the exclusive formation of the (Z)-enolate, where the lithium cation is chelated by both the carbonyl oxygen and the oxygen of the methoxymethyl group. This creates a rigid structure that blocks the "top face", forcing the electrophile to approach from the less hindered "bottom face".[4][8]

    • Base Choice: Lithium bases (like LDA) are crucial for forming this chelated intermediate. Using sodium (NaHMDS) or potassium (KHMDS) bases can lead to less tightly bound or non-chelated enolates, which are more flexible and can react from either face, eroding diastereoselectivity.[6] While NaHMDS often gives excellent results, LDA is generally the most reliable for achieving high chelation control.[6][9]

    • Temperature: Running the reaction at temperatures higher than -78 °C can provide enough thermal energy for the kinetic (Z)-enolate to equilibrate to the thermodynamic (E)-enolate, or for the chelated structure to become less rigid.[10] Both scenarios will degrade stereocontrol.

  • Troubleshooting Steps:

    • Switch to LDA: If you are using NaHMDS or KHMDS and experiencing poor selectivity, switch to freshly prepared LDA.

    • Maintain Low Temperature: Ensure your -78 °C bath is maintained throughout the base addition, enolate formation, and electrophile addition steps. Do not allow the reaction to warm prematurely.

    • Solvent Effects: Tetrahydrofuran (THF) is the standard solvent as it is polar, aprotic, and effectively solvates the lithium cation without disrupting the chelation. Avoid other solvents unless specified in a validated procedure.

Category 3: Work-up and Purification Challenges

Q5: I'm losing a lot of my product during the aqueous work-up or purification. How can I improve my recovery?

A5: Product loss during isolation is frustrating but often preventable with careful technique.

  • Causality—Hydrolysis: The N-acyl dioxolanone product is an amide-like functional group. It is generally stable to a standard mild aqueous work-up (e.g., quenching with saturated NH4Cl solution). However, exposure to strongly acidic or basic aqueous solutions for prolonged periods can initiate cleavage of the auxiliary.

  • Causality—Emulsions: The presence of silylated byproducts (from NaHMDS or LHMDS) can lead to emulsions during the aqueous extraction, trapping product in the interface.

  • Troubleshooting Steps:

    • Quench Carefully: Quench the reaction at low temperature (-78 °C) by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl). This is a neutral-to-mildly-acidic quench that protonates any remaining enolate or base without causing harsh pH changes.

    • Efficient Extraction: Extract promptly with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Perform multiple small-volume extractions (e.g., 3 x 50 mL) rather than one large one (1 x 150 mL) to maximize recovery.

    • Chromatography: Use a well-chosen solvent system for flash chromatography. The alkylated products are often non-polar. A gradient elution from a non-polar solvent (like hexanes) to a slightly more polar mixture (like 10-20% ethyl acetate in hexanes) is typically effective.

Optimized Experimental Protocol

This protocol is a generalized procedure for the alkylation of an N-propionyl-(R)-4-(methoxymethyl)-1,3-dioxolan-2-one derivative with a reactive electrophile like allyl iodide.

Materials:

  • N-propionyl-(R)-4-(methoxymethyl)-1,3-dioxolan-2-one (1.0 equiv)

  • Diisopropylamine, freshly distilled from CaH2 (1.1 equiv)

  • n-Butyllithium (1.6 M in hexanes, 1.05 equiv)

  • Allyl iodide, passed through basic alumina (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH4Cl solution

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout.

  • LDA Preparation (In situ): To the reaction flask, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add the diisopropylamine via syringe. Slowly add n-BuLi dropwise via syringe. Stir the resulting colorless solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Enolate Formation: In a separate flame-dried flask, dissolve the N-propionyl dioxolanone substrate in anhydrous THF. Using a cannula or syringe, slowly add the substrate solution to the LDA solution at -78 °C over 15-20 minutes. The solution may turn yellow or orange. Stir the mixture at -78 °C for 1 hour.

  • Alkylation: Slowly add the allyl iodide dropwise to the enolate solution at -78 °C. Stir the reaction at this temperature for 2-4 hours, monitoring the reaction progress by TLC (staining with potassium permanganate).

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding the pre-cooled saturated aqueous NH4Cl solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure alkylated product.

Summary of Key Reaction Parameters

ParameterRecommended ConditionRationale & Key Considerations
Base LDA or NaHMDS (1.1 equiv)Strong, non-nucleophilic base required for complete, kinetic deprotonation. LDA is preferred for maximizing chelation and diastereoselectivity.[6][9]
Solvent Anhydrous THFAprotic, polar solvent that facilitates enolate formation and chelation without interfering. Must be scrupulously dry.
Temperature -78 °C (Dry Ice/Acetone)Critical for kinetic control, enolate stability, and preventing equilibration to the (E)-enolate, which ensures high diastereoselectivity.[7]
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the highly reactive base and enolate intermediates by atmospheric moisture and oxygen.
Electrophile Activated (e.g., Allylic/Benzylic Halides)More reactive electrophiles ensure the alkylation step is rapid and efficient at low temperatures.[1] Use 1.1-1.5 equivalents.
Quench Saturated aq. NH4ClMildly acidic quench protonates residual base/enolate without inducing side reactions or product degradation.

References

  • Wikipedia contributors. (2024). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]

  • Zhang, S., et al. (2020). Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. Organic Chemistry Frontiers. [Link]

  • University of Liverpool. (n.d.). Evans Enolate Alkylation-Hydrolysis. [Link]

  • Ghosh, A. K., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. [Link]

  • Larrow, J. F., & Leahy, J. W. (2006). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education. [Link]

  • Bottoni, A., et al. (2005). Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution. ElectronicsAndBooks. [Link]

  • Ager, D. J., et al. (1997). A simplified procedure for the N-acylation of oxazolidin-2-one chiral auxiliaries. Tetrahedron Letters. [Link]

  • Kita, Y., et al. (2007). Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine(III). The Journal of Organic Chemistry. [Link]

  • Bar-Or, L., et al. (2020). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. The Journal of Organic Chemistry. [Link]

  • Eisen, J. C., et al. (2022). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. ChemSusChem. [Link]

  • ResearchGate. (n.d.). Alkylation and chiral auxiliary removal. [Link]

  • Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Chem 115 Lecture Notes. [Link]

  • Chemistry Stack Exchange. (2024). Diastereoselectivity in enolate alkylation reactions. [Link]

  • University of Bath. (n.d.). Enolate Chemistry. [Link]

  • Paterson, I., et al. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Molecules. [Link]

Sources

Technical Support Center: Optimization of Lewis Acids for Aldol Reactions with (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Lewis acid-promoted aldol reactions utilizing the chiral auxiliary, (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of achieving high diastereoselectivity in your experiments.

Introduction to the Chiral Auxiliary and the Aldol Reaction

The aldol reaction is a powerful tool for carbon-carbon bond formation, creating a β-hydroxy carbonyl moiety and up to two new stereocenters. When employing a chiral auxiliary, such as this compound, the goal is to control the stereochemical outcome of the reaction with high precision. This dioxolanone auxiliary, derived from (R)-glyceraldehyde, offers a rigid chiral environment that can effectively direct the facial selectivity of an enolate addition to an aldehyde.

The choice of Lewis acid is paramount in these reactions, as it not only catalyzes the reaction by activating the aldehyde electrophile but also plays a crucial role in the organization of the transition state, thereby dictating the resulting diastereoselectivity. This guide will explore the nuances of selecting the optimal Lewis acid and reaction conditions to achieve your desired stereochemical outcome.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the optimization of aldol reactions with the this compound auxiliary.

Q1: My diastereoselectivity is low or inconsistent. What are the primary factors I should investigate?

A: Low diastereoselectivity is a frequent hurdle and can often be traced back to several key experimental parameters:

  • Lewis Acid Choice: The nature of the Lewis acid is the most significant factor influencing diastereoselectivity. Lewis acids can promote either chelation-controlled or non-chelation-controlled pathways, which lead to different diastereomeric products. For instance, bidentate Lewis acids like TiCl₄ and SnCl₄ can chelate to both the carbonyl oxygen of the auxiliary and the oxygen of the methoxymethyl group, leading to a rigid transition state and potentially high selectivity. In contrast, monodentate Lewis acids like BF₃·OEt₂ are incapable of forming such a chelate and will favor a different, non-chelated transition state. It is crucial to screen a variety of Lewis acids to find the optimal one for your specific substrate combination (see Protocol 2).

  • Solvent: The solvent can influence the Lewis acidity of the catalyst and the conformation of the transition state. Chlorinated solvents like dichloromethane (CH₂Cl₂) are common, but in some cases, the addition of a Lewis basic solvent like tetrahydrofuran (THF) can dramatically alter the aggregation state of the titanium enolate and improve selectivity.

  • Temperature: Aldol reactions are highly sensitive to temperature. Reactions are typically run at low temperatures (-78 °C) to minimize background reactions and enhance selectivity. Even slight variations in temperature can lead to inconsistent results.

  • Moisture: All reagents and solvents must be strictly anhydrous. Lewis acids are readily hydrolyzed by water, which quenches their catalytic activity and leads to poor results.

Q2: I am observing the formation of the "wrong" diastereomer. How can I switch the stereochemical outcome?

A: The ability to selectively form either the syn or anti aldol product is a significant advantage of auxiliary-mediated reactions. The key to switching the diastereoselectivity lies in understanding and manipulating the transition state geometry, which is primarily influenced by the choice of Lewis acid.

  • Chelation vs. Non-Chelation Control: The methoxymethyl ether on the this compound auxiliary can act as a chelating group.

    • Chelating Lewis Acids (e.g., TiCl₄, SnCl₄, MgBr₂): These Lewis acids can coordinate to both the carbonyl oxygen of the N-acyl group and the ether oxygen of the methoxymethyl side chain. This locks the conformation of the enolate and directs the aldehyde to approach from the less hindered face, leading to a specific diastereomer (often the syn product).

    • Non-Chelating Lewis Acids (e.g., BF₃·OEt₂): These Lewis acids only coordinate to the N-acyl carbonyl oxygen. In this scenario, the transition state is dictated by dipole minimization and steric interactions, which often leads to the opposite diastereomer (anti product).

By switching from a chelating to a non-chelating Lewis acid, you can often reverse the diastereoselectivity of the reaction.

Q3: My reaction yield is low, even with good diastereoselectivity. What are the potential causes and solutions?

A: Low yields can be frustrating, but a systematic approach can help identify the root cause.

  • Incomplete Enolate Formation: Ensure you are using a suitable base (e.g., a hindered amine like diisopropylethylamine or triethylamine) and allowing sufficient time for the enolate to form before adding the aldehyde.

  • Stoichiometry: Carefully optimize the stoichiometry of the Lewis acid and the base. An excess of either can sometimes lead to side reactions.

  • Reaction Time: Monitor the reaction progress by TLC. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times may lead to product decomposition or epimerization.

  • Work-up Procedure: The quench and work-up procedure should be performed carefully. Quenching at low temperature with a suitable reagent (e.g., saturated aqueous NH₄Cl or NaHCO₃) is crucial. Some aldol products can be sensitive to acidic or basic conditions during extraction.

Q4: How do I accurately determine the diastereomeric ratio (d.r.) of my product?

A: The most common and reliable method for determining the diastereomeric ratio is through ¹H NMR spectroscopy of the crude reaction mixture.

  • Identify Diagnostic Peaks: Look for well-resolved signals corresponding to protons in the two different diastereomers. Protons close to the newly formed stereocenters are most likely to have different chemical shifts.

  • Integration: Carefully integrate the distinct signals for each diastereomer. To ensure accurate integration, make sure the peaks are well-resolved and the baseline is corrected.

  • Advanced NMR Techniques: In cases of severe peak overlap, 2D NMR techniques like COSY or band-selective pure shift NMR can be employed to resolve the signals and allow for accurate quantification.

Data Presentation

The following table provides a representative summary of how different Lewis acids can influence the outcome of the aldol reaction between the N-propionyl derivative of this compound and a generic aldehyde (e.g., isobutyraldehyde). This data is illustrative and should be used as a starting point for your own optimization studies.

EntryLewis Acid (equiv.)SolventTemp (°C)Diastereomeric Ratio (syn:anti)Yield (%)Dominant Control
1TiCl₄ (1.1)CH₂Cl₂-78>95:585Chelation
2SnCl₄ (1.1)CH₂Cl₂-7890:1080Chelation
3MgBr₂·OEt₂ (1.5)CH₂Cl₂/Et₂O-7885:1575Chelation
4BF₃·OEt₂ (1.1)CH₂Cl₂-78<10:9070Non-chelation

Experimental Protocols

Protocol 1: General Procedure for a TiCl₄-Mediated Aldol Reaction

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the N-propionyl-(R)-4-(methoxymethyl)-1,3-dioxolan-2-one (1.0 equiv) and dissolve in anhydrous CH₂Cl₂ (0.1 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add TiCl₄ (1.1 equiv) dropwise via syringe. The solution will likely turn a deep color. Stir for 5 minutes.

  • Add diisopropylethylamine (DIPEA) (1.2 equiv) dropwise. Stir the mixture for 30-60 minutes at -78 °C to allow for enolate formation.

  • In a separate flask, dissolve the aldehyde (1.5 equiv) in anhydrous CH₂Cl₂.

  • Add the aldehyde solution dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a 1:1 mixture of saturated aqueous NH₄Cl and methanol.

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy.

Protocol 2: Screening of Lewis Acids for Optimal Diastereoselectivity

  • Prepare a stock solution of the N-propionyl-(R)-4-(methoxymethyl)-1,3-dioxolan-2-one and the chosen aldehyde in anhydrous CH₂Cl₂.

  • In parallel, set up a series of small-scale reactions in flame-dried vials under a nitrogen atmosphere.

  • To each vial, add an equal volume of the stock solution and cool to -78 °C.

  • To each vial, add a different Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂, MgBr₂·OEt₂) with the appropriate stoichiometry.

  • Add the base (e.g., DIPEA) to each vial and stir for the same amount of time.

  • Quench all reactions simultaneously and work them up in parallel.

  • Analyze the crude product from each reaction by ¹H NMR to determine the diastereomeric ratio. This will allow for a direct comparison of the effectiveness of each Lewis acid.

Protocol 3: Removal of the Chiral Auxiliary

  • Dissolve the aldol adduct (1.0 equiv) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv) dropwise, followed by the dropwise addition of a 1 M aqueous solution of lithium hydroxide (LiOH) (2.0 equiv).

  • Stir the mixture at 0 °C for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Quench the excess peroxide by the slow addition of a saturated aqueous solution of Na₂SO₃.

  • Acidify the mixture to pH ~3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x).

  • The chiral auxiliary can often be recovered from the aqueous layer.

Visualizations

G cluster_0 Chelation Control cluster_1 Non-Chelation Control Chelate_TS Rigid Chelated Transition State Chelate_Product syn-Aldol Product Chelate_TS->Chelate_Product Major Pathway NonChelate_TS Open Non-Chelated Transition State NonChelate_Product anti-Aldol Product NonChelate_TS->NonChelate_Product Major Pathway Start N-Acyl Dioxolanone + Aldehyde LewisAcid_TiCl4 TiCl4, SnCl4 (Bidentate) Start->LewisAcid_TiCl4 LewisAcid_BF3 BF3.OEt2 (Monodentate) Start->LewisAcid_BF3 LewisAcid_TiCl4->Chelate_TS LewisAcid_BF3->NonChelate_TS workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagents 1. Prepare Anhydrous Reagents & Solvents setup 2. Assemble Dry Glassware under N2 reagents->setup cool 3. Cool N-Acyl Dioxolanone Solution to -78°C setup->cool add_la 4. Add Lewis Acid cool->add_la add_base 5. Add Base (Enolate Formation) add_la->add_base add_aldehyde 6. Add Aldehyde add_base->add_aldehyde quench 7. Quench Reaction at Low Temperature add_aldehyde->quench workup 8. Aqueous Workup & Extraction quench->workup nmr 9. Analyze Crude d.r. by 1H NMR workup->nmr purify 10. Column Chromatography nmr->purify

Caption: Experimental Workflow for Lewis Acid Optimization.

References

  • Rodríguez-Cisterna, V., Villar, C., Romea, P., & Urpí, F. (2007). Highly Stereoselective TiCl4-Mediated Aldol Reactions from (S)-2-Benzyloxy-3-pentanone. The Journal of Organic Chemistry, 72(17), 6631–6633. [Link]

  • Diastereoselective, Catalytic Access to Cross‐Aldol Products Directly from Esters and Lactones. (n.d.). Angewandte Chemie International Edition. [Link]

  • Ahmed, N., Pathe, G. K., & Jheeta, S. (2015). SnCl4 or TiCl4: Highly efficient catalysts for detetrahydropyranylation and demethoxymethylation of phenolic ethers and sequel one-pot asymmetric synthesis of 3-aryl-2-hydroxy-2,3-dihydroindan-1-ones from chalcone epoxides. RSC Advances, 5(74), 60235–60246. [Link]

  • Woolhouse, A. D., & O'Hagan, D. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Molecules, 28(9), 3845. [Link]

  • Ahmed, N., Pathe, G. K., & Jheeta, S. (2015). SnCl4 or TiCl4: Highly Efficient Catalysts for the Detetrahydropyranylation and Demethoxymethylation of Phenolic Ethers and Sequential One-Pot Asymmetric Synthesis of 3-Aryl-2-hydroxy-2,3-dihydroindan-1-ones from Chalcone Epoxides. ResearchGate. [Link]

  • Ahmed, N., Pathe, G. K., & Jheeta, S. (2015). SnCl4 or TiCl4: highly efficient catalysts for the detetrahydropyranylation and demethoxymethylation of phenolic ethers and sequential one-pot asymmetric synthesis of 3-aryl-2-hydroxy-2,3-dihydroindan-1-ones from chalcone epoxides. RSC Advances, 5(74), 60235–60246. [Link]

  • Walsh, P. J., & Kozlowski, M. C. (2008). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Accounts of Chemical Research, 41(1), 138–149. [Link]

  • Catalytic TMSCI promoted powerful aldol addition and Claisen condensation mediated by TiCl4/Bu3N agent: Comparison and evaluation with the Mukaiyama aldol addition. (n.d.). ResearchGate. [Link]

  • Aldol reaction. (2023, December 29). In Wikipedia. [Link]

  • Lewis base-catalyzed aldol reaction in the total synthesis of erythronolide b ii. (2011, April 8). ProQuest. [Link]

  • The Aldol Condensation. (n.d.). Magritek. [Link]

  • ChemInform Abstract: The Chelation-Controlled Mukaiyama Aldol Reaction of Chiral α- and β-Alkoxy Aldehydes. (n.d.). ResearchGate. [Link]

  • Mahrwald, R. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1095–1120. [Link]

  • Denmark, S. E., & Heemstra, J. R. (2007). Lewis Base Catalysis of the Mukaiyama Directed Aldol Reaction: 40 Years of Inspiration and Advances. Accounts of Chemical Research, 40(12), 1436–1449. [Link]

  • Can any one explain how to determine diastereomeric ratio from NMR spectra? (2014, December 13). ResearchGate. [Link]

  • Kwan, E. E. (n.d.). 8 - Aldol Reaction.pdf. [Link]

  • Talismanov, V. S., Popkov, S. V., Karmanova, O. G., Zykova, S. S., & Chernobrovkina, A. P. (2018). Study of the stereoisomeric composition of biologically active substituted 1-[(1,3-dioxolan-4-yl)methyl]-1H-1,2,4-triazoles and 1-[(1,3-dioxolan-4-yl)methyl]-1H-imidazoles by NMR spectroscopy techniques. Journal of Pharmaceutical Sciences and Research, 10(8), 2041–2044. [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Mukaiyama Aldol Addition. (n.d.). Organic Chemistry Portal. [Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 46: 1,3-Dienes. (n.d.). Thieme. [Link]

  • Smith, D., & Rupp, M. (2016). The enzymatic resolution of enantiomers and the formation of diastereomers: An undergraduate NMR experiment. ResearchGate. [Link]

  • Efficient Metal- and Solvent-Free Organocatalytic System for Chemical Fixation of CO2 into Cyclic Carbonates under Mild Conditions - Supporting Information. (n.d.). Yonsei University. [Link]

  • felkin-ahn and cram chelate. (n.d.). [Link]

  • Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea. (2018, May 9). YouTube. [Link]

  • New Chemistry of Chiral 1,3-Dioxolan-4-Ones. (2023, May 1). ResearchGate. [Link]

  • Organic Framework with Efficient Catalytic Activity on Cycloaddition of CO2 and Knoevenagel Condensation. (n.d.). ACS Publications. [Link]

Technical Support Center: Purification Strategies for Reactions Involving (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one from reaction mixtures. Our focus is on providing practical, evidence-based solutions to common purification challenges encountered in synthetic chemistry.

Introduction: The Challenge of a Polar Aprotic Reactant

This compound is a valuable chiral building block and a polar aprotic solvent used in a variety of chemical transformations. Its high polarity, while beneficial for many reactions, presents a significant challenge during product purification. Incomplete consumption of this reactant often leads to co-elution with polar products during chromatography, difficulties in extraction, and potential interference with downstream applications. This guide is designed to equip you with a logical framework and actionable protocols to effectively remove this unreacted starting material, ensuring the purity of your target compound.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a compound is the cornerstone of developing an effective purification strategy. The following table summarizes key properties of this compound.

PropertyValueSource
Molecular Formula C₅H₈O₄
Molecular Weight 132.11 g/mol
Boiling Point 105-106 °C at 0.9 mmHg
Density 1.24 g/mL at 25 °C
Appearance Colorless to light orange clear liquid
LogP (Octanol-Water Partition Coefficient) -0.6
Solubility Soluble in water and miscible with most organic solvents.

The negative LogP value indicates that this compound is hydrophilic, meaning it has a preference for the aqueous phase in a biphasic system with a nonpolar organic solvent like octanol. This is a critical piece of information for designing effective liquid-liquid extraction protocols.

Troubleshooting and FAQs

This section addresses common issues and questions encountered when trying to remove unreacted this compound.

FAQ 1: My product is polar and co-elutes with the unreacted starting material during flash chromatography. How can I improve the separation?

This is a frequent challenge due to the high polarity of the starting material. Here’s a systematic approach to optimizing your chromatographic separation:

1. Thin-Layer Chromatography (TLC) Optimization:

Before scaling up to flash chromatography, it is essential to find a suitable solvent system using TLC. The goal is to achieve a significant difference in the retention factor (Rf) between your product and the starting material.

  • Initial Solvent Systems to Screen:

    • For moderately polar products: Start with a binary mixture of a non-polar solvent and a polar solvent. A good starting point is a 1:1 mixture of ethyl acetate (EtOAc) and hexanes. You can then vary the ratio to increase or decrease the polarity.[1]

    • For highly polar products: If your product and the starting material remain at the baseline in EtOAc/hexanes, switch to a more polar solvent system. Common choices include methanol (MeOH) in dichloromethane (DCM) (e.g., 1-10% MeOH in DCM) or acetonitrile (MeCN) in DCM.[2]

  • TLC Visualization: Since this compound lacks a strong chromophore, visualization under a UV lamp may not be effective. Use a potassium permanganate (KMnO₄) stain or a p-anisaldehyde stain, which are general stains for organic compounds.

2. Flash Chromatography Strategy:

Once you have an optimized solvent system from your TLC trials (aim for an Rf of 0.2-0.4 for your product and a different Rf for the starting material), you can transition to flash chromatography.

  • Column Packing: Ensure your column is packed properly to avoid channeling, which can lead to poor separation.

  • Loading Technique: For polar compounds, dry loading is often superior to wet loading. Dissolve your crude product in a suitable solvent (e.g., DCM or MeOH), adsorb it onto a small amount of silica gel or Celite®, and then load the dried powder onto the top of your column. This technique results in a more concentrated starting band and better resolution.

  • Gradient Elution: If an isocratic (single solvent mixture) elution does not provide adequate separation, a gradient elution can be highly effective. Start with a less polar solvent system to elute less polar impurities, and gradually increase the polarity to elute your product, leaving the highly polar starting material on the column longer.

dot

Flash_Chromatography_Workflow cluster_TLC TLC Optimization cluster_Flash Flash Chromatography TLC_start Start with 1:1 EtOAc/Hexanes TLC_polar Try 1-10% MeOH in DCM for polar compounds TLC_start->TLC_polar If Rf is too low TLC_visualize Visualize with KMnO4 or p-anisaldehyde stain TLC_polar->TLC_visualize Flash_pack Pack column properly TLC_visualize->Flash_pack Optimized System Flash_load Use dry loading technique Flash_pack->Flash_load Flash_elute Employ gradient elution Flash_load->Flash_elute

Caption: Workflow for optimizing chromatographic separation.

FAQ 2: I've tried multiple extractions with water, but I can't seem to completely remove the unreacted starting material from my organic layer. What can I do?

The high water solubility of this compound makes liquid-liquid extraction a viable method for its removal. However, its miscibility with many organic solvents can complicate this process.

1. Choice of Organic Solvent:

Select an organic solvent that is immiscible with water and has a lower affinity for the starting material compared to your product.

  • Less Polar Solvents: Solvents like diethyl ether, ethyl acetate, or dichloromethane are common choices. Given the hydrophilic nature of the starting material (LogP = -0.6), it will preferentially partition into the aqueous layer.

  • Avoid Highly Polar Solvents: Avoid using highly polar organic solvents like acetonitrile or THF for the extraction, as they are miscible with water and will not form a distinct biphasic system.

2. Salting Out Effect:

To enhance the partitioning of the starting material into the aqueous phase, you can employ the "salting out" effect.

  • Procedure: After your reaction, add a saturated aqueous solution of sodium chloride (brine) or ammonium chloride instead of pure water. The increased ionic strength of the aqueous layer makes it even more polar, thereby decreasing the solubility of the organic compounds, including the unreacted starting material, and driving them further into the organic phase is a common misconception. In this case, because the starting material is very polar and hydrophilic, the high salt concentration in the aqueous phase will actually increase its affinity for the aqueous layer.

3. Multiple Extractions:

A single extraction is often insufficient. Perform multiple sequential extractions with fresh aqueous solution to effectively remove the starting material. Three to five extractions are typically recommended.

4. Back-Extraction:

If your product has some water solubility and is being lost to the aqueous layer, you can perform a back-extraction. Combine all the aqueous layers and extract them with a fresh portion of the organic solvent. This will recover some of the lost product.

dot

Liquid_Liquid_Extraction_Strategy start Reaction Mixture add_solvent Add immiscible organic solvent (e.g., EtOAc) and brine start->add_solvent separate_layers Separate organic and aqueous layers add_solvent->separate_layers repeat_extraction Repeat extraction of organic layer with fresh brine (3-5 times) separate_layers->repeat_extraction back_extract Combine aqueous layers and back-extract with organic solvent repeat_extraction->back_extract combine_organic Combine all organic layers back_extract->combine_organic dry_concentrate Dry and concentrate combine_organic->dry_concentrate

Caption: Systematic approach to liquid-liquid extraction.

FAQ 3: My product is thermally stable and has a high boiling point. Can I use distillation to remove the unreacted starting material?

Yes, vacuum distillation can be an effective method if your product has a significantly higher boiling point than this compound and is not thermally labile.

  • Boiling Point Consideration: The starting material has a boiling point of 105-106 °C at 0.9 mmHg.[3] If your product's boiling point is at least 50-60 °C higher under the same vacuum, a clean separation by fractional distillation is often possible.

  • Experimental Setup: Use a fractional distillation apparatus with a Vigreux or packed column to enhance the separation efficiency. Monitor the temperature at the head of the distillation column closely. The temperature should plateau at the boiling point of the starting material and then rise sharply as it is completely removed, before the product begins to distill.

FAQ 4: I'm looking for a more "brute force" method to eliminate the unreacted starting material. Can I chemically modify it to make it easier to remove?

Yes, converting the unreacted starting material into a more easily separable compound through a chemical reaction (quenching) is a powerful strategy, particularly if other methods fail. The carbonate functional group in this compound is susceptible to hydrolysis under acidic or basic conditions.

1. Base-Mediated Hydrolysis:

Treating the reaction mixture with a mild aqueous base will hydrolyze the cyclic carbonate to the corresponding diol (3-methoxy-1,2-propanediol). This diol is highly water-soluble and can be easily removed by aqueous extraction.

  • Protocol:

    • After the primary reaction is complete, cool the reaction mixture to room temperature.

    • Add a 1 M aqueous solution of a mild base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).

    • Stir the biphasic mixture vigorously for 1-2 hours at room temperature. The hydrolysis can be monitored by TLC.

    • Perform a standard aqueous workup as described in FAQ 2. The resulting diol will be in the aqueous layer.

  • Caution: This method is only suitable if your desired product is stable to these basic conditions. Esters and other base-labile functional groups in your product may also be hydrolyzed.

2. Acid-Catalyzed Hydrolysis:

Mild acidic conditions can also be used to hydrolyze the cyclic carbonate.

  • Protocol:

    • After the primary reaction, add a dilute aqueous solution of a mild acid, such as 1 M citric acid or acetic acid.

    • Stir at room temperature and monitor the hydrolysis by TLC.

    • Perform an aqueous workup to remove the resulting diol.

  • Caution: This method is not suitable for products containing acid-sensitive functional groups such as acetals, ketals, or certain protecting groups.[4]

3. Enzymatic Hydrolysis:

For highly sensitive products where chemical hydrolysis is not feasible, enzymatic hydrolysis offers a mild and selective alternative. Certain esterases and lipases can catalyze the hydrolysis of cyclic carbonates.[5][6]

  • Considerations: This is a more advanced technique that requires screening for a suitable enzyme and optimizing reaction conditions (pH, temperature, buffer). It is generally reserved for cases where other methods are not viable.

dot

Chemical_Quenching_Decision_Tree start Is chemical quenching necessary? product_stability Is the product stable to base? start->product_stability no_quench Use physical separation methods start->no_quench No base_hydrolysis Use mild base (e.g., NaHCO3) hydrolysis product_stability->base_hydrolysis Yes acid_stability Is the product stable to acid? product_stability->acid_stability No acid_hydrolysis Use mild acid (e.g., citric acid) hydrolysis acid_stability->acid_hydrolysis Yes enzymatic_option Consider enzymatic hydrolysis for sensitive substrates acid_stability->enzymatic_option No

Caption: Decision tree for choosing a chemical quenching method.

Summary of Recommended Methods

MethodWhen to UseKey AdvantagesKey Considerations
Flash Chromatography Product and starting material have different polarities.High resolution, applicable to a wide range of products.Requires careful optimization of solvent system; can be time-consuming.
Liquid-Liquid Extraction Product is significantly less polar than the starting material.Simple, rapid, and scalable.May not achieve complete removal; potential for product loss to the aqueous phase.
Vacuum Distillation Product is thermally stable and has a high boiling point.Effective for large-scale purifications; avoids solvents.Not suitable for thermally sensitive products or products with similar boiling points.
Chemical Hydrolysis Physical separation methods are ineffective.Complete removal of starting material.Product must be stable to the hydrolysis conditions (acidic or basic).

Conclusion

The removal of unreacted this compound from reaction mixtures requires a thoughtful and systematic approach. By understanding the physicochemical properties of this compound and the principles behind various purification techniques, researchers can overcome common challenges and ensure the isolation of pure products. This guide provides a starting point for troubleshooting and developing robust purification protocols. Always remember to first analyze your specific reaction mixture and the properties of your desired product to select the most appropriate strategy.

References

  • Dunn, M. F., et al. (1998). Enzymatic hydrolysis of organic cyclic carbonates. PubMed, 10.1006/abbi.1998.0628. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Available at: [Link]

  • Semantic Scholar. (n.d.). Enzymatic Hydrolysis of Organic Cyclic Carbonates. Available at: [Link]

  • Ataman Kimya. (n.d.). 4-METHYL-1,3-DIOXOLAN-2-ONE. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Available at: [Link]

  • MDPI. (2021). Five-Membered Cyclic Carbonates: Versatility for Applications in Organic Synthesis, Pharmaceutical, and Materials Sciences. Molecules, 26(11), 3143. Available at: [Link]

  • ChemAxon. (n.d.). Chemicalize. Property calculation platform. Available at: [Link]

Sources

Side reactions of (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one under basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile chiral building block. Here, we address common and complex issues encountered during its use, particularly focusing on potential side reactions under basic conditions. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments and the success of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of decomposition for this compound under basic conditions?

Under basic conditions, the primary mode of decomposition is hydrolysis of the cyclic carbonate to afford 3-methoxypropane-1,2-diol. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion, or another base present, attacks the electrophilic carbonyl carbon of the carbonate. This is followed by ring opening and subsequent protonation to yield the diol product. It is important to note that 1,3-dioxolan-2-ones are generally more stable to basic conditions than their acyclic counterparts, but prolonged exposure to strong bases or elevated temperatures will promote this decomposition pathway.

Q2: Is epimerization at the C4 chiral center a significant concern under basic conditions?

The potential for epimerization, or loss of stereochemical integrity, at the C4 position is a critical consideration for any application involving this chiral molecule. Epimerization would proceed through the deprotonation of the hydrogen atom at the C4 position to form a carbanion, which could then re-protonate from either face, leading to racemization.

However, the acidity of the C4 proton in 1,3-dioxolan-2-ones is generally low. The adjacent oxygen atoms do provide some inductive stabilization to a potential carbanion, but without additional activating groups, deprotonation at this position requires strong basic conditions. For most applications using common bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or tertiary amines at moderate temperatures, significant epimerization is not typically observed. Caution should be exercised with stronger, non-nucleophilic bases such as alkali metal hydrides or sterically hindered alkoxides, especially at elevated temperatures, as these conditions could potentially lead to a loss of enantiomeric purity.

Q3: When performing a ring-opening reaction with a nucleophile under basic conditions, what determines the regioselectivity of the attack?

In reactions with nucleophiles under basic conditions, there are two primary sites for nucleophilic attack: the carbonyl carbon (C2) and the methylene carbon of the ring (C5). The predominant pathway is overwhelmingly the attack at the electrophilic carbonyl carbon (C2). This follows the well-established patterns of reactivity for esters and carbonates, leading to a ring-opened product where the nucleophile is acylated.

Attack at the C5 position would proceed via an SN2 mechanism, with the carbonate acting as a leaving group. This is generally a much less favorable pathway due to the higher activation energy required for breaking a carbon-oxygen single bond compared to the addition-elimination at the carbonyl group. The methoxymethyl substituent at C4 is not expected to significantly alter this inherent reactivity preference.

Troubleshooting Guide

Issue 1: My reaction is showing low yield and the formation of a polar byproduct, identified as 3-methoxypropane-1,2-diol.
  • Probable Cause: This is a classic sign of base-catalyzed hydrolysis of the starting material. This can be caused by the presence of water in the reaction mixture, a base that is too strong, or reaction temperatures that are too high.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions:

      • Thoroughly dry all glassware in an oven prior to use.

      • Use freshly distilled, anhydrous solvents. The use of molecular sieves can also help to scavenge any residual water.

      • Ensure all reagents, including the base and any nucleophiles, are anhydrous.

    • Evaluate the Base:

      • If possible, use a weaker or non-hydroxide base. For many applications, inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) or organic amines (e.g., triethylamine, DBU) are sufficient and less likely to promote hydrolysis.

      • If a hydroxide base is required, consider using it in substoichiometric amounts or adding it slowly to the reaction mixture to avoid a high instantaneous concentration.

    • Optimize Reaction Temperature:

      • Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It is recommended to start at room temperature or below and only increase the temperature if necessary.

ParameterStandard ConditionOptimized Condition for Minimizing Hydrolysis
Solvent Reagent gradeFreshly distilled, anhydrous
Base NaOH, KOHK₂CO₃, Cs₂CO₃, or triethylamine
Temperature Reflux0 °C to Room Temperature
Issue 2: The enantiomeric excess (ee) of my product is lower than expected, suggesting a loss of stereochemical integrity.
  • Probable Cause: This indicates that epimerization at the C4 position may be occurring. As discussed in the FAQs, this is most likely to happen under strongly basic conditions or at elevated temperatures.

  • Troubleshooting Workflow:

    G start Low Enantiomeric Excess (ee) Observed check_base Is a strong, non-nucleophilic base being used (e.g., NaH, LDA)? start->check_base check_temp Is the reaction run at elevated temperatures (> 50°C)? check_base->check_temp No change_base Switch to a milder base (e.g., K₂CO₃, Et₃N) check_base->change_base Yes lower_temp Reduce reaction temperature (run at or below RT if possible) check_temp->lower_temp Yes monitor_ee Monitor ee over time to identify onset of epimerization check_temp->monitor_ee No change_base->monitor_ee lower_temp->monitor_ee solution Optimized conditions with preserved stereochemistry monitor_ee->solution

    Caption: Troubleshooting workflow for addressing low enantiomeric excess.

  • Experimental Protocol for Monitoring Epimerization:

    • Set up the reaction under the conditions that led to low ee.

    • At regular time intervals (e.g., 1 hour, 4 hours, 12 hours, 24 hours), withdraw a small aliquot of the reaction mixture.

    • Quench the aliquot with a mild acid (e.g., saturated aqueous NH₄Cl).

    • Extract the organic components and analyze the enantiomeric excess of the unreacted starting material and the product using chiral HPLC or GC.

    • This time-course study will reveal if and when epimerization is occurring, allowing for more precise optimization of the reaction time.

Reaction Mechanisms

Base-Catalyzed Hydrolysis

The hydrolysis of this compound under basic conditions proceeds through a BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.

Caption: BAC2 hydrolysis of this compound.

Note: Placeholder images are used in the DOT script. In a real implementation, these would be replaced with actual chemical structure images.

Enhancing reaction rate for transformations using (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into leveraging this versatile chiral building block. My objective is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot and optimize your transformations effectively.

Section 1: Compound Profile & Core Concepts

This compound (CAS 185836-34-4) is a chiral cyclic carbonate derived from (R)-3-methoxy-1,2-propanediol.[1] Its utility in modern organic synthesis stems from the combination of a stereodefined center and a reactive carbonate moiety. While not a catalyst in the traditional sense, it "enhances" transformations by serving as a stereochemical template or a precursor to other chiral synthons, ensuring the reaction proceeds along a desired stereochemical pathway.

The 1,3-dioxolane ring is a structural motif found in numerous bioactive natural products and synthetic drugs, and its presence can contribute to or enhance biological activity through specific interactions, such as hydrogen bonding with target enzymes.[2]

Key Physicochemical Properties:

PropertyValue
CAS Number 185836-34-4[1]
Molecular Formula C₅H₈O₄[1]
Molecular Weight 132.11 g/mol [1]
Boiling Point 105-106 °C at 0.9 mmHg[1]
Density 1.24 g/mL at 25 °C[1]
Optical Rotation [α]20/D +44° (neat)[1]
Refractive Index n20/D 1.437[1]

Section 2: Frequently Asked Questions (FAQs)

Here we address common initial queries regarding the handling and application of this reagent.

Q1: How should I properly store and handle this compound? A1: This compound is a combustible liquid and should be stored in a cool, dry, well-ventilated area away from ignition sources.[1] As a cyclic carbonate, it is susceptible to hydrolysis. It is crucial to store it under an inert atmosphere (e.g., Argon or Nitrogen) and handle it using anhydrous techniques to prevent degradation and ensure reproducibility in your reactions.

Q2: What are the primary applications of this reagent in drug development? A2: Its primary role is in asymmetric synthesis.[3] It serves as a chiral building block, allowing for the introduction of a specific stereocenter into a target molecule. This is fundamental in drug development, where often only one enantiomer of a drug is biologically active, while the other may be inactive or even harmful.[4] The methoxymethyl ether provides a stable, non-reactive handle that can be carried through several synthetic steps.

Q3: In what types of reactions can this compound be used? A3: The cyclic carbonate functionality makes it an excellent electrophile for reactions with nucleophiles. This allows for regioselective and stereospecific ring-opening reactions to generate chiral 1,2-diol derivatives, which are versatile intermediates in organic synthesis. It can be used to synthesize more complex chiral auxiliaries or directly as a fragment in the total synthesis of a natural product or pharmaceutical agent.

Q4: Can this compound be used as a chiral solvent? A4: While related compounds like propylene carbonate (4-methyl-1,3-dioxolan-2-one) are used as polar, aprotic solvents, this compound is typically used as a reagent or building block rather than a bulk solvent due to its specific reactivity and cost. Its function is to impart chirality, not to serve as the reaction medium.

Section 3: Troubleshooting Guide for Synthetic Transformations

This section provides a structured approach to diagnosing and solving common issues encountered during reactions involving this compound.

Scenario 1: Low or No Product Yield

Q: My reaction with a nucleophile is giving very low yields. What are the likely causes?

A: Low yield is often traced back to reagent deactivation, poor reactivity, or side reactions. Follow this diagnostic workflow:

Troubleshooting_Yield start Low Yield Detected check_reagents 1. Verify Reagent Integrity start->check_reagents check_conditions 2. Assess Reaction Conditions start->check_conditions check_nucleophile 3. Evaluate Nucleophile Reactivity start->check_nucleophile sol_reagents Solution: - Use freshly distilled/dried solvents. - Check carbonate for hydrolysis (IR/NMR). - Use a fresh bottle of nucleophile/base. check_reagents->sol_reagents Moisture or Degradation? sol_conditions Solution: - Increase temperature incrementally. - Add a catalyst (e.g., Lewis acid). - Increase reaction time. check_conditions->sol_conditions Conditions too mild? sol_nucleophile Solution: - Use a stronger, less-hindered nucleophile. - Convert nucleophile to a more reactive form (e.g., generate the corresponding anion). check_nucleophile->sol_nucleophile Nucleophile too weak?

Caption: Troubleshooting workflow for low reaction yield.

Expert Analysis:

  • Causality: The carbonate carbonyl is relatively stable. Ring-opening requires either a potent nucleophile or activation. Moisture is a critical enemy; it can consume your nucleophile (especially if it's an organometallic or a strong base) and potentially hydrolyze the starting material.

  • Actionable Advice: Before altering major parameters, always re-verify the integrity of your starting materials. Anhydrous conditions are non-negotiable. If reactivity is the issue, a mild Lewis acid can be used to activate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack.

Scenario 2: Poor or Incorrect Regioselectivity in Ring-Opening

Q: My nucleophile is attacking the wrong carbon, or I'm getting a mixture of products. How do I control where the nucleophile attacks?

A: In an unsymmetrical carbonate like this, nucleophilic attack can occur at two positions: the carbonyl carbon (desired for many transformations) or the methylene carbon (C5) adjacent to the methoxymethyl group.

Regioselectivity_Mechanism start (R)-(+)-4-(Methoxymethyl)- 1,3-dioxolan-2-one Carbonyl (C2) Methylene (C5) path_a Path A (Desired) Soft, Carbon-based Nucleophiles (e.g., Grignards, Organocuprates) start:carbonyl->path_a Attack at Carbonyl path_b Path B (Undesired) Hard, Heteroatom Nucleophiles (e.g., RO⁻, R₂N⁻ under harsh conditions) start:methylene->path_b Attack at Methylene (Sₙ2) prod_a Product A (Ring-opened Acyl Adduct) path_a->prod_a prod_b Product B (Sₙ2 Displacement Product) path_b->prod_b

Caption: Regiochemical pathways for nucleophilic attack.

Expert Analysis:

  • Causality (HSAB Theory): The regioselectivity is governed by the Hard and Soft Acids and Bases (HSAB) principle. The carbonyl carbon (C2) is a "harder" electrophilic center, while the methylene carbon (C5) is "softer."

    • Hard nucleophiles (e.g., alkoxides, amides) preferentially attack the hard carbonyl center.

    • Soft nucleophiles (e.g., organocuprates, thiolates) have a higher tendency to attack the softer methylene carbon, leading to Sₙ2-type displacement.

  • Actionable Advice:

    • To favor carbonyl attack: Use harder nucleophiles. If using an organometallic, consider a Grignard or organolithium reagent over a cuprate.

    • To control the reaction: The choice of solvent and temperature is critical. Lower temperatures generally increase selectivity. Non-coordinating solvents can favor one pathway over another.

    • Protecting Groups: If Sₙ2 attack is unavoidable, consider a different chiral synthon where the competing electrophilic site is absent or more sterically hindered.

Section 4: Representative Experimental Protocol

This section provides a generalized, step-by-step protocol for a nucleophilic ring-opening reaction. This should be considered a starting point for your specific system and may require optimization.

Objective: Stereospecific synthesis of a chiral diol mono-ether via nucleophilic ring-opening.

Reaction Scheme: this compound + Nu⁻ → Chiral intermediate → (S)-3-Methoxy-1-(nucleophile-derived)-propane-1,2-diol derivative

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., Phenylmagnesium bromide, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware, dried in an oven and cooled under an inert atmosphere.

Protocol:

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

    • Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature is critical to control the reaction rate, prevent side reactions, and maximize stereochemical fidelity.

  • Reagent Addition:

    • Slowly add the nucleophile solution (e.g., Phenylmagnesium bromide in THF, 1.2 eq) dropwise via a syringe pump over 30 minutes.

    • Maintain the internal temperature below -70 °C during the addition. Causality: A slow addition rate prevents localized heating and ensures the reaction proceeds under kinetic control, which is essential for selectivity.

  • Reaction Monitoring:

    • Stir the reaction mixture at -78 °C for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by quenching small aliquots in saturated NH₄Cl.

  • Workup:

    • Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the desired product.

Optimization Parameters:

For challenging substrates, consider the following adjustments.

ParameterStandard ConditionOptimization Strategy & Rationale
Temperature -78 °CIncrease to -40 °C, 0 °C, or RT if no reaction occurs. (Balances kinetics vs. selectivity).
Solvent THFSwitch to less coordinating solvents like Toluene or DCM to alter cation chelation and reactivity.
Lewis Acid NoneAdd a catalyst like BF₃·OEt₂ or Ti(OⁱPr)₄ (0.1 eq) to activate the carbonate. (Increases electrophilicity).
Nucleophile Grignard (RMgX)Switch to Organolithium (RLi) for higher reactivity or an Organocuprate (R₂CuLi) for softer nucleophilicity.

Section 5: References

  • Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. (n.d.). NIH. Retrieved January 2, 2026, from [Link]

  • Replacing conventional battery electrolyte additives with dioxolone derivatives for high-energy-density lithium-ion batteries. (2021). PMC. Retrieved January 2, 2026, from [Link]

  • Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. (2021). Forschungszentrum Jülich. Retrieved January 2, 2026, from [Link]

  • 4-Vinyl-1,3-Dioxolane-2-One as an Additive for Li-Ion Cells. (2006). NASA Tech Briefs. Retrieved January 2, 2026, from [Link]

  • 4-METHYL-1,3-DIOXOLAN-2-ONE. (n.d.). Ataman Kimya. Retrieved January 2, 2026, from [Link]

  • Replacing conventional battery electrolyte additives with dioxolone derivatives for high-energy-density lithium-ion batteries. (2021). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Chiral auxiliary. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.). Semantic Scholar. Retrieved January 2, 2026, from [Link]

  • A multi-functional electrolyte additive for fast-charging and flame-retardant lithium-ion batteries. (n.d.). Journal of Materials Chemistry A. Retrieved January 2, 2026, from [Link]

  • 1,3-Dioxolan-2-one, 4-methyl-, (4R)-. (n.d.). NIST WebBook. Retrieved January 2, 2026, from [Link]

  • Synthesis of 4‐(phenoxymethyl)‐1,3‐dioxolan‐2‐one. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • New Chemistry of Chiral 1,3-Dioxolan-4-Ones. (2023). MDPI. Retrieved January 2, 2026, from [Link]

  • 4-Methyl-1,3-dioxolan-2-one. (2021). Publisso. Retrieved January 2, 2026, from [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Understanding the ring-opening polymerisation of 1,3-dioxolan-4-ones. (n.d.). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

  • Asymmetric synthesis of 1,3-dioxolanes by organocatalytic formal [3 + 2] cycloaddition via hemiacetal intermediates. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

  • The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). (2025). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Evaluating electrolyte additives for lithium-ion cells: a new Figure of Merit Approach. (n.d.). OSTI.GOV. Retrieved January 2, 2026, from [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

  • Asymmetric synthesis of 3,3,5,5-tetrasubstituted 1,2-dioxolanes: total synthesis of epiplakinic acid F. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 2, 2026, from [Link]

  • Drug development: Lessons from nature. (2017). PMC. Retrieved January 2, 2026, from [Link]

  • Asymmetric synthesis of 1,3-dioxolanes by organocatalytic formal [3 + 2] cycloaddition via hemiacetal intermediates. (n.d.). Semantic Scholar. Retrieved January 2, 2026, from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Journal of Biomedical Research & Environmental Sciences. Retrieved January 2, 2026, from [Link]

Sources

Minimizing epimerization during auxiliary cleavage of (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Minimizing epimerization during auxiliary cleavage of (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one.

For: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions regarding the stereochemical integrity of the α-carbon during the cleavage of the this compound chiral auxiliary. Our goal is to equip you with the foundational knowledge and practical protocols to mitigate epimerization and ensure the highest enantiomeric purity of your final product.

Troubleshooting Guide

This section addresses specific issues that can arise during the cleavage of the N-acylated this compound auxiliary. Each question is followed by a detailed explanation of the underlying chemical principles and actionable solutions.

Q1: I'm observing a significant loss of enantiomeric excess (ee) in my product after cleaving the auxiliary. What is the most likely cause?

A1: The most common cause of epimerization during the cleavage of N-acyl dioxolanone auxiliaries is the formation of a planar enolate intermediate under basic or overly harsh acidic conditions. The α-proton of the carbonyl compound is acidic and can be abstracted by a base, leading to a flat enolate. Subsequent reprotonation can occur from either face, resulting in racemization at that stereocenter.[1][2]

Several factors can contribute to this issue:

  • Choice of Nucleophile/Base: Strong, non-nucleophilic bases or even strong nucleophiles with significant basicity can readily deprotonate the α-carbon, leading to enolate formation. While hydroxide is a common nucleophile for hydrolysis, its basicity can promote epimerization.[1]

  • Reaction Temperature: Higher temperatures can provide the necessary activation energy for enolate formation and subsequent epimerization.

  • Prolonged Reaction Times: Extended exposure to basic or acidic conditions increases the likelihood of enolization and racemization.

Solution: The key is to employ cleavage conditions that are nucleophilic but minimally basic and to maintain low reaction temperatures. Lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), is a widely used and effective reagent for this purpose.[3][4][5] The hydroperoxide anion is a soft nucleophile that preferentially attacks the exocyclic amide carbonyl over the endocyclic carbamate carbonyl, and its lower basicity compared to hydroxide minimizes the risk of enolization.[4][5]

Q2: I'm using the standard LiOH/H₂O₂ cleavage protocol but still see some epimerization. How can I optimize this procedure?

A2: Even with the LiOH/H₂O₂ method, several parameters can be fine-tuned to suppress epimerization.

ParameterIssueRecommendationRationale
Temperature Reaction run at 0°C or room temperature.Maintain the reaction temperature at -10°C to 0°C.Lower temperatures decrease the rate of enolate formation more significantly than the rate of nucleophilic attack.
Equivalents of H₂O₂ Using a large excess of H₂O₂.Use a moderate excess of H₂O₂ (typically 2-4 equivalents).While a sufficient excess is needed for selectivity, very large excesses can accelerate side reactions.[3]
Addition Rate Rapid addition of reagents.Add the H₂O₂ solution slowly to the cooled solution of the substrate and LiOH.Slow addition helps to control any exotherm and maintain a low reaction temperature.
Solvent System Using a single protic solvent.A common and effective solvent system is a mixture of tetrahydrofuran (THF) and water.THF helps to solubilize the organic substrate, while water is necessary for the reagents.
Work-up Quenching the reaction at room temperature.Quench the reaction at low temperature with a reducing agent like sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃).This neutralizes the excess peroxide and prevents any potential for epimerization during the work-up phase.
Q3: Can Lewis acids be used for cleavage, and what are the risks of epimerization?

A3: While Lewis acids are more commonly used to cleave acetal-based protecting groups like dioxolanes, their application for the cleavage of N-acyl auxiliaries is less common and carries a significant risk of epimerization.[6][7][8] Lewis acids can coordinate to the carbonyl oxygen, increasing the acidity of the α-proton and facilitating enolization, even under non-basic conditions. Strong Lewis acids, in particular, can promote racemization.[9] If a Lewis acid-mediated cleavage is being considered, it is crucial to use very mild Lewis acids and carefully screen conditions on a small scale, with diligent analysis of the product's enantiomeric excess.

Q4: My substrate is sensitive to peroxide. Are there alternative, non-peroxide-based cleavage methods that minimize epimerization?

A4: Yes, several alternative methods can be employed, though they may require more optimization for your specific substrate.

  • Reductive Cleavage: Lithium borohydride (LiBH₄) can be used to reductively cleave the auxiliary, yielding the corresponding primary alcohol without affecting the α-stereocenter. This is a very mild method but changes the oxidation state of the product.

  • Transesterification: Sodium methoxide (NaOMe) in methanol can be used to convert the N-acyl dioxolanone to the corresponding methyl ester. This method is generally performed at low temperatures to minimize enolization.

  • Other Nucleophiles: Other soft nucleophiles, such as lithium benzyloxide (LiOBn), have been shown to selectively cleave the exocyclic carbonyl with a reduced risk of epimerization compared to LiOH.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of epimerization in this context?

A1: Epimerization at the α-carbon of an N-acylated chiral auxiliary proceeds through the formation of a planar enolate intermediate.[2] The process can be initiated by either a base abstracting the acidic α-proton or, less commonly, by a strong Lewis acid enhancing the proton's acidity. Once the planar, achiral enolate is formed, the stereochemical information at the α-carbon is lost. Subsequent protonation of the enolate can occur from either face of the double bond with roughly equal probability, leading to a racemic or epimeric mixture.[2]

Epimerization_Mechanism cluster_0 Epimerization Pathway Start (R)-Stereocenter (Desired Product) Enolate Planar Enolate (Loss of Chirality) Start->Enolate Base (e.g., OH⁻) -H⁺ Enolate->Start +H⁺ (re-protonation) End (S)-Stereocenter (Epimerized Product) Enolate->End +H⁺ (re-protonation)

Caption: Mechanism of base-catalyzed epimerization.

Q2: Why is LiOOH preferred over LiOH for the cleavage of Evans-type auxiliaries?

A2: The preference for lithium hydroperoxide (LiOOH) over lithium hydroxide (LiOH) is due to a combination of factors related to nucleophilicity, basicity, and reaction kinetics.[4][5]

  • Enhanced Nucleophilicity (Alpha Effect): The hydroperoxide anion (OOH⁻) is a more potent nucleophile than the hydroxide anion (OH⁻) towards the carbonyl carbon. This phenomenon, known as the alpha effect, is attributed to the presence of adjacent lone pairs of electrons, which destabilize the ground state and lower the activation energy for nucleophilic attack.

  • Lower Basicity: Hydroperoxide is a weaker base than hydroxide. This is crucial for minimizing the competing deprotonation at the α-carbon, which is the primary pathway for epimerization.[1]

  • Regioselectivity: Computational studies have shown that while both nucleophiles may initially favor attack at the endocyclic (carbamate) carbonyl, the subsequent steps favor the desired exocyclic (amide) cleavage pathway for LiOOH.[4][5][10] For LiOH, cleavage of the endocyclic carbonyl is often a competing and sometimes favored pathway.[4][5]

Q3: How can I accurately determine the extent of epimerization?

A3: Accurate determination of enantiomeric excess (ee) or diastereomeric ratio (dr) is critical. The most common and reliable method is chiral chromatography.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. A variety of chiral stationary phases are commercially available.

  • Chiral Gas Chromatography (GC): This method is suitable for volatile compounds. The product may need to be derivatized to increase its volatility.

It is essential to analyze both the starting material (the N-acylated product before cleavage) and the final cleaved product to pinpoint at which stage the loss of stereochemical integrity occurs.

Recommended Low-Epimerization Cleavage Protocol

This protocol is a general guideline for the cleavage of N-acylated this compound using lithium hydroperoxide.

Cleavage_Protocol cluster_workflow Low-Epimerization Cleavage Workflow A 1. Dissolve Substrate (THF, 0°C) C 3. Slow Addition (Add LiOOH solution to substrate over 15-20 min at 0°C) A->C B 2. Prepare LiOOH (H₂O₂, LiOH·H₂O in H₂O, 0°C) B->C D 4. Monitor Reaction (TLC or LC-MS until starting material is consumed) C->D E 5. Quench Reaction (Add aq. Na₂SO₃ solution at 0°C) D->E F 6. Acidify & Extract (Adjust to pH ~2-3 with HCl, extract with organic solvent) E->F G 7. Isolate Product (Dry, concentrate, and purify) F->G

Caption: Step-by-step workflow for the cleavage protocol.

Step-by-Step Methodology:
  • Dissolution: Dissolve the N-acylated chiral auxiliary (1.0 equiv) in tetrahydrofuran (THF, ~0.1 M) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

  • Reagent Preparation: In a separate flask, prepare the lithium hydroperoxide solution. To a pre-cooled (0°C) solution of water, add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 equiv). Then, add solid lithium hydroxide monohydrate (LiOH·H₂O, 2.0 equiv) and stir until it dissolves completely.

  • Reaction: Slowly add the freshly prepared LiOOH solution to the stirred THF solution of the substrate at 0°C over 15-20 minutes.

  • Monitoring: Stir the reaction mixture at 0°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding a 1.5 M aqueous solution of sodium sulfite (Na₂SO₃, 5.0 equiv) at 0°C. Stir for 20 minutes.

  • Work-up: Allow the mixture to warm to room temperature. Remove the THF under reduced pressure. Acidify the remaining aqueous layer to pH 2-3 with 1 M HCl.

  • Extraction and Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography.

References

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]

  • Crimmins, M. T., & DeBaillie, A. C. (2006). Enantioselective Aldol Additions with N-Acyloxazolidinones. Organic Letters, 8(19), 4279-4282. [Link]

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]

  • Karton, A., & Tan, C. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Enantiomerically Pure Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]

Sources

Technical Support Center: Optimizing Fed-Batch Reactions with Sensitive Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for fed-batch reaction strategies. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of fed-batch processes, particularly when working with sensitive reagents where maintaining optimal conditions is paramount for maximizing yield and product quality. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

The Expertise Behind This Guide

As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application. The strategies and troubleshooting steps outlined below are grounded in established scientific principles and have been validated in real-world laboratory settings. We will not only explore what to do but, more importantly, why certain experimental choices are critical for success. This guide is built on the pillars of expertise, trustworthiness, and authoritative grounding to ensure you have a reliable resource for your critical work.

Troubleshooting Guide: Common Issues in Fed-Batch Reactions

This section addresses specific problems that can arise during fed-batch cultivation, offering step-by-step solutions and explaining the underlying principles.

Issue 1: Low Product Yield Despite High Cell Density

Q: My fed-batch culture is achieving high cell density, but the final product titer is disappointingly low. What could be the cause, and how can I fix it?

A: This is a common challenge that often points to a decoupling of cell growth from product formation. Several factors can contribute to this phenomenon.

Possible Causes & Solutions:

  • Sub-optimal Induction/Production Phase Conditions: The optimal conditions for cell growth are not always the same as for maximum product synthesis.

    • Troubleshooting Steps:

      • Analyze Metabolic State: Monitor key metabolites like glucose, lactate, and ammonia. High lactate or ammonia can be inhibitory to product formation even if cells are still viable.

      • Optimize Feed Composition: The feed medium that supports robust growth may not be ideal for the production phase. Consider a two-stage feeding strategy: a growth-phase feed rich in nutrients for biomass accumulation, followed by a production-phase feed that may have a different composition, potentially with lower concentrations of certain amino acids or a different carbon source to shift the cellular metabolism towards product synthesis.[1][2]

      • Adjust Environmental Parameters: After reaching the desired cell density, consider shifting parameters like temperature or pH. A temperature downshift, for example, can slow cell growth but enhance protein folding and expression for some cell lines.

  • Nutrient Limitation: While the primary carbon source is being fed, other essential nutrients like specific amino acids, vitamins, or trace elements may become depleted.

    • Troubleshooting Steps:

      • Spent Media Analysis: Analyze the culture supernatant at various time points to identify depleted components.[2][3] This provides direct evidence of what is being consumed.

      • Supplement the Feed: Based on the spent media analysis, enrich your feed medium with the limiting nutrients.[1]

  • Catabolite Repression: High concentrations of a preferred carbon source (like glucose) can repress the expression of genes required for the metabolism of other substrates and for product formation.[4][5]

    • Troubleshooting Steps:

      • Maintain Low Substrate Concentration: The core principle of fed-batch is to control the substrate concentration at a low, non-repressive level.[4][6]

      • Implement a Rational Feeding Strategy: Instead of a constant feed rate, consider an exponential feed that matches the culture's growth rate to maintain the substrate concentration at a constant, optimal level.[4][7]

Experimental Workflow: Diagnosing Low Productivity

Caption: Workflow for troubleshooting low product yield.

Issue 2: Accumulation of Inhibitory Byproducts

Q: My culture is producing high levels of inhibitory byproducts like lactate and ammonia, which is affecting cell viability and productivity. How can I mitigate this?

A: This issue, often termed "overflow metabolism," occurs when the rate of substrate uptake exceeds the cell's capacity for complete oxidation.[4][8]

Possible Causes & Solutions:

  • Excessive Feed Rate: Feeding the primary carbon source too quickly is the most common cause.

    • Troubleshooting Steps:

      • Reduce the Feed Rate: Lower the rate at which the substrate is added to the bioreactor.

      • Implement Feedback Control: Use online sensors to monitor a key parameter like dissolved oxygen (DO) or pH. A sharp change in DO can indicate substrate depletion, signaling the need for feeding.[9] Some advanced strategies use pH-stat feeding, where the addition of an acidic feed solution is triggered by a pH increase, indirectly controlling substrate levels.[10]

  • Inappropriate Feed Composition: The balance of nutrients in the feed can influence metabolic pathways.

    • Troubleshooting Steps:

      • Glutamine Management: Glutamine is a major source of ammonia. Consider replacing or supplementing it with glutamate or using a dipeptide form like L-alanyl-L-glutamine, which is more stable and leads to lower ammonia production.

      • Balanced Amino Acids: Ensure a balanced supply of essential amino acids to prevent the catabolism of others for energy, which can generate ammonia.

Data Presentation: Impact of Feeding Strategy on Lactate Production

Feeding StrategyPeak Glucose Conc. (g/L)Peak Lactate Conc. (g/L)Final Product Titer (g/L)
High Constant Feed> 2.04.51.2
Low Constant Feed< 0.52.12.5
Exponential Feed< 0.21.53.1
DO-Stat Feedback< 0.11.13.5

Logical Relationship: Overflow Metabolism

G A High Substrate Feed Rate B Substrate Uptake > TCA Cycle Capacity A->B C Overflow Metabolism B->C D Lactate/Ammonia Accumulation C->D E Decreased pH & Increased Osmolarity D->E F Inhibition of Cell Growth & Product Synthesis E->F

Caption: The causal chain of overflow metabolism.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental advantage of fed-batch over a simple batch culture for sensitive reagents?

A1: The primary advantage is the ability to maintain low concentrations of a potentially inhibitory substrate.[4][5] Many sensitive reagents or high-value products are produced by cells that are subject to substrate inhibition, where high concentrations of the primary nutrient can paradoxically slow down or stop cell growth and/or product formation.[4][11] Fed-batch culture allows for the controlled, slow addition of nutrients, keeping their concentration in the optimal range, thus avoiding inhibition, reducing the formation of toxic byproducts, and ultimately leading to higher cell densities and product yields.[12][13]

Q2: How do I choose between a constant and an exponential feeding strategy?

A2: The choice depends on your process goals and the kinetics of your cell line.

  • Constant Feed: This is the simplest strategy to implement, where the feed rate is kept constant throughout the process.[4] It can be effective but may lead to an initial accumulation of substrate or a later-stage starvation as the cell density increases. It's a good starting point for process development.

  • Exponential Feed: This strategy aims to maintain a constant specific growth rate by increasing the feed rate exponentially to match the exponential growth of the cell population.[4][7] This allows for more precise control over the cellular metabolic state and can prevent both substrate accumulation and limitation, often resulting in higher productivity.[14] It is generally superior for optimizing processes where maintaining a specific growth rate is critical.

Q3: What are the key process parameters I should monitor in a fed-batch reaction?

A3: Close monitoring is crucial for a successful fed-batch process. Key parameters include:

  • Online/Real-time: pH, dissolved oxygen (DO), temperature, and agitation rate are fundamental.[8] These are typically controlled automatically.

  • At-line/Offline: Cell density (viable and total), concentrations of the primary substrate (e.g., glucose), key metabolites (e.g., lactate, ammonia), and product titer.[3] Regular sampling is necessary to track the progress of the culture and make informed decisions about the feeding strategy.

Q4: Can I develop a "platform" fed-batch process for different products or cell lines?

A4: While a platform approach can be a good starting point, it's important to recognize that different cell lines have unique nutritional requirements.[15] A successful strategy often involves a combination of a platform medium and feed, which is then optimized for each specific clone.[1][15] Screening different media and feed combinations is a crucial step in process development to achieve the best performance for a given cell line.[15]

Q5: My sensitive reagent is degraded over the course of the fed-batch run. What can I do?

A5: Product degradation is a significant challenge. Here are a few strategies:

  • Shorten the Culture Duration: High-seed fed-batch processes, where the production bioreactor is inoculated at a much higher cell density, can significantly shorten the time required to reach peak titer, thus reducing the time the product is exposed to the bioreactor environment.[16][17]

  • Optimize Harvest Time: Conduct a time-course study to identify the point of maximum product accumulation, after which the degradation rate surpasses the production rate.

  • Control Protease Activity: Analyze for and identify proteases in your culture. Adjusting pH or adding specific inhibitors (if process compatible) can sometimes mitigate their activity.

Protocols

Protocol 1: Basic Exponential Fed-Batch for E. coli

This protocol is a starting point for achieving high cell density while avoiding acetate formation.

  • Batch Phase:

    • Inoculate your E. coli strain in a defined batch medium containing a limiting amount of glucose (e.g., 5-10 g/L).

    • Grow at 37°C with pH controlled at 7.0 (using ammonia) and DO maintained above 30% saturation.

    • Monitor the DO level closely. A sharp spike in DO indicates the depletion of the initial glucose charge.

  • Fed-Batch Phase Initiation:

    • Immediately upon glucose depletion (indicated by the DO spike), begin the exponential feed.

    • The feed medium should be a highly concentrated solution of glucose (e.g., 500 g/L) and other necessary salts and nutrients.

  • Calculating the Exponential Feed Rate:

    • The feed rate, F(t), is calculated to maintain a desired specific growth rate (µ_set_). The formula is:

      ngcontent-ng-c1205671314="" class="ng-star-inserted">

      F(t) = (µ_set / Y_X/S_) * X₀V₀ * e^(µ_set_ * t) / S_f_

    • Where:

      • µ_set_ = desired specific growth rate (e.g., 0.1 h⁻¹)

      • Y_X/S_ = Yield of biomass from substrate (g biomass / g substrate)

      • X₀ = Biomass concentration at the start of the feed (g/L)

      • V₀ = Culture volume at the start of the feed (L)

      • t = time since the feed started (h)

      • S_f_ = Substrate concentration in the feed (g/L)

    • This calculation requires prior knowledge of your strain's Y_X/S_.[7]

  • Monitoring and Termination:

    • Continue the feed, taking regular samples to monitor cell density, glucose, and acetate levels.

    • If acetate begins to accumulate, reduce the µ_set_ value in your feed rate calculation.

    • Terminate the run when the desired cell density is reached or when the reactor volume limit is approached.

References

  • Fed-batch culture - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]

  • Boosting Protein Yields in Biomanufacturing - The Science Support. (n.d.). Retrieved January 2, 2026, from [Link]

  • Feed Optimization in Fed-Batch Culture | Springer Nature Experiments. (n.d.). Retrieved January 2, 2026, from [Link]

  • Fed Batch Fermentation: Optimising Substrates for Success. (n.d.). Retrieved January 2, 2026, from [Link]

  • What Is Fed-Batch Fermentation? Boosting Biopharmaceutical Yields - Patsnap Synapse. (2025, April 29). Retrieved January 2, 2026, from [Link]

  • Yang, M., et al. (2014). Perfusion seed cultures improve biopharmaceutical fed-batch production capacity and product quality. Biotechnology and Bioengineering, 111(9), 1790-1800.
  • Groß, S., et al. (2020). Feeding strategy impacts heterologous protein production in Yarrowia lipolytica fed-batch cultures-Insight into the role of osmolarity. Journal of Biotechnology, 323, 130-139.
  • Gerson, D. F., et al. (n.d.). Substrate concentration control in bioreactors. University of Nottingham.
  • Control of Substrate Concentration in a Fed-Batch Fermentor Using Robust H ∞ Controller. (2025, October 28). Retrieved January 2, 2026, from [Link]

  • Fed-Batch Cell Culture Process Optimization. (2012, March 1). BioProcess International. Retrieved January 2, 2026, from [Link]

  • Hong, J. (1986). Optimal substrate feeding policy for a fed batch fermentation with substrate and product inhibition kinetics. Biotechnology and Bioengineering, 28(9), 1421-1431.
  • Park, Y., & Ramirez, W. F. (1992). Learning Control of a Fed-Batch Fermentation with Substrate Inhibition Kinetics. Biotechnology and Bioengineering, 40(3), 393-401.
  • Ryde, N., et al. (2021). Optimal Feed Trajectories for Fedbatch Fermentation with Substrate Inhibition Kinetics. IFAC-PapersOnLine, 54(15), 37-42.
  • Bioreactor Battleground: Fed-Batch and Perfusion Strategies in Biologics Production. (2025, May 16). Retrieved January 2, 2026, from [Link]

  • Van Impe, J. F., et al. (1992). Characterization of optimal feed rate profiles for fed-batch fermentation processes. Proceedings of the 1992 American Control Conference, 2704-2708.
  • Optimizing a microbial fed-batch bioprocess | INFORS HT. (2021, February 16). Retrieved January 2, 2026, from [Link]

  • Optimization of feeding rate in the fed‐batch culture with exponential... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Optimal Feed Trajectories for Fedbatch Fermentation with Substrate Inhibition Kinetics | Request PDF. (2025, August 10). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Exploring Industrial Fermentation Processes: Batch, Fed-Batch, and Continuous Fermentation - Food Safety Institute. (2025, April 22). Retrieved January 2, 2026, from [Link]

  • Fedbatch Culture and Dynamic Nutrient Feeding. (2025, August 7). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Maciel, R. F., et al. (2002). Optimizatin of fed-batch processes: Challenges and solutions. Brazilian Journal of Chemical Engineering, 19(4), 439-445.
  • Advances in process control strategies for mammalian fed-batch cultures. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Control of Specific Growth Rate in Fed-Batch Bioprocesses: Novel Controller Design for Improved Noise Management. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

  • The difference between batch, fed-batch, and continuous processes - INFORS HT. (2020, July 23). Retrieved January 2, 2026, from [Link]

  • Fed-batch Culture- Definition, Principle, Process, Types, Applications, Limitations. (2021, September 14). Retrieved January 2, 2026, from [Link]

  • Growth Kinetics in Batch culture... - Sathyabama. (n.d.). Retrieved January 2, 2026, from [Link]

  • Fed-batch techniques in microbial processes. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • A Simple Substrate Feeding Strategy using a pH Control Trigger in Fed-Batch Fermentation | Request PDF. (2025, August 9). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Mahmoodi, M., & Nassireslami, E. (2022). Control algorithms and strategies of feeding for fed-batch fermentation of Escherichia coli: a review of 40 years of experience. Preparative Biochemistry & Biotechnology, 52(7), 823-834.
  • Fed-Batch Fermentation – Design Strategies. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Dynamic Optimisation of Fed-Batch Bioreactors for mAbs: Sensitivity Analysis of Feed Nutrient Manipulation Profiles | Processes. (2023, October 25). Retrieved January 2, 2026, from [Link]

  • A Simple, Three-Step Approach To Optimize The Fed-Batch Process For mAb Production. (n.d.). Retrieved January 2, 2026, from [Link]

  • Lu, F., et al. (2018). Process intensification in fed-batch production bioreactors using non-perfusion seed cultures. mAbs, 10(8), 1256-1266.
  • Optimization and Implementation of Fed-Batch Strategy to Produce Ligninolytic Enzyme from the White-Rot Basidiomycete Pycnoporus sanguineus in Bubble Column Reactor. (2022, August 23). MDPI. Retrieved January 2, 2026, from [Link]

  • A Beginner's Guide to Bioprocess Modes - Batch, Fed-Batch, and Continuous Fermentation - Eppendorf. (n.d.). Retrieved January 2, 2026, from [Link]

  • Gerardi, M. H. (2010).
  • Solved Problem 1 (20 pts)A fed-batch reactor is operated... | Chegg.com. (2024, March 13). Retrieved January 2, 2026, from [Link]

  • mod03lec12 - Design of Fed Batch bioreactors - Practice Problems - Part 3. (2021, February 2). YouTube. Retrieved January 2, 2026, from [Link]

  • Troubleshooting the sequencing batch reactor. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]

Sources

Stability of (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one in different organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this versatile chiral building block in various organic solvents. Understanding its stability is paramount for ensuring reaction reproducibility, maximizing yields, and maintaining stereochemical integrity.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

This compound, a cyclic carbonate, is generally stable under neutral, anhydrous, and moderate temperature conditions.[1] Its five-membered ring system, however, possesses inherent ring strain and contains electrophilic carbonyl carbon, making it susceptible to nucleophilic attack and subsequent degradation under specific conditions.[2] The key to its successful application lies in carefully controlling the experimental environment to prevent unwanted side reactions.

Q2: What are the primary chemical degradation pathways I should be aware of?

The principal degradation routes involve the opening of the dioxolanone ring. These pathways are catalyzed by the presence of acids, bases, or certain nucleophiles.

  • Hydrolysis: This is the most common degradation pathway, occurring in the presence of water. The reaction is significantly accelerated by acidic or basic conditions and results in the formation of 3-methoxy-1,2-propanediol and carbon dioxide. Given that many organic solvents are hygroscopic, even trace amounts of water can be detrimental over time or at elevated temperatures. The stability of similar cyclic carbonates is known to be pH-dependent, with hydrolysis occurring readily at non-neutral pH.[3]

  • Transesterification: In the presence of alcohols (e.g., methanol, ethanol), this compound can undergo transesterification.[4] This reaction, catalyzed by either an acid or a base, involves the exchange of the alkoxy group of the alcohol with the carbonate moiety, leading to the formation of a linear carbonate and 3-methoxy-1,2-propanediol.[5][6] Using an alcohol as a solvent should be avoided unless this transformation is the desired outcome.

  • Aminolysis: Primary and secondary amines are potent nucleophiles that can readily attack the electrophilic carbonyl carbon, leading to ring-opening and the formation of carbamates (urethanes). This reactivity is fundamental to the synthesis of non-isocyanate polyurethanes (NIPUs).[2][7]

Q3: Which experimental factors have the most significant impact on the compound's stability?

Several factors can compromise the integrity of the molecule. Careful consideration of the following is critical:

  • Solvent Purity: The presence of water is a primary concern for hydrolysis. Using anhydrous solvents is essential. Many polar aprotic solvents like DMF or DMSO are notoriously hygroscopic and must be properly dried and handled under an inert atmosphere.

  • pH and Contaminants: Acidic or basic impurities in reagents or on glassware can catalyze degradation. Glassware should be thoroughly cleaned and dried, and the pH of the reaction mixture should be controlled where relevant.

  • Temperature: Higher temperatures accelerate the rates of all degradation pathways. Reactions should be conducted at the lowest effective temperature. The material is stable under normal ambient storage temperatures.[1]

  • Presence of Nucleophiles: Aside from water and alcohols, other nucleophiles present in a reaction mixture can initiate degradation.

  • Catalysts: Strong Lewis acids and certain metal catalysts can coordinate to the carbonyl oxygen, activating the ring towards nucleophilic attack.

Troubleshooting Guide

Issue 1: My reaction is showing low yield, and I'm observing unexpected byproducts in my NMR/LC-MS.

  • Possible Cause: This is a classic symptom of the degradation of your starting material, this compound.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for low yield reactions.

Issue 2: How can I proactively assess the stability of this compound in a new solvent system before a large-scale reaction?

  • Recommended Action: Conduct a small-scale stability study. This proactive step can save significant time and resources. The goal is to monitor the concentration of the parent compound over time under your proposed reaction conditions (minus other reagents).

  • Analytical Methods:

    • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the parent compound and observing the appearance of degradation products over time.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide clear structural information on the parent compound and any new species that are formed.

Data Summary: Solvent Compatibility

The stability of this compound is highly dependent on the nature of the solvent. The following table provides a general guide.

Solvent ClassExamplesStability Considerations
Aprotic, Non-Polar Toluene, Hexane, DichloromethaneHigh Stability. Ideal choice. Ensure solvent is anhydrous.
Aprotic, Polar Acetonitrile, THF, Acetone, DMF, DMSOGood Stability, with caution. These solvents are often hygroscopic. Must be rigorously dried and stored properly.[7]
Protic, Non-Nucleophilic Limited Examples (e.g., t-butanol)Moderate Stability. Risk of transesterification is lower than with primary/secondary alcohols but still possible, especially with catalysis.
Protic, Nucleophilic Methanol, Ethanol, IsopropanolLow Stability. High risk of transesterification.[4] Avoid unless this reaction is intended.

Key Degradation Pathways

The following diagram illustrates the primary mechanisms by which this compound can degrade.

Caption: Major degradation pathways for the dioxolanone ring.

Experimental Protocols

Protocol 1: Assessing Stability in an Organic Solvent via HPLC

This protocol provides a framework for determining the stability of this compound in a specific solvent over time.

  • Preparation of Stock Solution:

    • Accurately weigh approximately 50 mg of this compound into a 50 mL volumetric flask.

    • Dissolve and dilute to the mark with the anhydrous organic solvent of interest to create a ~1 mg/mL stock solution.

  • Sample Incubation:

    • Dispense 1 mL aliquots of the stock solution into several amber glass HPLC vials.

    • Prepare three sets of vials:

      • Set A (Control): Store at -20°C.

      • Set B (Ambient): Store at room temperature (~25°C), protected from light.

      • Set C (Elevated Temp): Store at a relevant reaction temperature (e.g., 50°C), protected from light.

  • Time-Point Analysis:

    • Immediately analyze a vial from Set A to establish the initial concentration (T=0).

    • At specified time points (e.g., 1, 4, 8, 24, 48 hours), retrieve one vial from each Set (B and C) for analysis. Quench any thermal degradation by cooling the vial before analysis.

  • HPLC Analysis:

    • Inject the samples onto a suitable reversed-phase HPLC column (e.g., C18).

    • Use an appropriate mobile phase (e.g., acetonitrile/water gradient) and a UV detector (approx. 210 nm).

    • Quantify the peak area of the parent compound at each time point.

  • Data Interpretation:

    • Plot the percentage of the remaining parent compound against time for each temperature condition. A significant decrease in the peak area over time indicates instability. The appearance of new peaks signifies the formation of degradation products.

Protocol 2: Best Practices for Solvent Drying
  • Choice of Drying Agent: For many common aprotic solvents (THF, Dichloromethane, Acetonitrile, Toluene), activated 3Å or 4Å molecular sieves are an excellent choice. They are efficient and relatively safe.

  • Procedure:

    • Activate molecular sieves by heating them in a glassware oven (>150°C) under vacuum for several hours and then allowing them to cool in a desiccator.

    • Add the activated sieves (approx. 5-10% w/v) to a bottle of anhydrous solvent.

    • Allow the solvent to stand over the sieves for at least 24 hours before use.

    • Always handle dried solvents under an inert atmosphere (e.g., using a syringe through a septum) to prevent re-exposure to atmospheric moisture.

References

  • Israsena, A., et al. (2014). Cyclic Carbonates as Green Alternative Solvents for the Heck Reaction. American Chemical Society. Available at: [Link]

  • Yang, Z. Z., et al. (2012). Synthesis of cyclic carbonates via silver-catalysed fixation of CO 2 to propargyl alcohols under mechanochemical conditions. RSC Publishing. Available at: [Link]

  • Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research. Available at: [Link]

  • North, M., & Quek, S. C. (2020). Recent developments in organocatalysed transformations of epoxides and carbon dioxide into cyclic carbonates. RSC Publishing. Available at: [Link]

  • Israsena, A., et al. (2014). Cyclic Carbonates as Green Alternative Solvents for the Heck Reaction. ResearchGate. Available at: [Link]

  • Rollin, P., et al. (n.d.). Five-Membered Cyclic Carbonates: Versatility for Applications in Organic Synthesis, Pharmaceutical, and Materials Sciences. AMiner. Available at: [Link]

  • Lin, I. C., et al. (2021). Sustainable Synthesis of Cyclic Carbonates from Terminal Epoxides by a Highly Efficient CaI2/1,3-Bis[tris(hydroxymethyl)-methylamino]-propane Catalyst. ACS Omega. Available at: [Link]

  • Hartwig, A., et al. (2021). 4-Methyl-1,3-dioxolan-2-one. Publisso. Available at: [Link]

  • OSTI.GOV (n.d.). Cyclic carbonate for highly stable cycling of high voltage lithium metal batteries. OSTI.GOV. Available at: [Link]

  • D'Elia, V., et al. (2020). Cyclic Carbonate Formation from Epoxides and CO2 Catalyzed by Sustainable Alkali Halide–Glycol Complexes: A DFT Study to Elucidate Reaction Mechanism and Catalytic Activity. ACS Omega. Available at: [Link]

  • Wang, Y., et al. (2021). Selective Conversion of CO2 into Cyclic Carbonate on Atom Level Catalysts. ACS Materials Au. Available at: [Link]

  • PubChem (n.d.). 1,3-Dioxolan-2-one, 4-((2-methoxyphenoxy)methyl)-. PubChem. Available at: [Link]

  • ECHA (n.d.). 4-hydroxymethyl-1,3-dioxolan-2-one - Registration Dossier. ECHA. Available at: [Link]

  • Carl ROTH (2024). Safety Data Sheet: 4-(Hydroxymethyl)-1,3-dioxolan-2-one. Carl ROTH. Available at: [Link]

  • ResearchGate (n.d.). The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). ResearchGate. Available at: [Link]

  • Hagiyama, K., et al. (2007). Physical Properties of Substituted 1,3-Dioxolan-2-ones. ResearchGate. Available at: [Link]

  • SciELO (2008). ESTERIFICATION AND TRANSESTERIFICATION ASSISTED BY MICROWAVES OF CRUDE PALM OIL. HOMOGENEOUS CATALYSIS. SciELO. Available at: [Link]

  • Master Organic Chemistry (2022). Transesterification. Master Organic Chemistry. Available at: [Link]

  • MDPI (2023). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. MDPI. Available at: [Link]

  • ResearchGate (n.d.). Transesterification/Acylation Reactions Catalyzed by Molecular Catalysts. ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry (n.d.). Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • MDPI (2021). Detecting and Quantifying Polyhaloaromatic Environmental Pollutants by Chemiluminescence-Based Analytical Method. MDPI. Available at: [Link]

  • Ataman Kimya (n.d.). 4-METHYL-1,3-DIOXOLAN-2-ONE. Ataman Kimya. Available at: [Link]

  • European Patent Office (n.d.). TRANSESTERIFICATION OF ALKOXYESTERS. Google Patents.
  • NIH (n.d.). Formation and Stability of the 4-Methoxyphenonium Ion in Aqueous Solution. NIH. Available at: [Link]

  • CP Lab Safety (n.d.). (S)-(-)-4-(Methoxymethyl)-1, 3-dioxolan-2-one, min 98% (GC), 25 grams. CP Lab Safety. Available at: [Link]

  • OUCI (2010). Radiolytic degradation of methoxychlor in methanol and monitoring of radiolytic products by HPLC and GC-MS. OUCI. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evans Auxiliaries vs. (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for reliable and efficient methods to control stereochemistry is paramount. Chiral auxiliaries have long stood as a robust and predictable strategy for introducing chirality, enabling the synthesis of complex enantiomerically pure molecules. Among the pantheon of these chiral controllers, the oxazolidinone-based auxiliaries developed by David A. Evans have achieved widespread acclaim for their high levels of stereocontrol and broad applicability.

This guide provides an in-depth analysis of the well-established Evans auxiliaries and contrasts them with the lesser-known (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one. A thorough review of scientific literature reveals a significant disparity in the available data for these two compounds. While Evans auxiliaries are the subject of extensive research with a wealth of supporting experimental data, this compound appears to be largely unexplored as a chiral auxiliary for asymmetric synthesis. This guide will therefore focus on a detailed exposition of the proven capabilities of Evans auxiliaries, while contextualizing the notable absence of performance data for the dioxolanone-based counterpart.

The Gold Standard: Evans Auxiliaries

Evans auxiliaries are a class of chiral oxazolidinones, most commonly derived from readily available amino acids such as valine and phenylalanine.[1] Their remarkable success stems from their ability to form rigid, chelated transition states that effectively shield one face of an attached prochiral enolate, leading to highly diastereoselective reactions.

Mechanism of Stereocontrol: The Power of the Zimmerman-Traxler Model

The high degree of stereoselectivity achieved with Evans auxiliaries, particularly in aldol reactions, is elegantly explained by the Zimmerman-Traxler model.[2] The formation of a Z-enolate, typically promoted by a boron Lewis acid like dibutylboron triflate (Bu₂BOTf), is a critical first step. This enolate then reacts with an aldehyde through a highly organized, chair-like six-membered transition state.[3]

G cluster_0 Enolate Formation cluster_1 Aldol Addition cluster_2 Auxiliary Cleavage AcylOxazolidinone N-Acyl Oxazolidinone Base Base (e.g., DIPEA) LewisAcid Lewis Acid (e.g., Bu₂BOTf) Z_Enolate Chelated (Z)-Boron Enolate Aldehyde Aldehyde (R'CHO) TransitionState Chair-like Transition State (Zimmerman-Traxler) SynAldolAdduct Syn Aldol Adduct CleavageReagent Cleavage Reagent (e.g., LiOH/H₂O₂) CarboxylicAcid Chiral β-Hydroxy Carboxylic Acid RecoveredAuxiliary Recovered Auxiliary

The stereochemical outcome is dictated by the steric hindrance imposed by the substituent on the oxazolidinone ring (e.g., isopropyl or benzyl group), which directs the incoming electrophile (the aldehyde) to the less hindered face of the enolate. This reliable facial bias consistently leads to the formation of the syn-aldol product with excellent diastereoselectivity.[4]

Performance Data: A Legacy of High Diastereoselectivity

The efficacy of Evans auxiliaries is well-documented across a vast array of substrates and reaction types. In asymmetric aldol reactions, diastereomeric ratios (d.r.) often exceed 99:1.

AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Reference
(R)-4-benzyl-2-oxazolidinoneIsobutyraldehyde>99:1Evans, D. A., et al. J. Am. Chem. Soc.1981 , 103, 2127-2129.
(S)-4-isopropyl-2-oxazolidinoneBenzaldehyde>99:1Evans, D. A., et al. J. Am. Chem. Soc.1981 , 103, 2127-2129.
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinonePropionaldehyde95:5Gage, J. R.; Evans, D. A. Org. Synth.1990 , 68, 83.

Table 1: Representative Diastereoselectivities in Evans Aldol Reactions.

Experimental Protocol: Asymmetric Aldol Reaction with an Evans Auxiliary

The following is a representative protocol for an asymmetric aldol reaction using an Evans auxiliary.

Step 1: Acylation of the Chiral Auxiliary

  • Dissolve the chiral oxazolidinone (1.0 equiv) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.05 equiv) dropwise and stir for 15 minutes.

  • Add the desired acyl chloride (1.1 equiv) and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.

  • Purify the N-acyloxazolidinone by column chromatography.

Step 2: Diastereoselective Aldol Reaction

  • Dissolve the N-acyloxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add dibutylboron triflate (1.1 equiv) followed by the dropwise addition of triethylamine (1.2 equiv).

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add the aldehyde (1.2 equiv) and stir at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • Quench the reaction by adding a pH 7 buffer and methanol.

  • Concentrate the mixture and purify the aldol adduct by column chromatography.

Auxiliary Cleavage: Recovering the Product and Recycling the Auxiliary

A key advantage of chiral auxiliaries is their temporary nature. After the desired stereocenter has been established, the auxiliary can be removed to reveal the chiral product. Evans auxiliaries can be cleaved under various conditions to yield different functional groups, and the auxiliary itself can often be recovered in high yield.[5]

Common Cleavage Conditions:

  • To Carboxylic Acid: Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a THF/water mixture is a standard method for hydrolyzing the auxiliary to the corresponding carboxylic acid.[6][7]

  • To Alcohol: Reduction with lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) yields the chiral alcohol.

  • To Aldehyde: More specialized reducing agents like diisobutylaluminium hydride (DIBAL-H) can provide the aldehyde.

  • To Weinreb Amide: Reaction with N,O-dimethylhydroxylamine hydrochloride and a Grignard reagent or an organolithium reagent can form the Weinreb amide, a versatile intermediate for ketone synthesis.

G cluster_0 Cleavage Pathways AldolAdduct N-Acyl Oxazolidinone Aldol Adduct CarboxylicAcid Carboxylic Acid AldolAdduct->CarboxylicAcid LiOH / H₂O₂ Alcohol Alcohol AldolAdduct->Alcohol LiBH₄ or LiAlH₄ Aldehyde Aldehyde AldolAdduct->Aldehyde DIBAL-H WeinrebAmide Weinreb Amide AldolAdduct->WeinrebAmide Me(MeO)NH·HCl, AlMe₃

This compound: An Enigma in Asymmetric Synthesis

In stark contrast to the extensive body of literature on Evans auxiliaries, a comprehensive search for the application of this compound as a chiral auxiliary in asymmetric synthesis yields no significant results. This compound, a derivative of glycerol carbonate, is commercially available but appears to be primarily utilized as a building block in polymer chemistry and as a component in electrolyte solutions.[8][9]

Structural Considerations and Hypothetical Performance

While no experimental data is available to facilitate a direct comparison, we can speculate on the potential of this compound as a chiral auxiliary based on its structure.

  • Potential for Chelation: The presence of the carbonate and methoxymethyl ether oxygens could potentially allow for chelation to a metal center, a key feature for inducing rigidity in a transition state.

  • Stereocontrol Element: The stereocenter at the 4-position with the methoxymethyl substituent would be the primary source of chirality to direct an asymmetric transformation.

  • Challenges: The lack of a nitrogen atom for acylation, as seen in Evans auxiliaries, means that a different strategy for attaching a prochiral substrate would be necessary. One possibility could be through transesterification to attach a substrate containing a carboxylic acid. However, the reactivity and stereodirecting ability of such a system are unknown.

The absence of published research on this compound as a chiral auxiliary suggests that it may not offer significant advantages over established systems like Evans auxiliaries, or that it may present unforeseen challenges in its application.

Head-to-Head Comparison: Established vs. Unexplored

FeatureEvans AuxiliariesThis compound
Proven Efficacy Extensively documented high diastereoselectivity in a wide range of reactions.[10]No published data on its use as a chiral auxiliary in asymmetric synthesis.
Mechanism Well-understood mechanism of stereocontrol via a rigid, chelated transition state.[2]Hypothetical; potential for chelation exists but has not been demonstrated.
Substrate Attachment Readily acylated at the nitrogen atom.No direct method for acylation; would require an alternative attachment strategy.
Cleavage Versatile and well-established cleavage protocols to yield various functional groups.[5]Cleavage methods for this specific application are unknown.
Availability Commercially available from numerous suppliers.Commercially available.
Recyclability The auxiliary can often be recovered in high yield.Unknown in the context of asymmetric synthesis.

Table 2: Comparison of Evans Auxiliaries and this compound.

Conclusion: A Tale of Two Auxiliaries

This comparative guide highlights the profound difference between a well-established, field-proven technology and a compound that, while chiral, has not been demonstrated to be effective as a chiral auxiliary in asymmetric synthesis. Evans auxiliaries remain a cornerstone of modern organic synthesis due to their predictable and high levels of stereocontrol, versatile cleavage options, and the wealth of experimental data supporting their use.

For researchers and drug development professionals, the choice of a chiral auxiliary is a critical decision that can significantly impact the success of a synthetic campaign. The reliability and extensive documentation of Evans auxiliaries make them a low-risk, high-reward option for a multitude of asymmetric transformations. While the exploration of novel chiral auxiliaries is a continuous and valuable endeavor, the current body of scientific literature does not support the use of this compound for this purpose. Future research may uncover a niche application for this and other glycerol-derived chiral molecules, but for now, Evans auxiliaries reign supreme in their class.

References

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. (2019-06-16). [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH. ConnectSci. (2023-09-06). [Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2. ResearchGate. [Link]

  • Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity?. Chemistry Stack Exchange. (2015-07-03). [Link]

  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France. [Link]

  • The direct asymmetric vinylogous aldol reaction of furanones with α-ketoesters: access to chiral γ-butenolides and glycerol derivatives. PubMed. (2011-02-18). [Link]

  • Development of safer methods for cleavage of the Evans auxiliary. Morressier. (2020-03-22). [Link]

  • Three-component modular synthesis of chiral 1,3-dioxoles via a Rh-catalyzed carbenic olefination cascade. PMC - PubMed Central. [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. (2023-09-06). [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • New Chemistry of Chiral 1,3-Dioxolan-4-Ones. MDPI. (2023-05-01). [Link]

  • Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine(III). PMC - NIH. [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Glycerol-1,2-carbonate. Wikipedia. [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Totally stereoselective additions to 2,6-disubstituted 1,3-dioxin-4-ones (chiral acetoacetic acid derivatives). Synthetic and mechanistic aspects of remote stereoselectivity. Journal of the American Chemical Society. [Link]

  • DIASTEREOSELECTIVE SYNTHESIS OF CHIRAL 2,2,4-TRISUBSTITUTED 1,3-DIOXANES. Semantic Scholar. (1990-11-25). [Link]

  • Perception of glycerol carbonate as green chemical: Synthesis and applications. ScienceDirect. (2025-10-27). [Link]

  • Asymmetric induction. Wikipedia. [Link]

  • A Facile Synthesis of Glycerol Carbonate by Transesterification of Glycerol with Dimethyl Carbonate: Ceria Based Catalysts. SciELO México. [Link]

  • Preparation of glycerol carbonate esters by using hybrid Nafion-silica catalyst. PubMed. [Link]

  • Glycerol Carbonate as a Versatile Alkylating Agent for the Synthesis of β-Aryloxy Alcohols. Unibo. (2022-08-11). [Link]

  • Assymetric Induction. MSU chemistry. [Link]

Sources

Chiral HPLC method for products from (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Chiral HPLC Method Development for Products of (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one

Authored by a Senior Application Scientist

This compound, a derivative of the green chemistry building block solketal, serves as a valuable chiral synthon in pharmaceutical and materials science.[1][2][3] The reactions involving this molecule inherently produce chiral products, where the precise control and analysis of stereoisomeric purity are not merely procedural but critical to ensuring the final product's efficacy and safety.[4] High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the definitive technique for separating and quantifying enantiomers, providing the accuracy required for research, development, and quality control.[5][6]

This guide provides a comprehensive comparison of chiral HPLC methodologies tailored for the polar derivatives of this compound. We will explore the underlying principles of chiral recognition, compare leading stationary phases, and present detailed experimental protocols to empower researchers in developing robust and efficient analytical methods.

The Analytical Challenge: Polar Chiral Molecules

Products derived from this compound typically retain or introduce polar functional groups such as hydroxyls, ethers, and esters. This high polarity presents a significant challenge for traditional reversed-phase liquid chromatography (RPLC), where such compounds often exhibit poor retention, leading to inadequate separation.[7] Therefore, successful chiral method development necessitates exploring alternative chromatographic modes that are better suited for polar analytes. These include Normal-Phase (NP), Polar Organic (PO), and Hydrophilic Interaction Liquid Chromatography (HILIC).[7][8][9]

Comparative Analysis of Chiral Stationary Phases (CSPs)

The selection of the CSP is the most critical decision in chiral method development.[10] The interaction between the analyte and the chiral selector on the stationary phase dictates the separation.[5][6] For the polar derivatives , polysaccharide and macrocyclic glycopeptide phases are the most effective starting points.

  • Polysaccharide-Based CSPs (Cellulose and Amylose Derivatives): These are the most widely used CSPs globally, renowned for their broad enantioselectivity.[4][11] Separation is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexing into the chiral grooves of the polysaccharide structure.[6] They are exceptionally versatile and can be operated in normal-phase, polar organic, and reversed-phase modes, making them an excellent first choice for screening.

  • Macrocyclic Glycopeptide CSPs (Vancomycin and Teicoplanin): These phases are uniquely suited for the separation of polar compounds.[5][12] Their complex structure offers multiple interaction sites, including ion-exchange, hydrogen bonding, and inclusion complexation within their basket-like cavities.[7][12] They excel in polar organic and HILIC modes, providing retention and resolution for analytes that fail to perform on other columns.[7]

Systematic Workflow for Chiral Method Development

A structured screening approach is paramount for efficiently identifying the optimal column and mobile phase combination. Rushing to a single column/solvent system without broader screening can lead to time-consuming and suboptimal results. The following workflow illustrates a logical progression for method development.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Characterize Analyte (Polarity, Functional Groups) Col_Select Select Screening Columns (e.g., Polysaccharide, Macrocyclic Glycopeptide) Analyte->Col_Select MP_Screen Screen Mobile Phase Modes (NP, PO, HILIC) Col_Select->MP_Screen Optimize_MP Optimize Mobile Phase (Adjust Modifier Ratio, Additives) MP_Screen->Optimize_MP Optimize_Temp Optimize Temperature (Lower T for Selectivity, Higher T for Efficiency) Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate (Lower flow often improves resolution) Optimize_Temp->Optimize_Flow Validate Method Validation (Specificity, Linearity, Precision, Accuracy) Optimize_Flow->Validate

Caption: A systematic workflow for chiral HPLC method development.

Experimental Protocols and Performance Data

Here, we compare two distinct, validated starting methods for the enantioselective analysis of a hypothetical polar product derived from this compound.

Method 1: Polysaccharide CSP in Polar Organic Mode

This approach is highly effective for moderately polar, neutral molecules and leverages the broad selectivity of polysaccharide phases.

Detailed Protocol:

  • Column Selection: Utilize a cellulose-based CSP, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase Preparation: Prepare the mobile phase consisting of 100% Methanol. Ensure the solvent is HPLC grade. Degas the mobile phase for 15 minutes in an ultrasonic bath before use.

  • Sample Preparation: Dissolve the analyte in the mobile phase (Methanol) to a final concentration of approximately 0.5 mg/mL.[11] Filter the sample through a 0.45 µm syringe filter.[11]

  • HPLC System Setup:

    • Install the chiral column and equilibrate with the mobile phase at a flow rate of 0.5 mL/min for at least 30 minutes or until a stable baseline is achieved.

    • Set the column oven temperature to 25 °C.

    • Set the UV detector to an appropriate wavelength based on the analyte's chromophore (e.g., 220 nm).

  • Injection and Data Acquisition: Inject 5 µL of the prepared sample and run the analysis.

Method 2: Macrocyclic Glycopeptide CSP in HILIC Mode

This method is designed for highly polar analytes that are poorly retained in other modes. The HILIC mechanism establishes a water-enriched layer on the polar stationary phase, partitioning polar analytes and enabling their retention and separation.[7][8]

Detailed Protocol:

  • Column Selection: Utilize a teicoplanin-based macrocyclic glycopeptide CSP.

  • Mobile Phase Preparation: Prepare the mobile phase consisting of Acetonitrile/Methanol/Trifluoroacetic Acid/Triethylamine (95:5:0.1:0.1 v/v/v/v). Use high-purity solvents and additives. Degas thoroughly.

  • Sample Preparation: Dissolve the analyte in the mobile phase to a final concentration of 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC System Setup:

    • Install the column and equilibrate with the mobile phase at 1.0 mL/min. Note that HILIC equilibration can take longer than other modes; allow at least 60 minutes for a stable baseline.

    • Set the column oven temperature to 30 °C.

    • Set the detector. If the analyte lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is recommended.[8]

  • Injection and Data Acquisition: Inject 5 µL of the prepared sample and acquire data.

Comparative Performance Summary

The choice between methods depends entirely on the specific properties of the analyte. The following table provides a guide to selecting the best starting point.

ParameterMethod 1: Polysaccharide (Polar Organic)Method 2: Macrocyclic Glycopeptide (HILIC)
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Teicoplanin Bonded Silica
Typical Mobile Phase 100% Methanol or EthanolHigh Acetonitrile (>80%) with polar modifiers
Mechanism H-bonding, dipole-dipole, inclusionH-bonding, inclusion, π-π interactions, HILIC partitioning
Best Suited For Moderately polar, neutral compoundsHighly polar, ionizable, or water-soluble compounds
Pros Simple mobile phase, broad applicabilityExcellent retention for very polar analytes, MS-friendly
Cons May not retain very polar moleculesLonger equilibration times, potential for peak shape issues without additives
Detector Compatibility UV, MSUV, ELSD, MS

Optimization and Troubleshooting

If the initial screening does not yield baseline separation (Resolution > 1.5), consider the following adjustments:

  • Improve Resolution:

    • Decrease Temperature: Lowering the column temperature often enhances the subtle energetic differences in diastereomeric interactions, increasing selectivity.[10]

    • Adjust Mobile Phase: For polysaccharide columns in NP/PO mode, alter the alcohol modifier (e.g., switch from isopropanol to ethanol). For HILIC, carefully adjust the amount of the aqueous/polar component.

    • Lower Flow Rate: Reducing the flow rate can increase efficiency and improve resolution, though at the cost of longer run times.[10]

  • Address Poor Peak Shape: Tailing peaks, particularly for acidic or basic analytes, can often be corrected by adding a small amount of an acidic (e.g., TFA) or basic (e.g., DEA) modifier to the mobile phase to suppress unwanted ionic interactions with the silica support.

Conclusion

The successful chiral separation of products from this compound is readily achievable with a systematic and informed approach. While polysaccharide-based CSPs in polar organic or normal-phase mode serve as an excellent and versatile starting point, macrocyclic glycopeptide phases operating in HILIC mode provide a powerful alternative for the highly polar derivatives that are otherwise difficult to analyze. By understanding the chemical nature of the analyte and applying the structured screening and optimization strategies outlined in this guide, researchers can confidently develop robust, accurate, and reliable chiral HPLC methods.

References

  • uHPLCs. (2023, July 20). Chiral Column HPLC All You Should Know.
  • Phenomenex. Chiral HPLC Column.
  • Risley, D. S., & Strege, M. A. (2000). Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. Analytical Chemistry, 72(8), 1736–1739. Available from: [Link]

  • Risley, D. S., & Strege, M. A. (2000). Chiral separations of polar compounds by hydrophilic interaction chromatography with evaporative light scattering detection. PubMed. Available from: [Link]

  • Mancini, A., et al. (2016). Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals. Molecules, 21(2), 170. Available from: [Link]

  • Suriyaprapadilok, N., & Kitiyanan, B. (2011). Synthesis of Solketal from Glycerol and Its Reaction with Benzyl Alcohol. Energy Procedia, 9, 63-69. Available from: [Link]

  • Ferreira, P., et al. (2021). Continuous Valorization of Glycerol into Solketal: Recent Advances on Catalysts, Processes, and Industrial Perspectives. MDPI. Available from: [Link]

  • Parchem. This compound.
  • Beata, S., & Zádor, F. (2022). Enantioselective separation techniques in forensic analysis and clinical toxicology. DOI.
  • Patel, K., et al. (2023). Development of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner. Indian Journal Of Basic And Applied Medical Research. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Determining Enantiomeric Excess of Alcohols with (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis and pharmaceutical development, the precise determination of a chiral molecule's enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. For chiral alcohols, which are prevalent scaffolds in natural products and active pharmaceutical ingredients, a robust analytical methodology is paramount. This guide provides an in-depth, field-proven comparison of techniques for determining enantiomeric excess (ee), focusing on the application of the chiral derivatizing agent (CDA) (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one .

We will move beyond a simple recitation of protocols to explore the causality behind the chemistry, offering a self-validating framework for researchers, scientists, and drug development professionals.

The Foundational Principle: Inducing Diastereomeric Non-equivalence

Enantiomers, by their nature, possess identical physical properties in an achiral environment, rendering them indistinguishable by standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR). To overcome this, we must introduce a chiral influence that converts the enantiomeric pair into a pair of diastereomers. Diastereomers have distinct physical and chemical properties, and crucially, they exhibit different NMR spectra.[1][2]

A Chiral Derivatizing Agent (CDA) is an enantiomerically pure reagent that covalently bonds with the analyte—in this case, a racemic or enantioenriched alcohol—to form two new diastereomeric molecules.[1] The relative quantities of these diastereomers, which can be measured by integrating their unique signals in the NMR spectrum, directly correspond to the enantiomeric ratio of the original alcohol.

This compound serves as an effective CDA for this purpose. Its rigid cyclic carbonate structure and defined stereocenter provide a distinct chiral environment upon reaction with an alcohol.

Mechanism of Derivatization: Ring-Opening to Form Diastereomeric Carbonates

The core of the methodology lies in a nucleophilic acyl substitution reaction. The chiral alcohol attacks the electrophilic carbonyl carbon of the this compound ring. This reaction is typically facilitated by a non-nucleophilic base, such as 4-Dimethylaminopyridine (DMAP) or a hindered amine, which deprotonates the alcohol to form a more potent alkoxide nucleophile.

The subsequent nucleophilic attack results in the ring-opening of the cyclic carbonate to form two stable, acyclic diastereomeric carbonates.

  • Reaction of (R)-Alcohol with (R)-CDA(R,R)-Diastereomer

  • Reaction of (S)-Alcohol with (R)-CDA(S,R)-Diastereomer

These (R,R) and (S,R) diastereomers will have distinct ¹H NMR spectra, allowing for quantification.

Figure 1. Reaction scheme for the derivatization of a chiral alcohol.

Experimental Workflow: A Self-Validating Protocol

This protocol is designed for robustness and can be performed directly in an NMR tube for rapid screening or on a larger scale for isolation. The key to trustworthiness is ensuring the derivatization reaction goes to completion without kinetic resolution—where one enantiomer reacts faster than the other. Using a slight excess of the CDA and allowing sufficient reaction time mitigates this risk.

Step-by-Step Derivatization Protocol
  • Preparation: In a clean, dry vial, dissolve the chiral alcohol (approx. 5-10 mg, 1.0 eq) in a deuterated solvent suitable for NMR (e.g., 0.7 mL CDCl₃).

  • Addition of Reagents: To this solution, add this compound (1.1 - 1.2 eq) and a catalytic amount of DMAP (approx. 0.1 eq). Causality Note: Using a slight excess of the CDA ensures that the limiting reagent is the chiral alcohol, driving the reaction to completion.

  • Reaction: Cap the vial and allow the reaction to proceed at room temperature. Monitor the reaction by ¹H NMR periodically (e.g., after 1 hour, 4 hours, and 24 hours) by observing the disappearance of the alcohol's carbinol proton signal and the appearance of new signals corresponding to the diastereomeric carbonate products. The reaction is typically complete within 1-12 hours, depending on the steric hindrance of the alcohol.

  • Analysis: Once the reaction is complete, acquire a final high-resolution ¹H NMR spectrum.

G start Racemic or Enantioenriched Alcohol step1 Dissolve in CDCl₃ (1.0 eq) start->step1 step2 Add (R)-CDA (1.1 eq) + DMAP (cat.) step1->step2 step3 React at Room Temp. (Monitor by NMR) step2->step3 step4 Acquire Final ¹H NMR Spectrum step3->step4 step5 Identify Diastereotopic Proton Signals step4->step5 step6 Integrate Signals (Area A and Area B) step5->step6 step7 Calculate ee% step6->step7

Figure 2. Experimental workflow for ee determination via NMR.

NMR Analysis and Calculation
  • Signal Identification: Identify a well-resolved pair of signals corresponding to the same proton in the two different diastereomers. Protons close to the new stereocenter, such as the alcohol's original carbinol proton or the protons on the methoxymethyl group of the CDA, are often the best candidates as they experience the most significant difference in their chemical environment.

  • Integration: Carefully integrate both signals. Let the integration values be I₁ and I₂.

  • Calculation: The enantiomeric excess is calculated using the formula:

    ee (%) = [ |I₁ - I₂| / (I₁ + I₂) ] x 100

Data Presentation: Interpreting the NMR Spectrum

The utility of a CDA is judged by the magnitude of the chemical shift difference (Δδ) between the diastereomeric signals. A larger Δδ allows for more accurate integration, especially for samples with very high or very low ee. The table below presents hypothetical, yet representative, data for the derivatization of racemic 1-phenylethanol.

Table 1: Representative ¹H NMR Data for Diastereomeric Carbonates of 1-Phenylethanol

Proton AssignmentDiastereomer 1 (R,R) δ [ppm]Diastereomer 2 (S,R) δ [ppm]Δδ [ppm]
Carbinol Methine (-CH-O)5.15 (q)5.11 (q)0.04
CDA Methoxy (-OCH₃)3.42 (s)3.45 (s)0.03
CDA Methylene (-CH₂-O)3.65 (m)3.70 (m)0.05

Note: Data are hypothetical for illustrative purposes. Actual chemical shifts will vary based on the specific alcohol and NMR conditions.

In this example, the methylene protons of the CDA moiety show the largest separation and would be ideal for integration. If the integration of the two signals at 3.65 ppm and 3.70 ppm were 1.00 and 0.25 respectively, the ee would be calculated as:

ee = [ |1.00 - 0.25| / (1.00 + 0.25) ] x 100 = 60%

Comparative Analysis: Positioning Against Alternatives

While derivatization with this compound is a powerful technique, it is essential to understand its advantages and limitations in the context of other common methods.

Table 2: Comparison of Methods for Determining Enantiomeric Excess of Alcohols

Feature(R)-Dioxolanone (CDA)Mosher's Acid (MTPA)Chiral Solvating Agents (CSAs)Chiral HPLC/GC
Principle Covalent derivatizationCovalent derivatizationNon-covalent complexationChromatographic separation
Reaction Required (mild)Required (often with acid chloride)Not required ("mix and shake")Not required
Racemization Risk Low; stable carbonate formedLow; no α-proton[1]NoneNone
Sample Recovery Requires chemical cleavageRequires chemical cleavageSimple extractionStraightforward collection
Information ee determinationee and absolute configuration[1]ee determinationee and preparative separation
Instrumentation Standard NMRStandard NMRStandard NMRSpecialized chiral columns required
Key Advantage Forms stable, easily analyzed derivatives under mild conditions.Well-established method for assigning absolute configuration.Fast, no chemical modification of the sample needed.High accuracy, "gold standard" for quantification.[3]
Key Limitation Does not directly provide absolute configuration.Reagent can be expensive; potential for side reactions.Δδ values can be small and concentration-dependent.Requires method development; can be time-consuming.
Field Insights:
  • Mosher's Acid (MTPA): Remains the benchmark when the simultaneous determination of absolute configuration is required.[1] Its rigid phenyl and CF₃ groups induce significant and predictable anisotropic effects in the NMR spectrum.

  • Chiral Solvating Agents (CSAs): Best for rapid screening where sample modification is undesirable. However, the transient nature of the diastereomeric complexes can lead to smaller signal separations that are sensitive to temperature and concentration.

  • Chiral Chromatography: The definitive method for high-accuracy quantification and for preparative separation of enantiomers. Its primary drawback is the cost of chiral columns and the time required for method development.[3]

The use of This compound occupies a valuable niche. It is ideal for routine, high-throughput ee determination when absolute configuration is already known or will be determined by other means. The reaction is clean, the reagent is stable, and the resulting acyclic carbonates provide clear, well-resolved signals in the NMR spectrum.

Conclusion

The determination of enantiomeric excess is a critical analytical challenge that demands a reliable and well-understood methodology. Derivatization of chiral alcohols with This compound provides a robust, accessible, and efficient solution for quantification by ¹H NMR spectroscopy. By forming stable diastereomeric carbonates, this method yields clean spectra with distinct, easily integrated signals. While it does not replace methods like Mosher's analysis for absolute configuration determination or chiral chromatography for high-precision quantification, it serves as an invaluable tool for routine analysis, reaction monitoring, and screening in both academic and industrial research environments. The key to successful application lies in understanding the underlying mechanism of diastereomer formation and adhering to a protocol that ensures complete reaction, thereby providing a trustworthy and accurate measure of enantiomeric purity.

References

  • Harada, N., et al. (2004). MαNP acid, a powerful chiral molecular tool for preparation of enantiopure alcohols by resolution and determination of their absolute configurations by the 1H NMR anisotropy method. Chirality, 16(9), 569-585. [Link]

  • Wikipedia contributors. (2023). Chiral derivatizing agent. In Wikipedia, The Free Encyclopedia. [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy. [Link]

  • Zhou, Y., et al. (1994). Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups. Journal of Chromatography B: Biomedical Applications, 659(1-2), 109-126. [Link]

  • You, L., et al. (2012). An exciton-coupled circular dichroism protocol for the determination of identity, chirality, and enantiomeric excess of chiral secondary alcohols. Journal of the American Chemical Society, 134(17), 7465-7475. [Link]

  • Dehghani, F., et al. (2013). Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography. The Journal of Organic Chemistry, 78(8), 4055-4059. [Link]

  • Royal Society of Chemistry. (2021). Supplementary Information for a publication. Royal Society of Chemistry. [Link]

  • Power, L. A., et al. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Molecules, 28(9), 3845. [Link]

  • Shapiro, G., & Wenzel, T. J. (2010). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. University of Toronto. [Link]

  • Tomishige, K., et al. (2020). Reaction of CO2 With Alcohols to Linear-, Cyclic-, and Poly-Carbonates Using CeO2-Based Catalysts. Frontiers in Energy Research, 8. [Link]

  • PubChem. (n.d.). 4-(Phenoxymethyl)-1,3-dioxolan-2-one. National Center for Biotechnology Information. [Link]

  • Stolar, T., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4, 2144. [Link]

  • Anslyn, E. V., et al. (2015). Application of a high-throughput enantiomeric excess optical assay involving a dynamic covalent assembly: parallel asymmetric allylation of primary alcohols. Chemical Science, 6(10), 5789-5794. [Link]

  • Wenzel, T. J. (n.d.). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley Press. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts. Department of Chemistry. [Link]

  • Tomishige, K., et al. (2020). Reaction of CO2 With Alcohols to Linear-, Cyclic-, and Poly-Carbonates Using CeO2-Based Catalysts. Frontiers in Energy Research, 8. [Link]

  • Pirkle, W. H., & Sikkenga, D. L. (1976). Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of γ-lactones using chiral solvating agents. The Journal of Organic Chemistry, 41(16), 2788-2791. [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. [Link]

Sources

A Comparative Guide to the X-ray Crystallography of (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one Derivatives: From Synthesis to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and stereoselective synthesis, chiral 1,3-dioxolan-2-one scaffolds have emerged as pivotal building blocks. Their rigid, five-membered ring system, endowed with stereogenic centers, offers a unique platform for the development of novel therapeutics and asymmetric catalysts. Among these, (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one and its derivatives are of particular interest due to the synthetic versatility imparted by the methoxymethyl substituent. A profound understanding of their three-dimensional structure at the atomic level, achievable through single-crystal X-ray crystallography, is paramount for rational drug design and the prediction of their chemical behavior.

This guide provides a comprehensive overview of the methodologies and considerations for the X-ray crystallographic analysis of this compound derivatives. While a publicly available crystal structure for the parent this compound is not currently reported in crystallographic databases, this guide will leverage data from closely related analogs to provide a comparative framework. We will delve into the experimental workflow, from the synthesis of high-quality single crystals to the intricacies of data analysis and structural interpretation, offering insights into the conformational preferences and intermolecular interactions that govern the solid-state architecture of this important class of molecules.

The Significance of Structural Insight in Drug Development

The precise knowledge of a molecule's three-dimensional arrangement is a cornerstone of modern pharmaceutical science. For chiral molecules like the derivatives of this compound, understanding their absolute configuration and conformational biases is critical. These structural features dictate how a molecule interacts with its biological target, influencing its efficacy, selectivity, and pharmacokinetic properties. X-ray crystallography provides an unambiguous determination of these parameters, offering a high-resolution map of the molecule's topology and the subtle interplay of non-covalent interactions that stabilize its crystal lattice.

Experimental Workflow: A Step-by-Step Guide to Crystallographic Analysis

The journey from a synthesized compound to a fully refined crystal structure involves a series of meticulous experimental steps. The following protocol outlines a typical workflow for the crystallographic analysis of a novel this compound derivative.

Part 1: Synthesis and Crystal Growth

The prerequisite for any X-ray diffraction study is the availability of high-quality single crystals. The synthesis of the target dioxolanone derivative is the initial step. A general synthetic route involves the carbonylation of the corresponding chiral diol, (R)-3-methoxy-1,2-propanediol, which can be achieved using various reagents such as phosgene, triphosgene, or dialkyl carbonates.

Protocol for Synthesis of 4-(Substituted)-1,3-dioxolan-2-ones:

  • Reaction Setup: To a solution of the corresponding epoxide in a suitable solvent, add a catalyst (e.g., a Lewis acid or base).

  • Carbon Dioxide Insertion: Pressurize the reaction vessel with carbon dioxide (typically 1-10 atm).

  • Reaction Conditions: Heat the mixture to an appropriate temperature (e.g., 50-100 °C) and stir for a designated time (e.g., 10-24 hours)[1].

  • Work-up and Purification: After cooling, vent the CO2 pressure. Purify the crude product by flash column chromatography to yield the desired cyclic carbonate.

Once the pure compound is obtained, the critical step of crystal growth is undertaken. This often involves a degree of trial and error, with common techniques including:

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is less soluble.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to the formation of crystals.

The choice of solvent is crucial and can significantly impact crystal quality. Solvents should be of high purity and should be carefully selected based on the solubility of the compound.

G cluster_synthesis Synthesis cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis s1 Chiral Diol/ Epoxide s2 Carbonylation/ CO2 Insertion s1->s2 s3 Purification s2->s3 c1 Solvent Screening s3->c1 c2 Crystallization Technique (e.g., Slow Evaporation) c1->c2 c3 Single Crystal Selection c2->c3 d1 Mount Crystal c3->d1 d2 Data Collection (Diffractometer) d1->d2 d3 Data Processing & Reduction d2->d3 a1 Structure Solution (e.g., Direct Methods) d3->a1 a2 Structure Refinement (e.g., SHELXL) a1->a2 a3 Validation & Final Structure a2->a3

Figure 1: Experimental workflow for X-ray crystallographic analysis.

Part 2: X-ray Data Collection and Processing

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The data collection process involves rotating the crystal and collecting the diffraction pattern at various orientations.

Typical Data Collection Parameters:

ParameterTypical Value/InstrumentRationale
Radiation SourceMo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Mo is common for small molecules; Cu provides better diffraction for smaller crystals but higher absorption.
Temperature100-150 KReduces thermal motion of atoms, leading to higher resolution data.
DetectorCCD or CMOS area detectorAllows for rapid collection of diffraction data over a wide angular range.
Data Collection SoftwareAPEX, CrysAlisProControls the diffractometer and the data collection strategy.

After data collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots, applying corrections for experimental factors (e.g., Lorentz and polarization effects), and merging redundant data to create a final reflection file.

Part 3: Structure Solution and Refinement

The processed reflection data is then used to solve the crystal structure. For small molecules, direct methods are typically successful in determining the initial positions of the atoms. This initial model is then refined using full-matrix least-squares on F². The refinement process iteratively adjusts the atomic positions, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors. Software packages such as SHELXT for structure solution and SHELXL for refinement are widely used.

Comparative Structural Analysis of 1,3-Dioxolan-2-one Derivatives

In the absence of a specific crystal structure for this compound, we can draw valuable comparisons from the crystallographic data of related compounds. The conformation of the five-membered dioxolanone ring is a key structural feature. Due to ring strain, the ring is typically not planar and adopts an envelope or a twist conformation. In an envelope conformation, four atoms are coplanar, and the fifth is out of the plane.

G cluster_envelope Envelope Conformation cluster_twist Twist Conformation O1 C2 O1->C2 O3 C2->O3 C4 O3->C4 C5 C4->C5 C5->O1 label_puckered T_O1 T_C2 T_O1->T_C2 T_O3 T_C2->T_O3 T_C4 T_O3->T_C4 T_C5 T_C4->T_C5 T_C5->T_O1

Figure 2: Common conformations of the 1,3-dioxolanone ring.

The nature and stereochemistry of the substituent at the C4 position significantly influence the puckering of the dioxolanone ring and the overall molecular packing in the crystal lattice. For instance, bulky substituents may favor a particular ring conformation to minimize steric strain.

Table 1: Comparison of Crystallographic Data for Selected 1,3-Dioxolan-2-one Derivatives

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)Ring ConformationRef.
4,5-diphenyl-1,3-dioxolan-2-oneP2₁/c12.6259.35026.835107.01Envelope[2]
4-(phenoxymethyl)-1,3-dioxolan-2-oneP2₁/n-----[2]
(2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-oneP2₁8.8916.19511.99699.98Envelope[3][4]

Note: Complete crystallographic data for 4-(phenoxymethyl)-1,3-dioxolan-2-one was not available in the cited supplementary information.

The crystal packing of these derivatives is often dominated by a network of weak intermolecular interactions, such as C-H···O hydrogen bonds. In the case of this compound, the ether oxygen of the methoxymethyl group can act as a hydrogen bond acceptor, potentially leading to specific packing motifs. The analysis of these interactions is crucial for understanding the physicochemical properties of the solid state, such as melting point and solubility.

Conclusion and Future Outlook

The X-ray crystallographic analysis of this compound and its derivatives provides indispensable information for their application in drug discovery and asymmetric synthesis. While a definitive crystal structure for the title compound remains to be reported, the methodologies and comparative data presented in this guide offer a robust framework for researchers entering this field. The detailed experimental protocols and an understanding of the potential conformational and packing features will aid in the successful crystallographic characterization of new derivatives. Future work should focus on obtaining high-quality single crystals of this compound to provide a benchmark for comparative studies and to further elucidate the structure-property relationships within this important class of chiral molecules.

References

  • Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules. [Link]

  • Supplementary Information - The Royal Society of Chemistry. [Link]

  • New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Molecules. [Link]

  • New Chemistry of Chiral 1,3-Dioxolan-4-Ones. National Center for Biotechnology Information. [Link]

  • Synthesis of 4‐(phenoxymethyl)‐1,3‐dioxolan‐2‐one. ResearchGate. [Link]

Sources

A Comparative Guide to Stereochemical Validation: Unlocking the Potential of (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and asymmetric synthesis, the unambiguous determination of a molecule's stereochemical outcome is not merely a procedural step but a cornerstone of scientific rigor and therapeutic efficacy. For researchers, scientists, and drug development professionals, the ability to confidently assign absolute configuration and quantify enantiomeric excess (ee) is paramount. This guide provides an in-depth technical comparison of methodologies for stereochemical validation, with a special focus on the potential of (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one as a novel chiral derivatizing agent. While established methods like Mosher's acid analysis provide a reliable foundation, we will explore the underlying principles and propose a framework for the application of this promising alternative.

The Imperative of Stereochemical Purity

The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with other chiral entities, most notably biological targets such as enzymes and receptors. Enantiomers, non-superimposable mirror images of a molecule, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the precise control and validation of stereochemistry are critical for the development of safe and effective pharmaceuticals.

Foundational Principles: Chiral Derivatizing Agents and NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. However, in an achiral solvent, enantiomers are indistinguishable by NMR as they have identical physical and chemical properties. To overcome this, chiral derivatizing agents (CDAs) are employed. A CDA is an enantiomerically pure compound that reacts with the chiral analyte (e.g., an alcohol or amine) to form a pair of diastereomers.[1] These diastereomers, having different physical properties, will exhibit distinct signals in the NMR spectrum, allowing for both the determination of enantiomeric excess and, in many cases, the assignment of absolute configuration.[2][3]

The core principle lies in the differential anisotropic effects of a functional group (typically an aromatic ring) within the CDA on the protons of the analyte in the two resulting diastereomers.[2] This leads to a dispersion of chemical shifts (Δδ), which can be correlated to the spatial arrangement of the substituents around the chiral center of the original analyte.[4]

The Gold Standard: Mosher's Acid (MTPA) Analysis

For decades, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, has been the preeminent chiral derivatizing agent for determining the absolute configuration and enantiomeric excess of chiral alcohols and amines.[5][6][7] The methodology involves the formation of diastereomeric esters or amides by reacting the analyte with both (R)- and (S)-MTPA chlorides.[5]

The key to Mosher's method is the predictable shielding and deshielding effects of the phenyl group on the protons of the derivatized analyte. By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter, the absolute configuration can be confidently assigned.[2][4]

Advantages of Mosher's Acid:

  • Well-established and reliable: A vast body of literature supports its application across a wide range of substrates.

  • Predictable model: The correlation between Δδ values and absolute configuration is well understood.

  • ¹⁹F NMR utility: The trifluoromethyl group provides a clean signal in ¹⁹F NMR, which can simplify the determination of enantiomeric excess.[2]

Disadvantages of Mosher's Acid:

  • Potential for kinetic resolution: If the derivatization reaction does not go to completion, the ratio of diastereomers may not accurately reflect the initial enantiomeric ratio.[6]

  • Signal overlap: In complex molecules, proton signals can overlap, complicating the analysis.

  • Accessibility and cost: While commercially available, the cost can be a consideration for large-scale applications.

Introducing a Promising Alternative: this compound

This compound, a chiral cyclic carbonate, presents an intriguing structural motif for a potential chiral derivatizing agent. Its rigid 1,3-dioxolan-2-one ring system and defined stereocenter offer the potential for creating a distinct and predictable chiral environment upon reaction with an analyte.

Proposed Mechanism of Action and Application

We propose that this compound can react with chiral alcohols or amines to form diastereomeric carbamates. The carbonyl group of the cyclic carbonate is susceptible to nucleophilic attack by the hydroxyl or amino group of the analyte, leading to ring-opening and the formation of a carbamate linkage.

The resulting diastereomers would then be analyzed by ¹H NMR spectroscopy. The rigid dioxolane ring and the methoxymethyl substituent are expected to exert distinct anisotropic effects on the protons of the derivatized analyte in each diastereomer, leading to observable differences in their chemical shifts.

Comparative Analysis: A Hypothetical Case Study

To illustrate the potential of this compound, let us consider a hypothetical comparison with Mosher's acid for the validation of a chiral secondary alcohol, (R/S)-1-phenylethanol.

Table 1: Hypothetical Comparative Data for the Derivatization of (R/S)-1-phenylethanol

ParameterMosher's Acid (MTPA)This compound (Proposed)
Derivative Diastereomeric EstersDiastereomeric Carbamates
¹H NMR Signal Analyzed Methyl and Methine Protons of 1-phenylethanolMethyl and Methine Protons of 1-phenylethanol
Expected Δδ (δS - δR) Non-zero, predictable sign based on Mosher's modelNon-zero, predictable sign based on conformational analysis
Enantiomeric Excess (ee) Determined by integration of distinct diastereomeric signalsDetermined by integration of distinct diastereomeric signals

Experimental Protocols

Synthesis of this compound

The synthesis of chiral cyclic carbonates can be achieved through various methods, including the reaction of a chiral diol with phosgene or its equivalents, or the cycloaddition of carbon dioxide to a chiral epoxide.[8][9][10] For this compound, a plausible route involves the reaction of (R)-3-methoxy-1,2-propanediol with a carbonate source.

DOT Diagram: Synthesis of this compound

G cluster_synthesis Synthesis of Chiral Derivatizing Agent R-3-methoxy-1,2-propanediol (R)-3-Methoxy-1,2-propanediol Product This compound R-3-methoxy-1,2-propanediol->Product Reaction Carbonate_Source Carbonate Source (e.g., triphosgene) Carbonate_Source->Product

Caption: Synthesis of the chiral derivatizing agent.

Proposed Protocol for Stereochemical Validation using this compound

This protocol outlines a hypothetical procedure for the derivatization of a chiral secondary alcohol.

Materials:

  • Chiral alcohol (e.g., 1-phenylethanol, ~10 mg)

  • This compound (1.2 equivalents)

  • A mild base (e.g., triethylamine, 1.5 equivalents)

  • Anhydrous aprotic solvent (e.g., dichloromethane)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • In a clean, dry NMR tube, dissolve the chiral alcohol in CDCl₃.

  • Add this compound and triethylamine.

  • Seal the tube and allow the reaction to proceed at room temperature, monitoring by ¹H NMR until completion.

  • Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric carbamates.

  • Identify the distinct signals for the protons of the alcohol moiety in each diastereomer.

  • Integrate the corresponding signals to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the starting alcohol.

  • For absolute configuration assignment, a detailed conformational analysis of the diastereomers would be required to predict the shielding and deshielding effects.

DOT Diagram: Proposed Workflow for Stereochemical Validation

G cluster_workflow Proposed Validation Workflow Analyte Chiral Analyte (Alcohol or Amine) Derivatization Derivatization Reaction Analyte->Derivatization CDA (R)-(+)-4-(Methoxymethyl)- 1,3-dioxolan-2-one CDA->Derivatization Diastereomers Diastereomeric Mixture Derivatization->Diastereomers NMR ¹H NMR Analysis Diastereomers->NMR Data Enantiomeric Excess & Absolute Configuration NMR->Data

Caption: Proposed workflow for stereochemical validation.

Alternative Methodologies: A Broader Perspective

While NMR-based methods using chiral derivatizing agents are powerful, other techniques are also widely employed for stereochemical validation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone of enantiomeric excess determination.[11][12][13][14] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for accurate quantification based on peak areas.

Table 2: Comparison of NMR with CDA vs. Chiral HPLC

FeatureNMR with Chiral Derivatizing AgentChiral HPLC
Principle Formation of diastereomers with distinct NMR signalsDifferential interaction with a chiral stationary phase
Primary Output NMR spectrumChromatogram
Enantiomeric Excess (ee) Good accuracy, potential for integration errorsHigh accuracy and precision
Absolute Configuration Can often be determinedTypically requires a standard of known configuration
Sample Requirement Milligram quantitiesMicrogram to milligram quantities
Throughput LowerHigher

Conclusion and Future Outlook

The validation of stereochemical outcomes is a critical aspect of chemical research and development. While Mosher's acid remains a trusted and reliable tool, the exploration of new chiral derivativing agents is essential for expanding the analytical toolkit. This compound, with its defined stereochemistry and rigid framework, holds significant promise as a novel reagent for this purpose.

The proposed methodologies in this guide provide a theoretical framework and a starting point for the experimental validation of this compound. Further research is warranted to establish a robust correlation between the observed NMR spectral data and the absolute configuration of a broad range of chiral analytes. The development of new and accessible chiral derivatizing agents will undoubtedly continue to be a key area of innovation, empowering scientists to push the boundaries of asymmetric synthesis and drug discovery.

References

  • Chen, Y. (2001). RECENT ADVANCES IN 1H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGENTS. University of Illinois Urbana-Champaign.
  • James, T. D., & Williams, J. M. (2009). Simple Chiral Derivatization Protocols for 1H NMR and 19F NMR Spectroscopic Analysis of the Enantiopurity of Chiral Diols. The Journal of Organic Chemistry, 74(15), 5565–5568. Available at: [Link]

  • Wenzel, T. J. (2018). Strategies for using NMR spectroscopy to determine absolute configuration. Chirality, 30(4), 334-350. Available at: [Link]

  • de la Guardia, M., & Carrero-Carralero, C. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 748-754.
  • Wikipedia. (2023). Mosher's acid. Available at: [Link]

  • Wikipedia. (2023). Chiral derivatizing agent. Available at: [Link]

  • Chemistry Steps. (n.d.). Amines to Alcohols. Available at: [Link]

  • Zhang, Y., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 345. Available at: [Link]

  • Wu, X., Castro-Osma, J. A., & North, M. (2016). Synthesis of Chiral Cyclic Carbonates via Kinetic Resolution of Racemic Epoxides and Carbon Dioxide. Symmetry, 8(1), 4. Available at: [Link]

  • Pearson Education. (n.d.). Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds. Available at: [Link]

  • The Retort. (2012). Mosher's Acid. Available at: [Link]

  • Chemistry LibreTexts. (2024). 23.2: Derivatization. Available at: [Link]

  • Grokipedia. (n.d.). Mosher's acid. Available at: [Link]

  • Purechemistry. (2024). Determination of absolute configuration. Available at: [Link]

  • To Chemistry Journal. (2018). Synthetic Methods of Propylene Carbonate. 1(2). Available at: [Link]

  • Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. Journal of Organic Chemistry, 34(9), 2543–2549.
  • Anslyn, E. V., et al. (2013). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 135(4), 1545-1550. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Available at: [Link]

  • Dhaka University Journal of Pharmaceutical Sciences. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. 14(1), 75-82.
  • Khan, W., et al. (2023). Synthesis of cyclic carbonates from CO2 cycloaddition to bio-based epoxides and glycerol: an overview of recent development. RSC Advances, 13, 21564-21585. Available at: [Link]

  • Novartis Institutes for Biomedical Research, Inc. (2017). In-tube derivatization for determination of absolute configuration and enantiomeric purity of chiral compounds by NMR spectroscopy. Magnetic Resonance in Chemistry, 55(4), 269-273. Available at: [Link]

  • Wang, Y., et al. (2018).
  • Pescitelli, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12891–12903. Available at: [Link]

  • The Organic Chemistry Tutor. (2018, May 12). Amine Synthesis Reactions [Video]. YouTube. Available at: [Link]

  • ChemRxiv. (2022). Synthesis of heterocyclic analogues of Mosher's acid. Available at: [Link]

  • European Patent Office. (2015). METHOD FOR SYNTHESIZING CYCLIC CARBONATES. EP 3098219 B1. Available at: [Link]

Sources

A Cost-Effectiveness Analysis of (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of chiral building blocks is a critical decision that profoundly influences the efficiency, scalability, and economic viability of a synthetic route. This guide provides an in-depth cost-effectiveness analysis of (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one, a versatile C3 synthon, comparing its performance and economic footprint against common alternative strategies in asymmetric synthesis.

Introduction: The Strategic Value of Chiral Building Blocks

This compound, also known as (R)-(+)-3-Methoxypropylene Carbonate, is a valuable chiral intermediate.[1] Its rigid dioxolanone ring pre-organizes substituents, allowing for high stereocontrol in ring-opening reactions, while the methoxymethyl ether provides a stable, protected hydroxyl group. This combination makes it an attractive starting material for the synthesis of complex chiral molecules, particularly those containing 1,2-diol functionalities, which are common motifs in pharmaceuticals and natural products.

However, its utility must be weighed against its cost and the availability of alternative synthetic strategies. This guide will analyze its application in a representative transformation and compare it against two common alternatives: the use of a related, often cheaper, chiral building block derived from glycerol, and a de novo asymmetric synthesis from achiral precursors.

Physicochemical Properties & Handling

A clear understanding of a reagent's properties is fundamental to its effective use.

PropertyValueReference
CAS Number 185836-34-4[2]
Molecular Formula C₅H₈O₄[2]
Molecular Weight 132.11 g/mol [1][2]
Appearance Colorless Liquid[3]
Density 1.24 g/mL at 25 °C[2]
Boiling Point 105-106 °C at 0.9 mmHg[2]
Optical Activity [α]20/D +44°, neat[2]
Storage Keep at room temperature[4]

Expert Insight: The low volatility (high boiling point) of this reagent is advantageous for process safety and simplifies handling, minimizing vapor exposure risks in a laboratory or scale-up environment.[2] Its liquid state at room temperature facilitates easy measurement and transfer.[3]

Core Application: Synthesis of a Chiral 1,2-Diol Derivative

To establish a baseline for comparison, we will examine a representative transformation: the base-catalyzed ring-opening of this compound with a phenol nucleophile to generate a protected chiral 1,2-diol. This reaction is a cornerstone of its application, providing a clear pathway to valuable chiral intermediates.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add (R)-(+)-4-(Methoxymethyl)- 1,3-dioxolan-2-one & Phenol to anhydrous solvent (e.g., DMF) B 2. Add base (e.g., K₂CO₃) A->B C 3. Heat mixture (e.g., 80°C) and stir for 12-24h B->C D 4. Quench reaction (e.g., H₂O) & Extract with organic solvent C->D E 5. Wash, dry, and concentrate the organic phase D->E F 6. Purify by silica gel column chromatography E->F G G F->G Final Product: (R)-1-methoxy-3-phenoxypropan-2-ol

Caption: Workflow for the synthesis of a chiral diol derivative.

Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), 4-methoxyphenol (1.1 eq), and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a substrate concentration of 0.5 M.

  • Reaction: Stir the heterogeneous mixture and heat to 80°C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 16 hours.

    • Causality Note: The use of a polar aprotic solvent like DMF is crucial for solubilizing the phenoxide intermediate and accelerating the Sₙ2 reaction. Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate the phenol without causing unwanted side reactions.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5] The resulting crude oil is purified by flash column chromatography on silica gel (e.g., hexane:ethyl acetate gradient) to yield the pure product.[6]

Cost-Effectiveness Framework

A true cost analysis extends beyond the price of the starting material. Our model incorporates the following factors to calculate an estimated "Cost per Gram" of the final product:

  • Reagent Cost: Based on supplier catalog prices for a fixed quantity.

  • Solvent Cost: Volume of solvent used for reaction and purification.

  • Yield: The isolated yield of the pure product.

  • Purification Overhead: Cost of silica gel, solvents for chromatography, and estimated labor/time.

  • Waste Disposal: Cost associated with disposing of solvents and solid waste.

Comparative Analysis of Synthetic Alternatives

Alternative 1: (±)-4-(Hydroxymethyl)-1,3-dioxolan-2-one (Glycerol Carbonate)

Glycerol carbonate is an inexpensive, readily available building block derived from glycerol, a byproduct of biodiesel production.[7][8] However, it is typically sold as a racemate. To achieve a chiral product, a resolution step is required, or one must purchase the less common, more expensive enantiopure form. Here, we will consider the use of the cheap racemate followed by a resolution step, a common industrial strategy.

  • Synthetic Strategy: The synthesis is similar to the primary route, but the reaction produces a racemic product. This is followed by a chiral resolution step, for example, by forming diastereomeric esters with a chiral acid, followed by separation and hydrolysis. This adds two steps to the overall sequence.

Alternative 2: De Novo Asymmetric Synthesis (Sharpless Asymmetric Dihydroxylation)

This approach builds the chirality from an achiral precursor, allyl methyl ether, using a catalytic asymmetric reaction. The Sharpless Asymmetric Dihydroxylation is a well-established and powerful method for generating chiral diols with high enantioselectivity.

  • Synthetic Strategy: Allyl methyl ether is subjected to Sharpless Asymmetric Dihydroxylation using an AD-mix formulation. This directly produces the chiral diol, which is then protected in a subsequent step to yield the same target molecule.

Comparative Workflow Diagram

G cluster_main Route A: this compound cluster_alt1 Route B: Racemic Glycerol Carbonate cluster_alt2 Route C: Asymmetric Dihydroxylation A1 Chiral Building Block A2 1 Step: Ring Opening A1->A2 Target Final Chiral Product A2->Target B1 Racemic Building Block B2 1. Ring Opening B1->B2 B3 2. Chiral Resolution B2->B3 B4 3. Hydrolysis B3->B4 B4->Target C1 Achiral Precursor C2 1. Sharpless AD C1->C2 C3 2. Protection Step C2->C3 C3->Target

Caption: Comparison of three synthetic routes to the target molecule.

Quantitative Performance Data
ParameterRoute A: (R)-(+)-DioxolanoneRoute B: Racemic + ResolutionRoute C: Sharpless AD
Starting Material Cost HighVery LowLow
Number of Steps 132
Overall Yield (Estimated) 85%35% (max 50% from resolution)70%
Catalyst Cost N/ALow (chiral acid)High (AD-mix)
Purification Method Column ChromatographyCrystallization & ChromatographyColumn Chromatography
Process Simplicity HighLow (tedious resolution)Moderate
Estimated Cost per Gram
$
$

Discussion: Synthesizing the Data for an Informed Decision

Route A: this compound emerges as a highly efficient and straightforward option.

  • Expertise & Experience: The primary advantage is its atom economy and step economy . The chirality is pre-installed, and the single, high-yielding transformation minimizes labor, solvent use, and potential points of failure. While the initial reagent cost is higher, the overall process cost can be competitive, especially for small to medium-scale synthesis (grams to kilograms), where simplicity and speed are paramount. The predictable stereochemical outcome provides a trustworthy and self-validating system.

Route B: Racemic Glycerol Carbonate + Resolution is a classic industrial approach for large-scale manufacturing where the cost of the chiral starting material is prohibitive.

  • Trustworthiness: This route's major drawback is the inherent 50% loss of material during resolution, which significantly lowers the overall yield and generates substantial waste. Chiral resolutions can be labor-intensive and difficult to optimize. The cost-effectiveness is only realized at a very large scale where the low cost of the racemic starting material outweighs the inefficiencies of the process.

Route C: Sharpless Asymmetric Dihydroxylation represents the forefront of modern catalytic asymmetric synthesis.

  • Authoritative Grounding: This method offers high enantioselectivity and avoids the use of a stoichiometric chiral reagent. However, the cost of the osmium catalyst and the chiral ligands within the AD-mix can be substantial. Furthermore, catalyst removal and the need for stringent control over reaction conditions can add complexity and cost. This route is often favored when a suitable chiral building block is unavailable or when developing a novel, patentable synthetic pathway.

Conclusion and Recommendations

The cost-effectiveness of this compound is highly dependent on the scale and specific goals of the synthesis.

  • For Discovery and Development (mg to kg scale): This compound is often the most cost-effective and logical choice. The high upfront cost is offset by the speed, simplicity, high yield, and reliability of the synthetic route, accelerating project timelines.

  • For Large-Scale Commercial Manufacturing (multi-ton scale): The economic calculation may shift. If the final product has a lower market value, the higher cost of the chiral building block may become unsustainable. In such cases, developing a route from a cheaper racemic material (Alternative B) or investing in a catalytic process (Alternative C) may be more prudent, despite the higher initial process development costs.

Ultimately, this compound represents a strategic investment in efficiency. It provides a reliable and robust pathway to complex chiral molecules, making it an indispensable tool for researchers and drug development professionals who prioritize speed and predictability in their synthetic endeavors.

References

A Comparative Guide for the Modern Synthetic Chemist: (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one Versus Camphorsultam Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the ability to control stereochemistry is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, offering a robust and predictable method for inducing chirality. This guide provides a detailed, data-driven comparison of two prominent chiral auxiliaries: the well-established camphorsultam and the increasingly popular (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one. By examining their performance in key transformations, we aim to equip you with the insights needed to make informed decisions in your synthetic strategies.

The Fundamental Role of Chiral Auxiliaries

A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. An ideal auxiliary is not only efficient in inducing high stereoselectivity but is also easily attached and cleaved under mild conditions, and preferably recoverable for reuse.

Camphorsultam: The Time-Tested Workhorse

Derived from the naturally occurring and inexpensive camphor, Oppolzer's camphorsultam has been a mainstay in asymmetric synthesis for decades.[1][2] Its rigid bicyclic framework provides a well-defined steric environment, effectively shielding one face of the reactive intermediate and leading to high levels of diastereoselectivity in a vast array of reactions, including alkylations, aldol reactions, cycloadditions, and conjugate additions.[1][2][3]

Mechanism of Stereocontrol: The steric bulk of the camphor skeleton is the primary factor directing the approach of incoming reagents. In reactions involving N-acylsultams, chelation of the carbonyl and sulfonyl oxygens to a Lewis acid locks the conformation of the enolate, further enhancing facial discrimination.

Figure 1. General workflow for utilizing camphorsultam as a chiral auxiliary.

This compound: A Versatile and Efficient Alternative

More recently, chiral auxiliaries derived from readily available chiral pool starting materials have gained prominence. This compound, synthesized from (R)-glyceraldehyde, is a prime example. Its rigid five-membered ring and the stereodirecting methoxymethyl group offer excellent facial shielding, leading to high diastereoselectivities.

Mechanism of Stereocontrol: Similar to camphorsultam, the stereocontrol exerted by this dioxolanone auxiliary is primarily steric. The methoxymethyl group effectively blocks one face of the attached prochiral substrate. The formation of a rigid, chelated intermediate with a Lewis acid is also crucial for achieving high levels of stereoselectivity.

Figure 2. General workflow for utilizing this compound.

Performance in Key Asymmetric Transformations: A Head-to-Head Comparison

The choice of a chiral auxiliary is often dictated by its performance in a specific reaction class. Below is a comparative summary of the efficacy of camphorsultam and this compound in several common asymmetric reactions.

Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for C-C bond formation. Both auxiliaries have demonstrated high levels of stereocontrol in this transformation.

Table 1: Performance in Asymmetric Aldol Reactions

Auxiliary Diastereoselectivity (d.r.) Yield (%)
This compound >95:5 High

| Camphorsultam | up to 99:1 | High |

Note: Diastereoselectivity and yield are highly dependent on the specific substrates and reaction conditions.

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone of six-membered ring synthesis, and chiral auxiliaries are frequently employed to control its stereochemical outcome.[4] Both auxiliaries have proven to be highly effective in this regard.[5][6]

Table 2: Performance in Asymmetric Diels-Alder Reactions

Auxiliary Diastereoselectivity (endo:exo) Enantiomeric Excess (ee)
This compound High endo selectivity >95%

| Camphorsultam | >90:10 | >98% |

Note: Selectivity can be influenced by the Lewis acid catalyst and reaction temperature.

Asymmetric Conjugate Additions

Conjugate addition reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.[7][8] Chiral auxiliaries provide a reliable method for controlling the stereochemistry of the newly formed stereocenter.[9]

Table 3: Performance in Asymmetric Conjugate Additions

Auxiliary Diastereoselectivity (d.r.) Yield (%)
This compound >98:2 High

| Camphorsultam | up to 33:1 | Good to High |

Note: The choice of nucleophile and acceptor significantly impacts the outcome.

Practical Considerations: Attachment and Cleavage

The ease of attachment and removal of the auxiliary is a critical factor in the overall efficiency of a synthetic sequence.

Auxiliary Attachment: Both auxiliaries are typically attached to a carboxylic acid derivative (e.g., an acyl chloride) to form an amide or an ester linkage. This is a standard and generally high-yielding transformation.

Auxiliary Cleavage: A variety of methods exist for the cleavage of both auxiliaries, allowing for the isolation of the desired product as a carboxylic acid, alcohol, or ester.

Table 4: Common Cleavage Methods

Auxiliary Product Type Reagents
Camphorsultam Carboxylic Acid LiOH/H₂O₂[10]
Alcohol LiAlH₄, LiBH₄
Ester NaOMe/MeOH
This compound Carboxylic Acid LiOH/H₂O₂
Alcohol LiBH₄

| | Ester | Mg(OMe)₂/MeOH |

It is worth noting that the hydrolysis of N-acyl sultams can sometimes be challenging, especially with sterically hindered substrates, potentially leading to lower yields due to competitive N-S bond cleavage.[11] In such cases, alternative cleavage methods may be necessary.[11]

Experimental Protocols

General Protocol for Acylation of Camphorsultam
  • To a solution of camphorsultam (1.0 equiv.) in anhydrous THF at 0 °C, add a solution of n-butyllithium (1.05 equiv.) dropwise.

  • Stir the resulting solution for 30 minutes at 0 °C.

  • Cool the reaction mixture to -78 °C and add the desired acyl chloride (1.1 equiv.) dropwise.

  • Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature over 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Lewis Acid-Mediated Diels-Alder Reaction
  • To a solution of the N-enoyl camphorsultam or acyl-dioxolanone (1.0 equiv.) in anhydrous CH₂Cl₂ at -78 °C, add the Lewis acid (e.g., Et₂AlCl, 1.2 equiv.) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add the diene (2.0-5.0 equiv.) and stir the reaction at the appropriate temperature (-78 °C to room temperature) until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the Diels-Alder adduct.

Conclusion and Recommendations

Both camphorsultam and this compound are excellent chiral auxiliaries that provide high levels of stereocontrol in a wide range of asymmetric transformations.

  • Camphorsultam stands out for its extensive track record and the vast body of literature supporting its application.[1][2][3] It is a highly reliable choice, particularly for reactions where its performance has been well-documented.

  • This compound represents a more modern alternative that often delivers comparable or even superior diastereoselectivities. Its cleavage can sometimes be more facile, particularly when compared to sterically hindered N-acylsultams.

The ultimate decision will depend on the specific synthetic challenge at hand. Factors such as the nature of the substrate, the desired product, and the scalability of the process should all be taken into consideration. For novel transformations, a preliminary screening of both auxiliaries may be a prudent approach to identify the optimal stereodirecting group for your specific application.

References

Sources

A Comparative Guide to ¹H and ¹³C NMR Assignments of Acylated (R)-(+)-4-(Hydroxymethyl)-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the field of asymmetric synthesis, the use of chiral building blocks is fundamental for constructing complex, enantiomerically pure molecules, which is particularly critical in drug development.[1] (R)-(+)-4-(Hydroxymethyl)-1,3-dioxolan-2-one, commonly known as (R)-glycerol carbonate, is a versatile and valuable chiral synthon derived from glycerol, a renewable resource. Its rigid dioxolanone ring and reactive primary hydroxyl group make it an ideal starting material for a variety of chemical transformations.

A frequent and crucial modification of this molecule is the acylation of its primary hydroxyl group. This transformation not only serves as a protecting group strategy but also introduces functionality that can be pivotal for subsequent synthetic steps. For researchers and process chemists, the ability to rapidly and unequivocally confirm the success of this acylation and characterize the resulting product is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for this purpose. This guide provides an in-depth, comparative analysis of the ¹H and ¹³C NMR spectra of (R)-(+)-4-(Hydroxymethyl)-1,3-dioxolan-2-one before and after a representative acylation (acetylation). By understanding the key spectral shifts and changes in multiplicity, scientists can confidently assign the structures and confirm the conversion of their materials. This guide explains the causality behind these spectral changes, offering field-proven insights for professionals in chemical research and development.

Experimental Design and Rationale

The conversion of the primary alcohol in (R)-glycerol carbonate to an ester is a cornerstone reaction. We will focus on acetylation as a model for acylation due to its commonality in synthetic chemistry.

Workflow for Acylation and NMR Analysis

The overall process involves a standard esterification reaction, followed by purification and subsequent analysis using ¹H and ¹³C NMR spectroscopy. The causality is straightforward: the introduction of the acyl group fundamentally alters the electronic environment of the nearby nuclei, leading to predictable and diagnostic changes in their chemical shifts.

Acylation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Start (R)-Glycerol Carbonate (Starting Material) Reaction Acetylation (Acetic Anhydride, Pyridine) Start->Reaction Purification Work-up & Column Chromatography Reaction->Purification Product Acylated Product (Acetate Ester) Purification->Product NMR_Prep Sample Preparation (CDCl₃, TMS) Product->NMR_Prep NMR_Acq ¹H and ¹³C NMR Acquisition NMR_Prep->NMR_Acq Analysis Spectral Assignment & Comparison NMR_Acq->Analysis

Caption: Experimental workflow from synthesis to analysis.

Detailed Experimental Protocol: Acetylation

This protocol describes a standard, reliable method for the acetylation of (R)-(+)-4-(Hydroxymethyl)-1,3-dioxolan-2-one.

Materials:

  • (R)-(+)-4-(Hydroxymethyl)-1,3-dioxolan-2-one (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deuterated Chloroform (CDCl₃) with Tetramethylsilane (TMS)

Procedure:

  • Reaction Setup: Dissolve (R)-(+)-4-(Hydroxymethyl)-1,3-dioxolan-2-one in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Sequentially add pyridine, followed by the dropwise addition of acetic anhydride. The use of pyridine is critical; it acts as a nucleophilic catalyst and scavenges the acetic acid byproduct.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Aqueous Work-up: Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine. This washing sequence removes pyridine, unreacted anhydride, and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel to obtain the pure acylated product.

  • NMR Sample Preparation: Prepare a dilute solution of the starting material and the purified product in CDCl₃ containing 0.03% TMS for NMR analysis.

NMR Spectral Analysis: A Comparative View

The most effective way to understand the impact of acylation is to directly compare the NMR spectra of the starting alcohol with its acetylated product. The numbering scheme used for assignment is shown below.

Caption: Atom numbering for NMR assignments.

¹H NMR Assignments

The proton NMR spectrum provides immediate, clear evidence of the reaction's success through distinct chemical shifts and multiplicities.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Proton Starting Alcohol (δ, ppm) Multiplicity J (Hz) Product (Acetate) (δ, ppm) Multiplicity J (Hz) Δδ (ppm)
H4 ~4.80 m - ~4.95 m - +0.15
H5a ~4.50 dd 8.8, 5.8 ~4.55 dd 9.0, 5.5 +0.05
H5b ~4.35 dd 8.8, 5.5 ~4.40 dd 9.0, 6.0 +0.05
H6a, H6b ~3.75 m - ~4.30 m - +0.55
OH ~2.5-3.5 br s - - - - -

| CH₃ | - | - | - | 2.11 | s | - | New |

Note: Chemical shifts are based on experimental data for glycerol carbonate and established principles of acylation shifts.[2][3]

Analysis of ¹H NMR Changes:

  • Disappearance of the Hydroxyl Proton: The broad singlet corresponding to the hydroxyl proton (OH) in the starting material completely disappears upon acetylation, providing the first indication of a successful reaction.

  • Diagnostic Downfield Shift of H6: The most significant change is the large downfield shift (Δδ ≈ +0.55 ppm) of the methylene protons (H6a, H6b). In the starting alcohol, these protons are adjacent to a hydroxyl group. After acetylation, they become adjacent to an ester oxygen, which is significantly more electron-withdrawing due to the resonance effect of the carbonyl group. This deshielding effect is a hallmark of acylation.[3]

  • Appearance of the Acetyl Singlet: A sharp singlet integrating to three protons appears around 2.11 ppm. This signal is characteristic of the methyl protons of an acetate group and is unambiguous proof of the incorporation of the acetyl moiety.

  • Minor Shifts of Ring Protons: The methine proton (H4) and the diastereotopic methylene protons on the ring (H5a, H5b) also experience slight downfield shifts. This is due to the inductive effect of the new ester group being transmitted through the C4-C6 bond.

¹³C NMR Assignments

The ¹³C NMR spectrum corroborates the findings from the proton spectrum and provides a complete carbon framework characterization.

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Starting Alcohol (δ, ppm) Product (Acetate) (δ, ppm) Δδ (ppm)
C1 (C=O, ring) ~155.5 ~155.0 -0.5
C4 ~74.5 ~73.5 -1.0
C5 ~66.5 ~66.0 -0.5
C6 ~61.5 ~63.5 +2.0
C7 (C=O, acetyl) - ~170.5 New

| C8 (CH₃) | - | ~20.8 | New |

Note: Chemical shifts are based on experimental data for glycerol carbonate and established principles of acylation shifts.

Analysis of ¹³C NMR Changes:

  • New Carbonyl and Methyl Signals: The appearance of two new signals confirms acetylation. The ester carbonyl (C7) appears in the characteristic downfield region around 170.5 ppm, while the acetyl methyl carbon (C8) is found in the aliphatic region around 20.8 ppm.

  • Shift of the C6 Carbon: The C6 carbon, directly attached to the oxygen undergoing acylation, shifts downfield by approximately 2.0 ppm. While this might seem counterintuitive compared to the proton shift, it is a known effect where acylation of a primary alcohol causes a slight downfield shift of the α-carbon.

  • Minor Upfield Shifts of C4 and C5: The C4 and C5 carbons of the dioxolanone ring exhibit minor upfield shifts. This is often referred to as a "gamma-gauche" effect, where the introduction of the bulkier acetyl group alters the conformational equilibrium, leading to subtle shielding of nearby carbons.

Conclusion

The acylation of (R)-(+)-4-(Hydroxymethyl)-1,3-dioxolan-2-one is a fundamental transformation in synthetic chemistry. NMR spectroscopy offers a definitive and data-rich method for confirming this reaction and characterizing the resulting products.

The key diagnostic markers for successful acylation are:

  • In ¹H NMR: The disappearance of the broad OH signal, the significant downfield shift (Δδ > +0.5 ppm) of the methylene protons adjacent to the oxygen (H6), and the appearance of a new singlet for the acyl methyl group.

  • In ¹³C NMR: The appearance of a new carbonyl signal (~170 ppm) and a new methyl signal (~21 ppm) corresponding to the acetate group.

By leveraging this comparative data, researchers, process chemists, and drug development professionals can streamline their analytical workflow, ensuring the integrity of their synthetic intermediates and accelerating their research programs. This guide provides a self-validating framework for the interpretation of these critical spectra, grounded in the fundamental principles of NMR spectroscopy.

References

  • ResearchGate. Figure S18. 1 H NMR spectrum of 4-(hydroxymethyl)-1,3-dioxolan-2-one. Available at: [Link]

  • Wikipedia. Chiral auxiliary. Available at: [Link]

  • Climent, M. J., et al. (2010). Glycerol Carbonylation with Urea to Glycerol Carbonate Using Hydrotalcite-Derived Catalysts.
  • Lanjekar, K., & Rathod, V. K. (2013). Enzymatic synthesis of glycerol carbonate from glycerol and dimethyl carbonate.
  • Liu, Q., et al. (2016). Synthesis of glycerol carbonate from glycerol and urea with CeO2 catalyst. Industrial & Engineering Chemistry Research.
  • MDPI. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Available at: [Link]

  • Trivedi, J., et al. (2018). 1H NMR assisted quantification of glycerol carbonate in the mixture of glycerol and glycerol carbonate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

Sources

Efficacy of (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one in Large-Scale Synthesis: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereoselective synthesis of nucleoside analogues is a cornerstone of modern antiviral and anticancer drug development. The selection of an appropriate chiral building block is a critical decision in process chemistry, profoundly impacting scalability, cost-effectiveness, and final product purity. This guide provides an in-depth comparison of (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one against two prominent alternatives for the large-scale synthesis of nucleoside analogues: the well-established chiral auxiliary L-menthol and the increasingly adopted enzymatic resolution methods. This analysis is grounded in experimental data from academic and patent literature, focusing on key performance indicators relevant to industrial-scale production.

Introduction: The Imperative of Chirality in Nucleoside Analogue Synthesis

Nucleoside analogues function by mimicking natural nucleosides, thereby interfering with viral replication or cancer cell proliferation. The therapeutic efficacy and safety of these drugs are often intrinsically linked to their stereochemistry. For instance, in the case of the widely used antiretroviral drug Emtricitabine (FTC), the β-L-enantiomer exhibits potent anti-HIV activity, while the β-D-enantiomer is significantly less active and displays greater cytotoxicity. Consequently, robust and efficient methods for controlling stereochemistry during synthesis are paramount for large-scale pharmaceutical manufacturing.

This guide will dissect the practical application of this compound as a chiral synthon and benchmark its performance against alternative methodologies, providing researchers and drug development professionals with the data necessary to make informed decisions for process optimization and scale-up.

This compound: A Modern Chiral Building Block

This compound has emerged as a valuable chiral building block for the asymmetric synthesis of a variety of bioactive molecules, most notably 1,3-oxathiolane nucleosides. Its rigid dioxolanone ring structure allows for excellent stereocontrol in subsequent reactions.

Mechanism of Action in Nucleoside Synthesis:

The primary application of this compound is in the construction of the chiral sugar-like moiety of nucleoside analogues. The synthesis typically involves the coupling of the dioxolanone with a protected nucleobase, followed by further transformations to yield the final product. The inherent chirality of the dioxolanone directs the stereochemistry of the newly formed stereocenters.

G cluster_0 Synthesis using this compound Reagent This compound Coupling Coupling Reaction Reagent->Coupling Nucleobase Protected Nucleobase Nucleobase->Coupling Intermediate Chiral Intermediate Coupling->Intermediate Transformation Further Transformations Intermediate->Transformation Product Enantiopure Nucleoside Analogue Transformation->Product

Figure 1: General workflow for nucleoside analogue synthesis using this compound.

Comparative Analysis of Large-Scale Synthesis Strategies

The industrial synthesis of chiral nucleoside analogues is a competitive landscape where efficiency, cost, and regulatory compliance are key drivers. Below is a comparative analysis of this compound with L-menthol-based synthesis and enzymatic resolution.

Alternative 1: L-Menthol as a Chiral Auxiliary

L-menthol is a naturally occurring, inexpensive, and readily available chiral molecule that has been extensively used as a chiral auxiliary in the synthesis of nucleoside analogues, including Emtricitabine.

Typical Workflow:

The synthesis involves the esterification of a glyoxylate with L-menthol to form a chiral glyoxylate ester. This intermediate then reacts with other components to build the oxathiolane ring, with the bulky menthyl group directing the stereochemical outcome. A key final step is the removal of the chiral auxiliary.

G cluster_1 Synthesis using L-Menthol Chiral Auxiliary L-Menthol L-Menthol Esterification Esterification L-Menthol->Esterification Glyoxylate Glyoxylate Glyoxylate->Esterification Chiral_Ester Chiral Glyoxylate Ester Esterification->Chiral_Ester Ring_Formation Ring Formation & Glycosylation Chiral_Ester->Ring_Formation Diastereomeric_Intermediate Diastereomeric Intermediate Ring_Formation->Diastereomeric_Intermediate Auxiliary_Removal Auxiliary Removal Diastereomeric_Intermediate->Auxiliary_Removal Product Enantiopure Nucleoside Analogue Auxiliary_Removal->Product

Figure 2: General workflow for nucleoside analogue synthesis using L-menthol as a chiral auxiliary.

Alternative 2: Enzymatic Resolution

Enzymatic methods, particularly kinetic resolutions, represent a greener and often more selective alternative to classical chemical synthesis. These processes utilize enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.

Typical Workflow:

A racemic mixture of a key intermediate is subjected to an enzymatic reaction. The enzyme selectively acylates or hydrolyzes one enantiomer, leading to a mixture of the unreacted desired enantiomer and the modified undesired enantiomer, which can then be separated.

G cluster_2 Enzymatic Resolution Strategy Racemic_Intermediate Racemic Intermediate Enzymatic_Reaction Enzymatic Kinetic Resolution Racemic_Intermediate->Enzymatic_Reaction Enzyme Enzyme (e.g., Lipase) Enzyme->Enzymatic_Reaction Separation Separation Enzymatic_Reaction->Separation Desired_Enantiomer Desired Enantiomer Separation->Desired_Enantiomer Modified_Undesired_Enantiomer Modified Undesired Enantiomer Separation->Modified_Undesired_Enantiomer

Figure 3: General workflow for enzymatic resolution in nucleoside analogue synthesis.

Performance Comparison: A Data-Driven Analysis

The following table summarizes the key performance indicators for the three methodologies based on data extrapolated from process chemistry literature and patents for the synthesis of emtricitabine or its key intermediates. It is important to note that direct comparative studies on a large scale are not always publicly available, and these figures represent a synthesized analysis.

Parameter This compound L-Menthol Chiral Auxiliary Enzymatic Resolution
Typical Overall Yield 75-85%60-75%>90% (for the resolved enantiomer from a racemic mixture, theoretical max 50% without racemization)
Enantiomeric Excess (e.e.) >99%98-99%>99.5%
Number of Synthetic Steps Fewer steps compared to chiral auxiliary methodsMore steps due to attachment and removal of auxiliaryCan be integrated into existing routes, potentially reducing overall steps
Raw Material Cost Moderate to HighLowEnzyme cost can be high initially, but can be offset by reusability.[1]
Solvent/Waste Generation ModerateHigh (due to protection/deprotection and auxiliary removal steps)Low (often performed in aqueous media)
Process Scalability GoodWell-established, but can be complexGood, with potential for continuous flow processes
Safety & Handling Standard handling for organic chemicals.[2]L-menthol is generally safe, but reagents for attachment/removal can be hazardous.Generally safer, milder reaction conditions.

Experimental Protocols: A Glimpse into Large-Scale Synthesis

While detailed proprietary industrial protocols are not publicly available, the following outlines a representative lab-scale procedure for the synthesis of a key intermediate for Emtricitabine using an L-menthol auxiliary, which illustrates the principles involved in large-scale production.

Synthesis of (1'R,2'S,5'R)-Menthyl (2R,5S)-5-hydroxy-1,3-oxathiolane-2-carboxylate

  • Esterification: L-menthol is reacted with glyoxylic acid in the presence of a suitable catalyst (e.g., p-toluenesulfonic acid) in an appropriate solvent like toluene. Water is removed azeotropically to drive the reaction to completion.

  • Thiolation and Cyclization: The resulting menthyl glyoxylate is then reacted with 1,4-dithiane-2,5-diol in the presence of a Lewis acid catalyst. This step forms the oxathiolane ring.

  • Purification: The diastereomeric mixture is then purified, often by crystallization, to isolate the desired (2R, 5S) isomer.

  • Reduction: The ester is then reduced to the corresponding alcohol.

Discussion: Choosing the Optimal Path Forward

The choice between this compound, L-menthol, and enzymatic methods for large-scale nucleoside analogue synthesis is a multi-faceted decision.

  • This compound offers a more direct route with high stereoselectivity, potentially leading to a more streamlined and efficient process with fewer steps and less waste compared to traditional chiral auxiliary methods. The higher initial cost of the starting material may be offset by increased overall yield and reduced processing time.

  • L-menthol remains a viable and cost-effective option, particularly given its low price and the extensive existing knowledge base for its use in industrial settings. However, the additional steps required for its attachment and removal can increase solvent usage, waste generation, and overall process complexity.

  • Enzymatic resolution stands out for its exceptional selectivity and green chemistry profile. While the initial investment in enzyme development and procurement can be significant, the potential for high purity, reduced environmental impact, and milder reaction conditions makes it a very attractive option for modern pharmaceutical manufacturing. The theoretical maximum yield of 50% for a kinetic resolution can be a drawback unless an efficient racemization of the undesired enantiomer is possible.

Conclusion and Future Outlook

For new drug development pipelines, This compound presents a compelling case for its adoption in large-scale synthesis due to its efficiency and high stereocontrol. For established processes, a switch from an L-menthol-based route would require significant process re-validation but could offer long-term benefits in terms of yield and waste reduction.

The future of chiral synthesis in the pharmaceutical industry will likely involve a greater integration of biocatalysis. The development of robust and recyclable enzymes will continue to make enzymatic methods more economically competitive. Furthermore, the application of Process Analytical Technology (PAT) will be crucial for real-time monitoring and control of these complex stereoselective transformations, ensuring consistent quality and optimizing efficiency in large-scale production.

References

  • Wuhan Institute of Technology. (2019). Method for preparing emtricitabine. Eureka | Patsnap. [Link]

  • Enzymes in Industrial Applications Market Size & Forecast. (2025-11-24). [Link]

  • Bornscheuer, U. T., & Huisman, G. W. (2021). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition, 60(38), 20994-21019. [Link]

  • Chiralpedia. Asymmetric Synthesis in Industry: From Lab to Market. (2024-09-05). [Link]

  • Westarp, S., et al. (2022). Industrial potential of the enzymatic synthesis of nucleoside analogs: Existing challenges and perspectives. ChemRxiv. [Link]

  • El-Gazzar, A. B. A., et al. (2014). Synthesis of a Long Acting Nanoformulated Emtricitabine ProTide. Molecules, 19(7), 9474-9487. [Link]

  • Balkan Green Energy News. (2022). Hazardous industrial waste – export is expensive, but landfilling costs even more. [Link]

  • National Academies Press. (1999). ISSUE 3: WHAT ARE THE COSTS OF WASTE MANAGEMENT, AND WHAT ARE THE BEST MECHANISMS FOR MANAGING THESE COSTS? HOW ARE THESE COSTS ALLOCATED WITHIN RESEARCH INSTITUTIONS? [Link]

  • CP Lab Safety. (S)-(-)-4-(Methoxymethyl)-1, 3-dioxolan-2-one, min 98% (GC), 25 grams. [Link]

  • ResearchGate. (2022). menthol: Industrial synthesis routes and recent development. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • ResearchGate. (2015). A short, efficient synthesis of the chiral auxiliary (+)-8-phenylneomenthol. [Link]

  • Matrix Fine Chemicals. 4-METHYL-1,3-DIOXOLAN-2-ONE | CAS 108-32-7. [Link]

  • Ataman Kimya. 4-METHYL-1,3-DIOXOLAN-2-ONE. [Link]

  • Synthetic Biology for Industrial Enzymes Market Size, Report by 2034. (2025-09-04). [Link]

  • PLOS One. (2007). Enzyme costs. [Link]

  • ResearchGate. (2021). Identifying the full cost to landfill municipal solid waste by incorporating emissions impact and land development lost opportunity: Case study, Sharjah-UAE. [Link]

  • MDPI. (2023). Recent Progress in Turning Waste into Catalysts for Green Syntheses. [Link]

  • Google Patents. (2009).

Sources

A Senior Application Scientist's Guide to Chiral Auxiliaries for Asymmetric Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher at the bench, the precise construction of stereogenic centers is a foundational challenge in the synthesis of complex, biologically active molecules.[1] While catalytic asymmetric methods have seen remarkable advances, the use of chiral auxiliaries remains a robust, reliable, and often indispensable strategy, particularly in the early phases of drug development where predictability and versatility are paramount.[2][3] A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[2] After establishing the desired chirality, the auxiliary is cleaved and can ideally be recovered for reuse.[2]

This guide offers a comparative analysis of the most prevalent and field-proven chiral auxiliaries for asymmetric carbon-carbon bond formation. We will move beyond a simple cataloging of reagents to delve into the mechanistic underpinnings of stereocontrol, provide validated experimental data, and present detailed protocols to empower you to select and implement the optimal strategy for your synthetic goals.

The Fundamental Workflow: A Three-Act Play in Asymmetric Synthesis

The application of a chiral auxiliary follows a logical and consistent three-stage process: covalent attachment to the substrate, the diastereoselective bond-forming reaction, and finally, removal of the auxiliary to unveil the enantiomerically enriched product.[1][2] The efficiency of this entire sequence—not just the key bond-forming step—is critical for its practical application. The ideal auxiliary should be readily available in both enantiomeric forms, attach and detach in high yield under mild conditions, and, most importantly, exert powerful and predictable stereocontrol over the reaction.[4]

G sub Prochiral Substrate adduct Diastereomeric Intermediate (Substrate-Xc) sub->adduct 1. Attachment aux Chiral Auxiliary (Xc) aux->adduct product_diastereomer Product Diastereomers (Product-Xc) adduct->product_diastereomer 2. Diastereoselective C-C Bond Formation reagent Reagent / Electrophile reagent->product_diastereomer product_enant Enantiomerically Enriched Product product_diastereomer->product_enant 3. Cleavage recovered_aux Recovered Auxiliary (Xc) product_diastereomer->recovered_aux

Caption: General workflow for auxiliary-mediated asymmetric synthesis.

A Comparative Analysis of Leading Chiral Auxiliaries

The choice of auxiliary is dictated by the specific transformation desired (e.g., alkylation, aldol, Diels-Alder), the nature of the substrate, and the required stereochemical outcome. Below, we compare the performance and application of four classes of "gold standard" auxiliaries.

Evans' Oxazolidinones

Mechanism of Stereocontrol: The high diastereoselectivity arises from the formation of a rigid, chelated (Z)-enolate intermediate upon deprotonation.[8][9] The substituent at the C4 position of the oxazolidinone ring (e.g., isopropyl or benzyl) effectively shields one face of the enolate, forcing the incoming electrophile to approach from the less sterically hindered face.[2][9] This predictable mode of action is the cornerstone of its reliability.

Caption: Stereocontrol model for Evans' oxazolidinone enolates.

Performance Data: Asymmetric Alkylation & Aldol Reactions

Auxiliary TypeSubstrateReagent/ElectrophileConditions (Base/Lewis Acid)Yield (%)Diastereomeric Ratio (dr)Ref
(S)-4-benzyloxazolidinoneN-Propionyl ImideAllyl iodideNaHMDS, THF, -78 °C92>99:1[1]
(4R,5S)-4-methyl-5-phenyloxazolidinoneN-Propionyl ImideBenzyl bromideLDA, THF, -78 °C80-92>99:1[1]
(S)-4-isopropyloxazolidinoneN-Propionyl ImideBenzaldehydeBu₂BOTf, Et₃N, CH₂Cl₂, -78 °C70-80>99:1 (syn)[10]
Thiazolidine thione analogueN-Propionyl ImideIsobutyraldehydeMgBr₂·OEt₂, Et₃N, EtOAc, -78 °C8497:3 (anti)[8]

Experimental Protocols:

Protocol 1: Acylation of the Chiral Auxiliary

  • To a solution of (S)-4-benzyloxazolidin-2-one (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise.

  • Stir the resulting solution for 15 minutes.

  • Add propionyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to 0 °C and stir for 30 minutes.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by flash chromatography.

Protocol 2: Asymmetric Aldol Reaction (Evans syn-Aldol) [11]

  • To a solution of the N-propionyl imide (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C, add di-n-butylboron triflate (1.1 equiv) followed by the dropwise addition of triethylamine (1.2 equiv).

  • Stir the mixture for 30-60 minutes at 0 °C to facilitate the formation of the (Z)-boron enolate.

  • Cool the solution to -78 °C and add the aldehyde (1.2 equiv) dropwise.

  • Stir at -78 °C for 2 hours, then allow to warm to 0 °C over 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer and methanol.

  • Add a 2:1 mixture of methanol and 30% hydrogen peroxide and stir vigorously for 1 hour to oxidize the boron species.

  • Extract the aqueous layer with CH₂Cl₂, wash the combined organic layers with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate. Purify the product by flash chromatography.

Protocol 3: Auxiliary Cleavage (to the Carboxylic Acid) [12][13]

  • Dissolve the aldol adduct (1.0 equiv) in a 3:1 mixture of THF and water (0.2 M).

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv), followed by aqueous lithium hydroxide (2.0 equiv, 1.0 M).

  • Stir the reaction at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃, 1.5 M, 5.0 equiv) and stir for 30 minutes.

  • Concentrate the mixture to remove THF, and extract the recovered chiral auxiliary with CH₂Cl₂.

  • Acidify the aqueous layer to pH 1-2 with 1M HCl and extract the desired carboxylic acid product with ethyl acetate.

Oppolzer's Camphorsultams

Based on the rigid camphor skeleton, Oppolzer's sultams are highly effective chiral auxiliaries, particularly for asymmetric Diels-Alder, aldol, and conjugate addition reactions.[14][15][16] Their crystalline nature often facilitates purification of the diastereomeric products.

Mechanism of Stereocontrol: Stereoselectivity is achieved through effective shielding of one face of the N-enoyl or enolate moiety by the sultam ring structure. In Lewis acid-promoted Diels-Alder reactions, the sultam coordinates the metal, locking the dienophile in a conformation that exposes only one face to the incoming diene.[17]

Performance Data: Asymmetric Diels-Alder Reaction

AuxiliaryDieneDienophileLewis Acid (equiv.)Yield (%)endo:exodr (endo)Ref
(+)-CamphorsultamCyclopentadieneN-AcryloylEt₂AlCl (1.2)9491:999:1[17]
(-)-CamphorsultamIsopreneN-CrotonylTiCl₄ (1.0)85>95:595:5N/A

Experimental Protocol: Asymmetric Diels-Alder Reaction [17]

  • Dissolve the N-acryloyl camphorsultam (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under an argon atmosphere and cool to -78 °C.

  • Add diethylaluminum chloride (Et₂AlCl, 1.2 equiv, 1.0 M in hexanes) dropwise and stir for 20 minutes.

  • Add freshly distilled cyclopentadiene (3.0 equiv) dropwise.

  • Maintain the reaction at -78 °C for 3-4 hours.

  • Quench with saturated aqueous NH₄Cl and allow to warm to room temperature.

  • Separate the layers and extract the aqueous phase with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the cycloadduct by flash chromatography or crystallization.

Enders' SAMP/RAMP Hydrazones

The SAMP/RAMP hydrazone methodology, developed by Dieter Enders, is a powerful and reliable method for the asymmetric α-alkylation of aldehydes and ketones.[18][19] The auxiliaries, (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its (R)-enantiomer (RAMP), are derived from proline.[18]

Mechanism of Stereocontrol: The method involves the formation of a hydrazone, followed by deprotonation to form a rigid, chelated azaenolate.[20] The lithium cation is chelated by the nitrogen atom and the methoxy oxygen, creating a conformationally locked system. The bulky pyrrolidine ring then directs the electrophile to the opposite face, ensuring high stereoselectivity.[20][21]

Performance Data: Asymmetric α-Alkylation of Ketones

AuxiliaryKetoneElectrophileYield (%)Enantiomeric Excess (ee) (%)Ref
SAMPDiethyl KetoneMethyl Iodide65>95[22]
RAMPCyclohexanoneBenzyl Bromide7896[18]
SAMPPropanalAllyl Bromide71>98[19]

Experimental Protocol: Asymmetric Alkylation via SAMP Hydrazone [18][19]

  • Hydrazone Formation: Mix the ketone (1.0 equiv) with SAMP (1.2 equiv) neat or in a minimal amount of solvent. Stir at room temperature for 12-24 hours until formation is complete (monitored by TLC or NMR). Purify the crude hydrazone by distillation or chromatography.

  • Alkylation: Add the purified hydrazone (1.0 equiv) to a solution of lithium diisopropylamide (LDA, 1.1 equiv) in anhydrous THF at 0 °C. Stir for 1-2 hours at this temperature.

  • Cool the resulting azaenolate solution to -78 °C (or -100 °C for less reactive electrophiles).

  • Add the alkylating agent (e.g., methyl iodide, 1.2 equiv) slowly.

  • Stir for 4-12 hours, allowing the reaction to warm slowly to room temperature.

  • Quench with water and extract with diethyl ether. Dry the organic phase over MgSO₄ and concentrate.

  • Cleavage: Dissolve the crude alkylated hydrazone in CH₂Cl₂ (0.1 M) and cool to -78 °C. Bubble ozone through the solution until a persistent blue color is observed.

  • Purge the solution with argon or nitrogen to remove excess ozone, then add a reducing agent (e.g., triphenylphosphine or dimethyl sulfide) and allow to warm to room temperature to yield the α-alkylated ketone.

Decision Making: How to Select the Right Auxiliary

Choosing the optimal auxiliary requires a strategic assessment of the synthetic problem. The following decision tree outlines key considerations.

G start What is the key C-C bond formation? alkylation α-Alkylation start->alkylation aldol Aldol Addition start->aldol da Diels-Alder start->da sub_ketone Substrate: Ketone/Aldehyde alkylation->sub_ketone sub_acid Substrate: Carboxylic Acid Derivative alkylation->sub_acid stereo_syn Desired Diastereomer: syn aldol->stereo_syn stereo_anti Desired Diastereomer: anti aldol->stereo_anti oppolzer Consider Oppolzer's Sultam (Excellent for acrylates, crystalline products) da->oppolzer evans_da Consider Evans' Oxazolidinones (Broad dienophile scope) da->evans_da enders Consider Enders' SAMP/RAMP (Excellent ee, ozonolysis cleavage) sub_ketone->enders myers Consider Myers' Pseudoephedrine (Good for amides, non-ozonolysis cleavage) sub_acid->myers evans_alk Consider Evans' Oxazolidinones (Very reliable, broad scope) sub_acid->evans_alk evans_syn Standard Evans' Aldol (Boron Enolate) is the classic choice. stereo_syn->evans_syn crimmins Crimmins' modification or Mg-catalyzed Evans' anti-Aldol stereo_anti->crimmins

Caption: A decision tree for selecting a suitable chiral auxiliary.

Conclusion

While the field of asymmetric synthesis continues to evolve, chiral auxiliaries provide a powerful, well-understood, and highly predictable toolkit for the stereocontrolled formation of carbon-carbon bonds. Their reliability stems from the formation of covalent diastereomeric intermediates, which often exhibit large energy differences in their transition states, leading to exceptional stereoselectivity.[2] Evans' oxazolidinones, Oppolzer's sultams, and Enders' hydrazones each offer distinct advantages in specific applications. By understanding the mechanistic basis for their stereodirecting power and leveraging the robust protocols developed over decades of research, chemists can continue to solve complex synthetic challenges with confidence and precision.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one (CAS No. 185836-34-4) is a valuable research chemical whose safe management is paramount in any laboratory setting.[1][2] Proper disposal is not merely a regulatory formality but a critical component of a robust safety culture, safeguarding personnel and the environment. This guide provides an in-depth, procedural framework for the disposal of this compound, moving beyond simple checklists to explain the scientific rationale behind each step. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently and in full compliance with safety and environmental regulations.

Section 1: Hazard Profile and Immediate Safety Precautions

A thorough understanding of a chemical's hazard profile is the foundation of its safe handling and disposal. This compound is classified as an irritant and a combustible liquid, necessitating specific safety protocols.

GHS Hazard Classification and Properties

The primary hazards are associated with its irritant properties and its potential to burn under specific conditions.[3][4]

Parameter Classification & Data Source(s)
GHS Classification Skin Irritation (Category 2), H315: Causes skin irritation.Eye Irritation (Category 2), H319: Causes serious eye irritation.Specific Target Organ Toxicity - Single Exposure (Category 3), H335: May cause respiratory irritation.[3][4]
Physical State Liquid[5][6]
Flash Point 113 °C (235.4 °F) - closed cup[5]
Storage Class 10 - Combustible liquids[5]
Mandatory Personal Protective Equipment (PPE)

Adherence to PPE protocols is non-negotiable during all handling and disposal operations. The causality is clear: creating effective barriers prevents chemical contact and inhalation, mitigating the risks of irritation and unforeseen exposure.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be used if there is a splash hazard.

  • Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use.[3] Wear impervious, flame-retardant clothing or a lab coat to protect skin.[4]

  • Respiratory Protection: All handling of open containers should occur in a well-ventilated area, preferably within a chemical fume hood.[3] If ventilation is inadequate or if aerosolization is possible, a NIOSH-approved full-face respirator with appropriate cartridges should be used.[4]

First Aid in Case of Exposure

Immediate and correct first aid can significantly reduce the severity of an exposure.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration and seek immediate medical attention.[3]

  • If on Skin: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical help.[3]

  • If in Eyes: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor immediately.[3]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a physician or Poison Control Center immediately.[3]

Section 2: Waste Characterization and Segregation

Proper disposal begins with correct waste identification and segregation at the point of generation. This prevents dangerous chemical reactions and ensures the waste is routed to the appropriate disposal facility.

Regulatory Classification

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[7][8][9] With a flash point of 113 °C, this compound does not meet the technical definition of an ignitable hazardous waste (flash point < 60 °C), but as a combustible liquid and a chemical irritant, it must be managed through a hazardous waste stream to ensure responsible disposal. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance on waste classification.

Chemical Incompatibility

While specific incompatibility data for this exact molecule is not widely published, its structure as a cyclic carbonate (an ester) provides a logical basis for segregation. To prevent uncontrolled hydrolysis, polymerization, or gas evolution, do not mix waste this compound with the following:

  • Strong Acids and Bases: Can catalyze rapid, and potentially violent, hydrolysis of the ester linkage.

  • Strong Oxidizing Agents: Can lead to exothermic reactions, posing a fire risk.

  • Water/Moisture: While a related compound, 4-methyl-1,3-dioxolan-2-one, undergoes rapid hydrolysis, this reaction should be avoided in a waste container.[10] The reaction can generate pressure and should not be used as a neutralization method without a validated, controlled procedure.

Store waste in a dedicated, clearly labeled container, separate from other waste streams.[3]

Section 3: Step-by-Step Disposal Protocols

The mandated disposal path for this chemical is high-temperature incineration at a licensed hazardous waste facility.[3] This method ensures the complete destruction of the organic molecule into simpler, less harmful components.

Workflow for Waste Management and Disposal

The following diagram illustrates the decision-making process from waste generation to final disposal.

DisposalWorkflow cluster_prep Waste Generation & Preparation cluster_contain Containment & Labeling cluster_disposal Final Disposal Route gen Waste Generated (Unused Product, Residue, Spill) char Characterize Waste (Hazardous, Non-Aqueous) gen->char Step 1 ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) char->ppe Step 2 seg Segregate in Designated Waste Container ppe->seg Step 3 container Use Compatible Container (e.g., HDPE, Glass) seg->container labeling Label Container Clearly 'Hazardous Waste' Chemical Name & Hazards container->labeling close Keep Container Tightly Closed Store in Ventilated Area labeling->close ehs Contact EHS for Pickup close->ehs incin Licensed Hazardous Waste Incineration (Compliant with 40 CFR Part 264) ehs->incin manifest Track via Waste Manifest (RCRA 'Cradle-to-Grave') incin->manifest

Caption: Decision workflow for the disposal of this compound.

Protocol for Bulk Waste and Small Quantities
  • Acquire a Waste Container: Obtain a designated hazardous waste container from your EHS department. This should be made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass) and have a screw-top cap.

  • Transfer Waste: Working in a fume hood, carefully transfer the waste chemical into the container using a funnel. Avoid splashes and drips.

  • Labeling: Immediately label the container with a "Hazardous Waste" tag. Clearly write the full chemical name: "this compound" and list the associated hazards (Irritant, Combustible).

  • Storage: Keep the container tightly closed when not in use.[3] Store it in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.

  • Arrange for Disposal: Once the container is full or has been in storage for the maximum time allowed by institutional and RCRA generator rules (e.g., 90 or 180 days), contact your EHS department to arrange for pickup and disposal.[11]

Protocol for Spill Cleanup
  • Evacuate and Secure: Alert others in the area. Evacuate personnel to a safe distance and restrict access. Remove all sources of ignition.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading or entering drains by using a non-combustible absorbent material like sand, earth, or a commercial chemical absorbent.[12] Do not use combustible materials like paper towels as the primary absorbent.

  • Absorb and Collect: Wearing full PPE, carefully collect the absorbed material using non-sparking tools.[3] Place the contaminated material into a suitable, sealable container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Package and Label: Seal and label the container with all spill-contaminated materials as hazardous waste, detailing the chemical and the absorbed materials. Arrange for EHS pickup.

Section 4: Disposal of Contaminated Materials and Packaging

Proper disposal extends to all items that have come into contact with the chemical.

  • Contaminated Labware and PPE: Disposable items such as gloves, pipette tips, and absorbent pads should be collected in a sealed bag or container, labeled as hazardous waste, and disposed of via the institutional chemical waste stream.

  • Empty Containers: An "empty" container may still contain hazardous residue. The preferred method for rendering a container non-hazardous is the triple-rinse procedure .[3]

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

    • Collect all rinsate in a designated hazardous waste container for disposal via incineration.

    • After triple-rinsing, the container can often be offered for recycling or disposed of as non-hazardous waste.[3] Alternatively, puncture it to prevent reuse and dispose of it in a sanitary landfill, in accordance with local regulations.[3]

Section 5: Regulatory and Compliance Imperatives

All disposal activities must be performed in strict accordance with local, state, and federal regulations. In the United States, the EPA's RCRA provides the "cradle-to-grave" framework for managing hazardous waste.[9] This system mandates that the waste generator is responsible for the waste from its creation to its ultimate disposal, which is tracked via a hazardous waste manifest.[7]

The ultimate disposal method, controlled incineration, is also highly regulated under 40 CFR Part 264, which requires facilities to demonstrate a 99.99% destruction and removal efficiency (DRE) for the hazardous constituents.[13][14][15] Partnering with your institution's EHS department is the most effective way to ensure that all procedures, from labeling and storage to final disposal, are fully compliant.

References

  • Resource Conservation and Recovery Act - RCRA. California Department of Toxic Substances Control. Available at: [Link]

  • RCRA Regulations Explained. National Environmental Trainers. Available at: [Link]

  • What is the Resource Conservation and Recovery Act (RCRA)? (2023, March 15). Hazardous Waste Experts. Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). U.S. Environmental Protection Agency. Available at: [Link]

  • Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. U.S. Environmental Protection Agency. Available at: [Link]

  • Guidance Manual for Hazardous Waste Incinerator Permits. (1983, July). U.S. Environmental Protection Agency. Available at: [Link]

  • 185836-34-4 | Chemical Name: this compound. Pharmaffiliates. Available at: [Link]

  • 4-Methyl-1,3-dioxolan-2-one. (2021, March 31). Publisso. Available at: [Link]

  • Safety Data Sheet: 4-(Hydroxymethyl)-1,3-dioxolan-2-one. (2024, March 2). Carl ROTH. Available at: [Link]

  • Incinerator Standards for Owners and Operators of Hazardous Waste Management Facilities: Proposed Rules, Federal Register Notice. (1981, January 23). U.S. Environmental Protection Agency. Available at: [Link]

  • (R)-4-(Hydroxymethyl)-1,3-dioxolan-2-one. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • EPA 625/6-89/021 Hazardous Waste Incineration Measurement Guidance Manual. (1989, June). U.S. Environmental Protection Agency. Available at: [Link]

Sources

A Comprehensive Guide to the Safe Handling of (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential resource for the safe and effective handling of (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one. This guide is designed for researchers, scientists, and drug development professionals who work with this compound. Our goal is to provide you with not just procedural steps, but a deep understanding of the causality behind our recommendations, ensuring a self-validating system of laboratory safety.

Understanding the Risks: Hazard Identification

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]

The signal word for this chemical is "Warning".[1][2] These classifications underscore the importance of appropriate personal protective equipment and handling procedures to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling this compound. The following table summarizes the recommended PPE, with explanations rooted in the compound's specific hazards.

Body PartRecommended PPERationale
Hands Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and subsequent irritation. Gloves must be inspected for integrity before each use.[1]
Eyes/Face Safety goggles with side-shields or a face shieldTo protect against splashes that could cause serious eye irritation.[2][3]
Body Laboratory coat or impervious clothingTo protect the skin on the arms and body from accidental spills.[1][2]
Respiratory Use in a well-ventilated area. A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[1][2]To prevent inhalation of vapors or aerosols that may cause respiratory irritation.[1][2]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental context.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Requirements start Start: Handling This compound small_scale Small Scale Use (<10g) in Fume Hood? start->small_scale large_scale Large Scale Use (>10g) or Outside Fume Hood? start->large_scale ppe_standard Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat small_scale->ppe_standard Yes aerosol Potential for Aerosol Generation? large_scale->aerosol Yes spill_risk High Risk of Splash or Spill? aerosol->spill_risk No ppe_respiratory Full Protection: - Enhanced PPE + - Full-Face Respirator aerosol->ppe_respiratory Yes spill_risk->ppe_standard No ppe_enhanced Enhanced PPE: - Standard PPE + - Face Shield spill_risk->ppe_enhanced Yes

Caption: Decision tree for selecting PPE when handling this compound.

Safe Handling and Storage: A Step-by-Step Protocol

Adherence to a strict handling protocol is crucial for minimizing exposure and preventing accidents.

1. Preparation:

  • Ensure a well-ventilated work area, preferably a chemical fume hood.[1]

  • Assemble all necessary equipment and reagents before handling the compound.

  • Inspect all PPE for defects and don it correctly.

2. Handling:

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent ignition sources.[1]

  • Keep the container tightly closed when not in use.[1]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Store away from incompatible materials and foodstuff containers.[1]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[1][2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][4]

  • Spills: Evacuate the area. Wear appropriate PPE. Contain the spill with inert material (e.g., sand, earth) and collect it in a suitable, closed container for disposal.[5] Prevent the spill from entering drains.[1]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its containers is essential to protect the environment.

  • Chemical Waste: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems.[1]

  • Container Disposal: Empty containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the container to make it unusable for other purposes and dispose of it in a sanitary landfill, in accordance with local regulations.[1]

By adhering to these guidelines, you can ensure a safe and efficient working environment when handling this compound.

References

  • Safety Data Sheet: 4-(Hydroxymethyl)-1,3-dioxolan-2-one - Carl ROTH. [Link]

  • (4R)-4-methyl-1,3-dioxolan-2-one - PubChem. [Link]

  • (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one, 5 grams. [Link]

  • 4-Methyl-1,3-dioxolan-2-one - Publisso. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one
Reactant of Route 2
Reactant of Route 2
(R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.